4-(Methylthio)benzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEJPWILCQAQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162650 | |
| Record name | 4-(Methylthio)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1442-06-4 | |
| Record name | 4-(Methylthio)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1442-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)benzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001442064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylthio)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylthio)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 4-(Methylthio)benzoyl Chloride from 4-(Methylthio)benzoic Acid
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol and theoretical background for the synthesis of 4-(methylthio)benzoyl chloride from its corresponding carboxylic acid. The information presented is curated for professionals in the fields of chemical research and pharmaceutical development, emphasizing scientific integrity, safety, and practical application.
Strategic Importance in Synthesis
This compound is a pivotal intermediate in the synthesis of numerous organic molecules, including pharmaceuticals and advanced materials. Its utility lies in its reactive acyl chloride functional group, which readily participates in reactions to form esters, amides, and other carbonyl derivatives. The conversion from the relatively unreactive 4-(methylthio)benzoic acid is a fundamental and enabling step in many synthetic pathways. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to its high efficiency and the convenient removal of byproducts.[1][2]
Mechanistic Insights
The reaction of a carboxylic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate. The reaction is often catalyzed by N,N-dimethylformamide (DMF), which reacts with thionyl chloride to generate a more electrophilic Vilsmeier-type chlorinating agent, thereby accelerating the reaction.[1][3] The subsequent nucleophilic attack by a chloride ion on the carbonyl carbon of the intermediate leads to the formation of the desired acyl chloride, with the concurrent release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1][3] The evolution of these gases drives the reaction to completion.[1][3]
Caption: Conversion of 4-(methylthio)benzoic acid to this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring high yield and purity of the final product.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Purity | Notes |
| 4-(Methylthio)benzoic acid | 168.21 | 10.0 g | >98% | Starting Material |
| Thionyl chloride (SOCl₂) | 118.97 | 25 mL | >99% | Reagent and Solvent |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | Anhydrous | Catalyst |
| Anhydrous Toluene | 92.14 | 50 mL | Anhydrous | For azeotropic removal of excess SOCl₂ |
Step-by-Step Methodology
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is oven-dried to maintain anhydrous conditions.[1] Add 10.0 g of 4-(methylthio)benzoic acid to the flask.
-
Reagent Addition: Carefully add 25 mL of thionyl chloride to the flask, followed by 2-3 drops of anhydrous DMF.
-
Reaction Execution: Gently reflux the mixture for 2-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.
-
Work-up and Purification:
Caption: A streamlined workflow for the synthesis and purification of this compound.
Safety and Handling
-
Thionyl Chloride : This substance is highly corrosive and toxic. It reacts violently with water, releasing toxic gases.[6] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]
-
Gaseous Byproducts : The evolved SO₂ and HCl are toxic and corrosive. The experimental setup should include a gas trap to neutralize these fumes.
-
Product : this compound is corrosive and can cause skin and eye burns. Handle with care and appropriate PPE.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using the following analytical methods:
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit a strong carbonyl (C=O) stretch for the acyl chloride functional group, typically in the range of 1750-1800 cm⁻¹. The broad hydroxyl (-OH) peak of the starting carboxylic acid will be absent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR will show characteristic peaks for the aromatic protons and the methylthio (-SCH₃) group.
-
¹³C NMR : The carbon NMR will display a signal for the carbonyl carbon in the downfield region.
-
-
High-Performance Liquid Chromatography (HPLC) : The purity of the final product can be quantified using reverse-phase HPLC.[9]
References
- ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2.
- PrepChem.com. (n.d.). Synthesis of 4-(methylthio)benzyl chloride.
- OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with Thionyl Chloride (SOCl₂).
- PrepChem.com. (n.d.). Synthesis of 4-methyl-2-acetoxy-benzoyl chloride.
- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Thionyl chloride.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Thionyl chloride.
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4-(methylthio)benzoyl chloride chemical properties and reactivity
An In-depth Technical Guide to 4-(Methylthio)benzoyl Chloride: Properties, Reactivity, and Applications
Introduction
This compound (CAS No. 1442-06-4) is a highly reactive acyl chloride that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Characterized by a benzoyl chloride core functionalized with a para-methylthio group, this reagent offers a unique combination of reactivity and structural features. The presence of the sulfur-containing moiety makes it a valuable building block in medicinal chemistry and materials science, as the methylthio-phenyl group is a known pharmacophore found in various biologically active compounds.[3]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. As a Senior Application Scientist, my goal is to move beyond a simple recitation of facts and provide field-proven insights into its chemical properties, core reactivity, and practical applications, emphasizing the causality behind experimental choices and protocols.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use. This compound is a solid at room temperature and is acutely sensitive to moisture, a critical factor that dictates its handling and storage.[4][5]
Physicochemical Data Summary
The key properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1442-06-4 | [4][5] |
| Molecular Formula | C₈H₇ClOS | [5][6] |
| Molecular Weight | 186.66 g/mol | [5][7] |
| Appearance | Solid | [5] |
| Melting Point | 52-56 °C | [5] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| logP (n-octanol/water) | 2.62 - 2.66 | [4][8] |
| Stability | Moisture sensitive; stable under dry, inert conditions. | [4] |
Spectroscopic Signature
While full spectral data requires direct experimental acquisition, the expected spectroscopic characteristics can be reliably predicted based on the molecule's structure. These predictions are crucial for in-process reaction monitoring and final product characterization.
-
Infrared (IR) Spectroscopy : The most prominent feature will be the strong carbonyl (C=O) stretch of the acyl chloride group, expected in the range of 1780-1815 cm⁻¹.[9] This high-frequency absorption is characteristic and distinguishes it from its common hydrolysis byproduct, 4-(methylthio)benzoic acid, whose carbonyl stretch appears at a lower frequency (around 1700-1725 cm⁻¹).[9] The presence of a broad O-H stretch (2500-3300 cm⁻¹) is a definitive indicator of hydrolysis.[9]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : In a deuterated solvent like CDCl₃, the spectrum would show a singlet for the methylthio (-SCH₃) protons around δ 2.5 ppm. The aromatic protons would appear as two distinct doublets in the δ 7.2-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring.
-
Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 186 and a characteristic M+2 peak at m/z 188 with an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.[6]
Part 2: Core Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon, making it an excellent acylating agent susceptible to attack by a wide range of nucleophiles.
Nucleophilic Acyl Substitution
This class of reactions is the cornerstone of this compound's utility. The chloride ion is an excellent leaving group, facilitating the formation of new bonds at the acyl position.
The reaction with water is the most common and often undesirable reaction, leading to the formation of the less reactive 4-(methylthio)benzoic acid.[4][10] This reaction underscores the critical need for anhydrous conditions during storage and use.
Caption: Hydrolysis pathway of this compound.
Causality Insight: The high reactivity is driven by the strong inductive effect of both the chlorine and oxygen atoms, which polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.
The reaction with primary and secondary amines to form N-substituted benzamides is one of the most important applications of this reagent.[11] These benzamide moieties are prevalent pharmacophores in drug discovery.[12] The reaction proceeds rapidly and is often performed under Schotten-Baumann conditions (using a base to neutralize the HCl byproduct).[12][13]
Caption: General mechanism for the amidation reaction.
Protocol: Synthesis of N-Benzyl-4-(methylthio)benzamide
This protocol details a representative Schotten-Baumann amidation.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.05 equivalents) in an appropriate solvent like dichloromethane (DCM).
-
Reaction Setup: Cool the flask to 0 °C in an ice bath.
-
Base Addition: Slowly add an aqueous solution of 10% NaOH (2.0 equivalents) to the amine solution, creating a biphasic mixture.[12]
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of DCM and add it dropwise to the vigorously stirred biphasic mixture over 20-30 minutes, maintaining the temperature at 0-5 °C.[12]
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. The causality here is that maintaining a low temperature during addition controls the initial exothermic reaction, while warming to room temperature ensures the reaction goes to completion.
-
Monitoring: Track the disappearance of the acyl chloride using Thin Layer Chromatography (TLC).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure N-benzyl-4-(methylthio)benzamide.[12]
Friedel-Crafts Acylation
This compound is an effective reagent for Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that attaches the 4-(methylthio)benzoyl group to an aromatic substrate.[3] This reaction is a powerful tool for creating aryl ketones, which are versatile intermediates.[14]
Mechanistic Principle: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is essential. It coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic, resonance-stabilized acylium ion. This ion is then attacked by the electron-rich aromatic ring.[3][15]
Caption: Workflow for a typical Friedel-Crafts acylation reaction.
Protocol: Friedel-Crafts Acylation of Anisole
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM).[16]
-
Temperature Control: Cool the suspension to 0 °C in an ice bath. This is critical to moderate the highly exothermic complexation and reaction.
-
Acyl Chloride Addition: Add this compound (1.0 equivalent) portion-wise or as a solution in dry DCM. Stir for 20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add anisole (1.0 equivalent), dissolved in dry DCM, dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[3]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quenching: Once complete, cool the reaction back to 0 °C and very carefully quench it by slowly adding crushed ice, followed by concentrated HCl to decompose the aluminum chloride complexes.[16] This step is highly exothermic and must be done with caution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated NaHCO₃, and brine, then dry, concentrate, and purify as previously described.[16]
Part 3: Synthesis and Safety
Synthetic Route
The most direct and common laboratory synthesis of this compound is from its corresponding carboxylic acid.
Protocol: Synthesis from 4-(Methylthio)benzoic Acid
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts).
-
Reagents: Add 4-(methylthio)benzoic acid (1 equivalent) to the flask. Slowly add thionyl chloride (SOCl₂, 2-3 equivalents) at room temperature.[9]
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Product: The resulting crude this compound can often be used directly or purified further by vacuum distillation or recrystallization.
Safety and Handling Protocol
This compound is a hazardous chemical that demands strict adherence to safety protocols.[4]
-
Hazard Profile:
-
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a full-face shield, safety glasses, and a lab coat.[4] A complete chemical-resistant suit may be necessary for larger quantities.[4]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[4]
-
Inert & Anhydrous Conditions: Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. Use flame-dried glassware and anhydrous solvents.[4][9]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a desiccator under inert gas.[4]
-
First Aid: In case of eye contact, rinse cautiously with water for at least 15 minutes and immediately call a poison center or doctor.[4] For skin contact, remove contaminated clothing and wash the affected area with soap and plenty of water.[4][17]
-
Disposal: Dispose of unused reagent and contaminated materials as hazardous chemical waste through a licensed disposal company, in accordance with local and national regulations.[4][18]
-
Part 4: Applications in Research and Development
The utility of this compound extends across several scientific domains, primarily driven by the desirable properties of the molecular scaffolds it helps create.
-
Pharmaceuticals and Drug Discovery: This is its most significant area of application. The aryl ketones and benzamides derived from its reactions are key intermediates. The 4-(methylthio)phenyl group is a structural motif in various therapeutic agents, including anti-inflammatory and anti-tumor compounds.[3] Its ability to act as a bioisostere for other groups and its potential for metabolic oxidation at the sulfur atom make it a compelling moiety for lead optimization campaigns.
-
Agrochemicals: Similar to other benzoyl chlorides, it can serve as a precursor for synthesizing complex pesticides and herbicides where the thioether linkage can modulate the compound's activity and environmental persistence.[1][2]
-
Materials Science: The reagent can be used to introduce the 4-(methylthio)benzoyl group into polymer backbones or as a functional end-cap. This can impart specific properties such as altered thermal stability, chemical resistance, or refractive index, making it useful in the development of specialty polymers and coatings.[1]
Conclusion
This compound is more than just a reactive chemical; it is a strategic tool for molecular construction. Its well-defined reactivity, centered on nucleophilic acyl substitution and Friedel-Crafts acylation, provides reliable pathways to valuable aryl ketone and benzamide structures. However, its utility is intrinsically linked to an expert understanding of its moisture sensitivity and hazardous nature. By adhering to the rigorous protocols for handling, storage, and reaction execution outlined in this guide, researchers can safely and effectively leverage the full potential of this versatile synthetic building block.
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An In-depth Technical Guide to the Mechanism of Action of 4-(Methylthio)benzoyl Chloride in Acylation Reactions
Abstract
This technical guide provides a comprehensive examination of the mechanism of action for 4-(methylthio)benzoyl chloride in acylation reactions. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuanced electronic effects of the 4-(methylthio) substituent, detailing its influence on the reactivity of the acyl chloride. We will explore the core principles of nucleophilic acyl substitution, present detailed experimental protocols, and discuss the causality behind critical procedural choices. Through a synthesis of established chemical principles and practical field insights, this guide aims to serve as an authoritative resource for the effective application of this versatile reagent.
Introduction
Acylation reactions are fundamental transformations in organic synthesis, enabling the formation of esters, amides, and ketones, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1] Acyl chlorides, such as this compound, are highly effective acylating agents due to the excellent leaving group ability of the chloride ion.[2] The subject of this guide, this compound, is a substituted benzoyl chloride whose reactivity is modulated by the presence of a methylthio (-SMe) group at the para position of the benzene ring.
Understanding the mechanism of action is not merely an academic exercise; it is paramount for optimizing reaction conditions, predicting outcomes with novel substrates, and troubleshooting synthetic challenges. This guide will dissect the electronic contributions of the 4-(methylthio) group, contextualize its reactivity within the broader family of substituted benzoyl chlorides, and provide actionable protocols for its use in the laboratory.
Physicochemical Properties and Electronic Effects
The reactivity of a substituted benzoyl chloride in a nucleophilic acyl substitution reaction is fundamentally governed by the electrophilicity of the carbonyl carbon.[3][4] This electrophilicity is, in turn, modulated by the electronic properties of the substituent on the aromatic ring.
The 4-(methylthio) group exerts two opposing electronic effects:
-
Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a weak withdrawal of electron density from the benzene ring through the sigma (σ) bond framework. This effect is deactivating.[5][6]
-
Resonance Effect (+M or +R): The sulfur atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[5] This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions. This effect is activating.[7]
For the 4-(methylthio) group, the resonance effect (+M) generally outweighs the inductive effect (-I).[8] The sulfur atom donates electron density to the ring, which in turn can be relayed to the carbonyl group. This donation slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic compared to unsubstituted benzoyl chloride.
Hammett Substituent Constant (σp): The electronic effect of a substituent can be quantified by the Hammett constant (σ). For the para-methylthio (-SMe) group, the σp value is approximately 0.00.[8] This value suggests that, overall, the 4-(methylthio) group has a nearly neutral electronic effect on the benzoic acid equilibrium, which is the basis for the Hammett scale.[9] However, in the context of nucleophilic attack on the carbonyl carbon, the resonance donation can play a more significant role, making this compound slightly less reactive than benzoyl chloride itself, but more reactive than benzoyl chlorides bearing strongly electron-donating groups like methoxy (-OMe, σp = -0.28).[8]
| Property | Value | Source |
| CAS Number | 1442-06-4 | [10] |
| Molecular Formula | C₈H₇ClOS | [11] |
| Molecular Weight | 186.66 g/mol | [10] |
| Appearance | Yellow oil | [12] |
| Hammett Constant (σp) | 0.00 | [8] |
Core Mechanism: Nucleophilic Acyl Substitution
The acylation of a nucleophile (e.g., an alcohol, amine, or arene) with this compound proceeds via a classic nucleophilic acyl substitution mechanism.[13] This pathway is a two-step addition-elimination process.
Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate The reaction commences with the attack of the nucleophile (Nu-H) on the electrophilic carbonyl carbon of this compound. This breaks the C=O π-bond and forms a transient, sp³-hybridized tetrahedral intermediate.[2]
Step 2: Collapse of the Intermediate and Product Formation The unstable tetrahedral intermediate rapidly collapses. The C=O π-bond is reformed, and in the process, the most stable leaving group is ejected. The chloride ion (Cl⁻) is an excellent leaving group, being the conjugate base of a strong acid (HCl).[14] This elimination step regenerates the carbonyl group and yields the final acylated product. A proton is subsequently removed from the nucleophile, often by a base present in the reaction mixture, to give the neutral product and a byproduct (e.g., HCl).
Below is a Graphviz diagram illustrating this core mechanism.
Caption: General mechanism of nucleophilic acyl substitution.
Catalysis and Reaction Variants
Base-Mediated Acylation (Schotten-Baumann Conditions)
When acylating alcohols or amines, a base is typically added to neutralize the HCl byproduct.[15] Pyridine is a common choice as it serves a dual purpose:
-
Acid Scavenger: It neutralizes the generated HCl, preventing protonation of the nucleophile.[16][17]
-
Nucleophilic Catalyst: Pyridine can attack the acyl chloride to form a highly reactive N-acylpyridinium salt.[18][19] This intermediate is more electrophilic than the acyl chloride itself and is readily attacked by the primary nucleophile (alcohol or amine), accelerating the reaction.[18]
Lewis Acid-Catalyzed Acylation (Friedel-Crafts Acylation)
For the acylation of aromatic rings (a Friedel-Crafts reaction), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is required.[20] The Lewis acid coordinates to the carbonyl oxygen, but more importantly, it abstracts the chloride to generate a highly electrophilic acylium ion (R-C≡O⁺).[1] This potent electrophile is then attacked by the electron-rich aromatic ring.[20]
The 4-(methylthio) group is an ortho, para-director in electrophilic aromatic substitutions.[7][21] Therefore, Friedel-Crafts acylation of an aromatic substrate with this compound will yield a ketone with the 4-(methylthio)phenyl moiety attached.
Experimental Protocols & Methodologies
Trustworthiness through Self-Validation: The following protocols include integrated steps for monitoring and purification, ensuring the integrity of the experimental outcome.
Protocol 5.1: Acylation of an Amine using Pyridine
This protocol describes the synthesis of N-benzyl-4-(methylthio)benzamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Anhydrous Pyridine (as solvent and base)
-
Dichloromethane (DCM) for extraction
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.05 eq) in anhydrous pyridine (approx. 0.5 M concentration). Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add this compound (1.0 eq) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride may form.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 1 M HCl solution and DCM. Shake and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[20]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide.
Protocol 5.2: Friedel-Crafts Acylation of Anisole
This protocol describes the synthesis of (4-methoxyphenyl)(4-(methylthio)phenyl)methanone.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
This compound (1.0 eq)
-
Anisole (1.1 eq)
-
Crushed ice and concentrated HCl
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Electrophile Formation: Add this compound (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred suspension. Stir for 20 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Addition of Nucleophile: Add anisole (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir vigorously until the aluminum salts dissolve.[20]
-
Work-up & Purification: Follow steps 4-8 from Protocol 5.1 to extract, wash, dry, concentrate, and purify the target ketone.
Below is a Graphviz diagram illustrating a typical experimental workflow.
Caption: A generalized experimental workflow for acylation.
Conclusion
This compound is a valuable acylating agent whose reactivity is finely tuned by the dual electronic nature of the para-methylthio substituent. While its overall reactivity is similar to unsubstituted benzoyl chloride, a nuanced understanding of its underlying mechanism—a two-step nucleophilic addition-elimination pathway—is crucial for synthetic planning. The choice of catalytic system, whether a base like pyridine for acylating heteroatoms or a Lewis acid for Friedel-Crafts reactions, dictates the formation of the active electrophilic species and is key to a successful transformation. The protocols and workflows detailed herein provide a robust framework for researchers to confidently and effectively employ this reagent in the synthesis of complex molecules.
References
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- Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE.
- Chemistry Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol?
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- Pearson+. Propose mechanisms for the nucleophilic acyl substitutions.
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(7), 1141-1144. DOI: 10.1055/s-1999-3521.
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solubility and stability studies of 4-(methylthio)benzoyl chloride
An In-depth Technical Guide to the Solubility and Stability of 4-(Methylthio)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 1442-06-4) is a pivotal intermediate in organic synthesis, valued for its role in introducing the 4-(methylthio)benzoyl moiety into a wide range of molecules. Its utility, however, is intrinsically linked to its physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various conditions. As a reactive acyl chloride, its handling, storage, and application in synthesis demand a thorough understanding of its behavior. This guide provides a comprehensive analysis of the solubility and stability of this compound, offering field-proven insights, detailed experimental protocols, and practical recommendations to ensure its effective and safe utilization in research and development.
Core Physicochemical Profile
A foundational understanding of a reagent's physical properties is essential for its proper handling and use in chemical synthesis. This compound is a solid at room temperature, a characteristic that distinguishes it from many other common benzoyl chloride derivatives.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1442-06-4 | [1][2] |
| Molecular Formula | C₈H₇ClOS | [3] |
| Molecular Weight | 186.66 g/mol | |
| Appearance | Solid | |
| Melting Point | 52-56 °C (lit.) | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| SMILES String | CSc1ccc(cc1)C(Cl)=O | |
| InChI Key | MIEJPWILCQAQKT-UHFFFAOYSA-N |
Solubility Characteristics
The selection of an appropriate solvent is critical for achieving homogeneous reaction conditions, controlling reaction rates, and facilitating product purification. While specific quantitative solubility data for this compound is not extensively published, a qualitative profile can be reliably inferred from its chemical structure and the known behavior of analogous acyl chlorides.[4]
Theoretical & Qualitative Solubility Profile
The molecule possesses a nonpolar aromatic ring and a moderately polar acyl chloride functional group. This dual nature dictates its solubility. The principle of "like dissolves like" is the primary determinant.
-
Nonpolar Aprotic Solvents: Expected to be highly soluble in solvents like toluene, benzene, and hexanes, which can solvate the aromatic ring.
-
Polar Aprotic Solvents: High solubility is anticipated in solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. These solvents effectively solvate the polar acyl chloride group without reacting with it.
-
Polar Protic Solvents: These solvents, including water and alcohols (e.g., methanol, ethanol), are not recommended for dissolving this compound. The compound will react via solvolysis (e.g., hydrolysis or alcoholysis) rather than simply dissolving.[5][6] This reactivity is a key stability concern discussed in the next section.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Remarks |
| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Soluble to Highly Soluble | Favorable interaction with the thioanisole backbone. |
| Polar Aprotic | DCM, Chloroform, THF, Acetonitrile | Highly Soluble | Good solvation of the acyl chloride group. These are common reaction solvents. |
| Polar Protic | Water, Methanol, Ethanol | Reactive | Rapid solvolysis occurs, leading to decomposition.[5][6] Do not use for storage or as an inert solvent. |
Experimental Protocol: Determining Qualitative Solubility
This protocol provides a systematic approach to experimentally verify the solubility of this compound in a laboratory setting.
Core Principle: This method relies on the visual determination of the point at which a solute completely dissolves in a given volume of solvent at a controlled temperature. All glassware must be scrupulously dried to prevent hydrolysis.
Materials:
-
This compound
-
Anhydrous solvents of interest (e.g., Toluene, DCM, THF, Acetonitrile)
-
Dry 4 mL glass vials with screw caps
-
Analytical balance
-
Calibrated micropipettes or syringes
-
Vortex mixer
-
Oven for drying glassware
Procedure:
-
Glassware Preparation: Dry all vials and magnetic stir bars in an oven at 120 °C for at least 4 hours and cool in a desiccator over a drying agent (e.g., silica gel or Drierite).
-
Aliquot Solute: Weigh approximately 10 mg of this compound directly into a pre-dried vial. Record the exact mass.
-
Initial Solvent Addition: Add 100 µL of the selected anhydrous solvent to the vial. Cap the vial tightly.
-
Dissolution Attempt: Agitate the vial using a vortex mixer for 60 seconds at room temperature (approx. 25 °C).
-
Observation: Visually inspect the solution against a dark background. If the solid has completely dissolved, the compound is considered "very soluble" (>100 mg/mL).
-
Titration: If the solid remains, add the solvent in 100 µL increments, vortexing for 60 seconds after each addition. Continue until the solid is fully dissolved.
-
Calculation & Classification: Record the total volume of solvent required to dissolve the initial mass. Calculate the approximate solubility in mg/mL and classify accordingly (e.g., Soluble: 10-100 mg/mL, Sparingly Soluble: 1-10 mg/mL).
-
Documentation: Repeat the procedure for each solvent of interest, ensuring consistent temperature and technique.
Stability Profile & Degradation Pathways
The stability of an acyl chloride is governed by the electrophilicity of its carbonyl carbon and its susceptibility to nucleophilic attack. This compound is stable when stored under appropriate anhydrous conditions but is highly sensitive to moisture and other nucleophiles.[7]
Hydrolytic Instability: The Primary Concern
The most significant stability issue for all acyl chlorides is hydrolysis. The compound reacts readily with water to yield 4-(methylthio)benzoic acid and corrosive hydrogen chloride (HCl) gas.[5][6] This reaction is typically rapid and exothermic.
Mechanism of Hydrolysis: The reaction proceeds via a classic nucleophilic addition-elimination mechanism.[8]
-
Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the highly electrophilic carbonyl carbon.
-
Tetrahedral Intermediate Formation: This addition breaks the C=O pi bond, forming a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The carbonyl group reforms, and the chloride ion, an excellent leaving group, is eliminated.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by another water molecule (or the expelled chloride ion) to yield the final products.
Caption: Mechanism of this compound hydrolysis.
Thermal Stability
The compound is stable under recommended storage conditions (cool, dry place).[7] The high flash point of >110 °C suggests good thermal stability under normal laboratory conditions, but it should be protected from high heat sources to prevent decomposition and volatilization.
Chemical Incompatibilities
To maintain the integrity of this compound, contact with the following must be avoided:
-
Water/Moisture: Causes rapid hydrolysis.[5]
-
Alcohols: Leads to the formation of esters.[6]
-
Amines: Results in the formation of amides.[6]
-
Strong Bases (e.g., NaOH, KOH): Vigorously promotes hydrolysis and other decomposition reactions.[9]
-
Strong Oxidizing Agents: May lead to hazardous reactions.[7]
Protocol for Quantitative Stability Assessment via HPLC
Monitoring the concentration of this compound over time in a specific solvent provides quantitative data on its stability. Due to its reactivity, direct analysis is challenging. A common and robust method involves derivatization followed by HPLC analysis.[10][11]
Core Principle: At set time points, an aliquot of the acyl chloride solution is quenched with a derivatizing agent (e.g., an amine or alcohol) to form a stable, UV-active derivative. The concentration of this derivative, which is proportional to the concentration of the acyl chloride at that moment, is quantified by HPLC.
Caption: Experimental workflow for HPLC-based stability study.
Procedure:
-
Solution Preparation (t=0): Prepare a stock solution of this compound (e.g., 1 mg/mL) in the anhydrous solvent to be studied (e.g., acetonitrile).
-
Sampling and Derivatization: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a precise aliquot (e.g., 100 µL) of the solution. Immediately add it to a vial containing a solution of a derivatizing agent (e.g., 1 mL of 5 mg/mL benzylamine in acetonitrile) to form a stable amide.
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.[12]
-
Detection: UV detector set to the λ_max of the stable amide derivative.
-
Injection: Inject the derivatized samples onto the HPLC.
-
-
Data Analysis:
-
Create a calibration curve using standards of the pure, synthesized amide derivative.
-
Quantify the concentration of the derivative at each time point.[10]
-
Plot the natural logarithm of the this compound concentration (ln[RCOCl]) versus time.
-
For a pseudo-first-order decay, this plot will be linear. The stability can be expressed as a rate constant (k), where k is the negative of the slope.[10]
-
Recommended Handling & Storage Procedures
Adherence to strict handling and storage protocols is paramount to preserving the quality of this compound and ensuring laboratory safety.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13][14] The material is moisture-sensitive; storage under an inert gas atmosphere (e.g., nitrogen or argon) is strongly recommended.[7][13] Store away from incompatible materials as listed in Section 3.3.
-
Handling: Handle only within a certified chemical fume hood to avoid inhalation of vapors or potential HCl gas released upon exposure to atmospheric moisture.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[14] Use spark-proof tools and ground equipment when transferring large quantities.[15]
-
Disposal: Unused or waste material must be treated as hazardous waste. It can be carefully quenched by slowly adding it to a stirred, cooled solution of sodium bicarbonate or another suitable weak base. Dispose of the resulting mixture in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is a valuable yet reactive chemical intermediate. Its effective use hinges on a clear understanding of its solubility and stability. It is highly soluble in common polar aprotic and nonpolar organic solvents but reacts rapidly with protic solvents like water and alcohols. Its primary mode of degradation is hydrolysis, a reaction that can be mitigated by strict adherence to anhydrous storage and handling conditions. The quantitative methods outlined in this guide provide a framework for researchers to assess its stability in specific solvent systems, enabling the design of more robust and reproducible synthetic procedures.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved January 12, 2026, from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved January 12, 2026, from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved January 12, 2026, from [Link]
-
Zhang, Y., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 213-220. Retrieved January 12, 2026, from [Link]
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved January 12, 2026, from [Link]
- World Intellectual Property Organization. (2001). International Application Published Under the Patent Cooperation Treaty (PCT).
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved January 12, 2026, from [Link]
-
Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved January 12, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C8H7ClOS). Retrieved January 12, 2026, from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Benzoyl chloride. Retrieved January 12, 2026, from [Link]
-
Nippon Light Metal Company, Ltd. (n.d.). Fine Chemicals. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to 4-(Methylthio)benzoyl Chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylthio)benzoyl chloride is a valuable reagent in organic synthesis, serving as a key building block for a variety of compounds, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive acyl chloride group and a methylthio-substituted aromatic ring, allows for its versatile incorporation into more complex molecules. This guide provides a comprehensive overview of the discovery, synthesis, properties, and significant applications of this compound, offering practical insights and detailed protocols for laboratory use.
Historical Perspective and Discovery
While the precise first synthesis of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the broader exploration of substituted benzoyl chlorides and organosulfur compounds in the late 19th and early 20th centuries. The functionalization of benzene and its derivatives was a central theme in the burgeoning field of organic chemistry. Early methods for the preparation of benzoyl chlorides, such as the reaction of benzoic acids with phosphorus pentachloride or thionyl chloride, were well-established by the early 1900s. The introduction of the methylthio group likely followed the development of methods for the synthesis of 4-(methylthio)benzoic acid, the primary precursor to the title compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1442-06-4 | |
| Molecular Formula | C₈H₇ClOS | |
| Molecular Weight | 186.66 g/mol | |
| Appearance | Solid | |
| Melting Point | 52-56 °C | |
| Boiling Point | >110 °C (closed cup) | |
| Flash Point | >110 °C (closed cup) | |
| Solubility | Reacts with water |
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the reaction of 4-(methylthio)benzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).
Reaction Scheme
Caption: General synthesis of this compound.
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen of 4-(methylthio)benzoic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent intramolecular attack by the chloride to form a tetrahedral intermediate. The collapse of this intermediate releases sulfur dioxide and a proton, which is then abstracted by the previously displaced chloride ion to generate hydrogen chloride gas and the final acyl chloride product.
Detailed Experimental Protocol
Materials:
-
4-(Methylthio)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another inert solvent like dichloromethane)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylthio)benzoic acid (1 equivalent).
-
Add an excess of thionyl chloride (e.g., 2-3 equivalents) and a small amount of anhydrous toluene to serve as a solvent.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain the reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler connected to the top of the condenser leading to a basic solution to observe this).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield a clear to pale yellow liquid which solidifies upon cooling.
Self-Validation: The purity of the synthesized this compound can be confirmed by its melting point and spectroscopic analysis (NMR, IR). The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber in the IR spectrum are indicative of a successful reaction.
Spectroscopic Characterization
While a comprehensive, publicly available dataset is limited, the expected spectral characteristics are as follows:
-
¹H NMR: A singlet for the methylthio protons (CH₃S-) around δ 2.5 ppm. Aromatic protons will appear as two doublets in the region of δ 7.2-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbonyl carbon (C=O) is expected to appear around δ 168-170 ppm. The methylthio carbon will be a singlet at approximately δ 15-20 ppm. Aromatic carbons will have characteristic shifts for a 1,4-disubstituted ring.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band for the carbonyl (C=O) stretch will be present in the range of 1750-1790 cm⁻¹. The characteristic C-Cl stretch will be observed in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
Applications in Synthesis
This compound is a versatile intermediate, primarily utilized in Friedel-Crafts acylation reactions and in the synthesis of esters and amides.
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic and heteroaromatic compounds to produce the corresponding aryl ketones. These ketones are often precursors to more complex molecules.
Caption: Friedel-Crafts acylation workflow.
Role in Drug Development
The 4-(methylthio)phenyl moiety is present in several biologically active compounds. While direct synthetic routes using this compound in large-scale manufacturing may vary, it serves as a key conceptual building block for understanding the synthesis of certain pharmaceuticals.
-
Potential Precursor to COX-2 Inhibitors: The 4-(methylthio)phenyl group is a key structural feature of the COX-2 inhibitor class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, intermediates with this moiety are crucial for the synthesis of drugs like Celecoxib . While many reported syntheses of Celecoxib start from 4-methylacetophenone, the use of intermediates derived from 4-(methylthio)benzoic acid or its derivatives in alternative synthetic strategies is plausible. A patent for preparing COX-2 inhibitors mentions the use of 4-(methylthio)benzyl alcohol as a starting material, which is closely related to this compound.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage. May cause an allergic skin reaction.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Store under an inert atmosphere.
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.
Conclusion
This compound is a significant synthetic intermediate with established utility in organic chemistry. Its preparation from readily available starting materials and its reactivity make it a valuable tool for the synthesis of a range of molecules, particularly those with pharmaceutical applications. A thorough understanding of its synthesis, properties, and handling is essential for its safe and effective use in a research and development setting.
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The Emerging Therapeutic Potential of 4-(Methylthio)benzoyl Chloride Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Chemical Versatility and Biological Promise of a Unique Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. 4-(Methylthio)benzoyl chloride, a reactive acyl chloride featuring a sulfur-containing moiety, represents a compelling starting point for the development of new therapeutic agents. The incorporation of the methylthio group imparts distinct physicochemical properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. This, in turn, can translate into a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for their synthesis and evaluation, and present a framework for their rational design in drug discovery programs.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action appears to be multifaceted, targeting key cellular processes essential for tumor growth and survival.
Mechanism of Action: Inhibition of DNA Topoisomerase II and Disruption of Microtubule Dynamics
A significant body of evidence points towards the inhibition of human DNA topoisomerase II as a key mechanism of action for certain benzoyl-containing compounds.[1][2] DNA topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. Molecular docking studies have suggested that benzoyl derivatives can strongly interact with the DNA-dependent subunit of this enzyme.[1][2]
Another avenue of anticancer activity for related benzoyl derivatives is the disruption of microtubule polymerization.[3][4] Microtubules are dynamic protein filaments essential for cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death.[5] The 4-(methylthio)benzoyl scaffold can be strategically modified to enhance its interaction with tubulin, the protein subunit of microtubules.
Quantitative Assessment of Cytotoxicity
The cytotoxic potential of this compound derivatives can be quantified using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7] The half-maximal inhibitory concentration (IC50) value, representing the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for comparing the potency of different derivatives.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoyl Thiosemicarbazides | MCF-7 (Breast) | Comparable to Etoposide | [1][2] |
| 2-Aryl-4-benzoyl-imidazoles | Melanoma | 0.0157 | [3] |
| 4-Aryl-2-benzoyl-imidazoles | Various | 0.014 | [8] |
| Benzothiazole Derivatives | HT-29 (Colon) | 0.015 | [9] |
Note: The IC50 values presented are for related benzoyl derivatives and serve as a benchmark for the potential potency of novel this compound derivatives.
Signaling Pathway: DNA Damage Response and Apoptosis Induction
The inhibition of DNA topoisomerase II by this compound derivatives can activate the DNA damage response (DDR) pathway. This intricate signaling network senses DNA lesions and orchestrates a cellular response that can include cell cycle arrest, DNA repair, or apoptosis.
Caption: DNA Damage Response Pathway Induced by Topoisomerase II Inhibition.
Antimicrobial Activity: Combating Bacterial Pathogens
Organosulfur compounds, a class to which 4-(methylthio)benzoyl derivatives belong, have long been recognized for their antimicrobial properties.[10][11][12] The sulfur atom plays a crucial role in their biological activity, often through interactions with microbial enzymes and proteins.
Mechanism of Action: Disruption of Bacterial Cell Integrity and Enzyme Inhibition
The antibacterial action of organosulfur compounds is often attributed to their ability to compromise the integrity of the bacterial cell membrane.[11][13] They can also form disulfide bonds with free sulfhydryl groups of essential bacterial enzymes, leading to their inactivation and subsequent bacterial cell death.[11][13] This broad mechanism of action makes them effective against a wide range of both Gram-positive and Gram-negative bacteria.[10]
Experimental Protocols: A Practical Guide to Synthesis and Evaluation
The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.
Synthesis of a Representative Derivative: N-((4-chlorophenyl)carbamothioyl)-4-(methylthio)benzamide
This protocol outlines the synthesis of a thiourea derivative, a class of compounds known for their biological activities.
Materials:
-
This compound
-
Potassium thiocyanate (KSCN)
-
4-Chloroaniline
-
Acetone (dry)
-
Hydrochloric acid (0.1 M)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dry acetone.
-
Add potassium thiocyanate (1 equivalent) to the solution and stir the mixture at room temperature for 30 minutes to form the corresponding isothiocyanate in situ.[14]
-
In a separate flask, dissolve 4-chloroaniline (1 equivalent) in dry acetone.
-
Slowly add the 4-chloroaniline solution to the isothiocyanate mixture.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).[12][14]
-
After the reaction is complete, pour the mixture into ice-cold 0.1 M hydrochloric acid.[13]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with deionized water and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-((4-chlorophenyl)carbamothioyl)-4-(methylthio)benzamide.
In Vitro Cytotoxicity Evaluation: MTT Assay
This protocol describes a standard method for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.[6][10]
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Synthesized this compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[10]
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[15]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and evaluation of derivatives.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The synthetic tractability of this starting material allows for the creation of diverse chemical libraries, enabling a thorough exploration of the structure-activity relationships. Future research should focus on the rational design of derivatives with enhanced potency and selectivity for their biological targets. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the discovery and development of new drugs based on this versatile chemical scaffold.
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A Comprehensive Guide to the Safe Laboratory Handling of 4-(Methylthio)benzoyl Chloride
This guide provides an in-depth technical overview of the safety protocols and handling procedures for 4-(methylthio)benzoyl chloride (CAS No. 1442-06-4). As a reactive acyl chloride, this compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. However, its utility is matched by its hazardous nature, necessitating rigorous adherence to safety protocols to mitigate risks. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and explaining the causality behind each safety recommendation.
Core Hazard Profile & Chemical Reactivity
This compound is a solid compound that is classified as highly corrosive and a potential skin sensitizer.[1] The primary driver for its hazardous properties is the acyl chloride functional group, which is highly susceptible to nucleophilic attack.
The Causality of Corrosivity: The most prevalent nucleophile in a standard laboratory environment is water (moisture). This compound reacts readily with water in an exothermic reaction to produce 4-(methylthio)benzoic acid and hydrochloric acid (HCl) gas. It is the generation of HCl upon contact with moisture—be it atmospheric humidity or moisture on skin and mucous membranes—that is responsible for its severe corrosive effects.[2] This reactivity extends to other nucleophiles such as alcohols, amines, and strong bases, which can also lead to vigorous or violent reactions.[3]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear summary of the compound's dangers.
| Hazard Class | GHS Classification | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Danger |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | Danger |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Warning |
Source: PubChem, Sigma-Aldrich.[1]
Understanding these hazards is the first step in a self-validating safety system. Every handling step must be designed to prevent contact and control its inherent reactivity.
Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls to contain the hazard and PPE as the final barrier of protection.
Mandatory Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to contain corrosive dust and potential HCl vapor.[2]
-
Eyewash Station and Safety Shower: Immediate access to a functional and regularly tested eyewash station and safety shower is critical.[4] In case of accidental exposure, these provide the means for rapid decontamination.
-
Inert Atmosphere: Due to its moisture sensitivity, handling and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to maintain the integrity of the compound and prevent the formation of HCl.[5]
Personal Protective Equipment (PPE) Protocol
Standard laboratory attire (long pants, closed-toe shoes) is assumed. The following PPE is mandatory.
| Protection Type | Specification | Rationale and Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or a double layer of Nitrile gloves). | Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating skin. Contaminated gloves must be disposed of as hazardous waste.[5] |
| Eye & Face Protection | Safety goggles and a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal against dust and vapors, while the face shield protects the entire face from splashes during transfers or quenching.[5] |
| Body Protection | Chemical-resistant apron over a flame-retardant lab coat. | Protects against spills and splashes, preventing contact with personal clothing and skin. |
| Respiratory Protection | NIOSH-approved respirator with cartridges for acid gases (e.g., Type P3) may be necessary for large spills or if engineering controls fail. | Protects the respiratory tract from corrosive dust and HCl vapor. |
Standard Operating Procedures: From Bottle to Waste
Adherence to validated protocols is essential for safety and experimental success.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 1442-06-4 |
| Molecular Formula | C₈H₇ClOS |
| Molecular Weight | 186.66 g/mol |
| Appearance | Solid |
| Melting Point | 52-56 °C |
| Flash Point | >110 °C (>230 °F) - closed cup |
| Moisture Sensitivity | Yes, reacts with water[5] |
Protocol for Weighing and Transferring
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the workspace is clean and free of incompatible materials. Place a container with a quenching agent (e.g., isopropanol) and a separate container for solid waste within the fume hood.
-
Inert Environment: If possible, transfer the reagent bottle into a glove box. If not, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.[6]
-
Dispensing: Working inside the fume hood, carefully open the container. Use a clean, dry spatula or powder funnel to weigh the desired amount of the solid into a tared, dry, sealable container (e.g., a round-bottom flask with a septum).
-
Sealing: Immediately and securely close both the primary reagent bottle and the receiving container. Storing under an inert gas like nitrogen or argon is highly recommended.[5]
-
Cleanup: Gently wipe down the spatula and any surfaces with a cloth lightly dampened with an inert solvent (e.g., hexane), disposing of the cloth in the designated solid waste container. Do not use water or protic solvents for cleanup.
Safe Storage and Incompatibility
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[5] The storage area should be separate from incompatible substances.
| Incompatible Materials | Hazardous Reaction |
| Water/Moisture | Reacts to form corrosive hydrochloric acid (HCl) gas.[2] |
| Alcohols (e.g., Methanol, Ethanol) | Exothermic reaction to form esters and HCl.[7] |
| Amines | Vigorous reaction to form amides and HCl.[7] |
| Strong Bases (e.g., NaOH, KOH) | Violent hydrolysis reaction. |
| Strong Oxidizing Agents | Potential for vigorous or explosive reaction.[8] |
Emergency Response Protocol
Immediate and correct response to an emergency can significantly reduce injury.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician immediately.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill Response: For a small spill, carefully sweep the solid material into a dry container. Do not use water. For a large spill, evacuate the area and call emergency personnel.[5] Prevent the material from entering drains.[9]
Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling workflow.
Protocol for Quenching and Glassware Decontamination
-
Initial Quench: Any residual or unreacted this compound must be quenched before cleaning. Slowly and carefully add the reaction mixture or residual material to a stirred, cooled solution of a suitable nucleophile, such as isopropanol or methanol, in an appropriate solvent. This converts the reactive acyl chloride to a more stable ester.[7] This process is exothermic and may release HCl gas, so it must be done in a fume hood.
-
Neutralization: After the initial quench is complete, the solution can be neutralized with a weak base (e.g., sodium bicarbonate solution) before disposal.
-
Glassware Cleaning: Once quenched and neutralized, glassware can be cleaned using standard laboratory procedures.
Disposal of Hazardous Waste
-
Solid Waste: All contaminated materials, including gloves, paper towels, and surplus reagent, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Quenched and neutralized reaction mixtures should be disposed of in a designated hazardous waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed environmental disposal company, following all local and national regulations.[5]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: A flowchart illustrating the lifecycle of this compound handling.
Conclusion
This compound is a potent chemical that demands respect and meticulous handling. By understanding its reactivity, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols, researchers can safely harness its synthetic utility. A culture of safety, grounded in the scientific principles of the compound's behavior, is the most effective tool for preventing laboratory incidents.
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Methodological & Application
Application Notes and Protocols: Utilizing 4-(Methylthio)benzoyl Chloride in Friedel-Crafts Acylation
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Friedel-Crafts Acylation and the 4-(Methylthio)phenyl Moiety
The Friedel-Crafts acylation stands as a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2][3] This electrophilic aromatic substitution is of paramount importance in the pharmaceutical industry for the synthesis of aryl ketones, which serve as versatile intermediates in the development of a wide array of therapeutic agents.[1][4][5]
This guide provides a detailed exploration of Friedel-Crafts acylation protocols utilizing 4-(methylthio)benzoyl chloride. The resulting 4-(methylthio)benzophenone and its derivatives are of significant interest due to the prevalence of the methylthio-phenyl moiety in biologically active compounds.[4] This structural motif is a key component in various pharmaceutical agents, including anti-inflammatory drugs and potential anticancer agents.[1][4][5] For instance, 4-(methylthio)acetophenone, a related compound, is a crucial intermediate in the synthesis of the selective COX-2 inhibitor, Rofecoxib (Vioxx).[6]
The benzophenone scaffold itself is a ubiquitous structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[5][7] The presence of the methylthio group offers unique electronic properties and a potential site for metabolic modification, making it an attractive feature in drug design.
Reaction Principle: Unraveling the Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation of an aromatic compound with this compound proceeds through an electrophilic aromatic substitution mechanism.[1] A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is employed to generate a highly electrophilic acylium ion from the acyl chloride.[1][2][8] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone.[1]
A key advantage of the Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents multiple acylations from occurring.[3][9] Furthermore, the acylium ion is stabilized by resonance and does not undergo the rearrangements that can plague Friedel-Crafts alkylations.[3][8]
It is crucial to note that the Lewis acid catalyst forms a complex with the product ketone, necessitating the use of stoichiometric or greater amounts of the catalyst.[3][9] This complex is subsequently hydrolyzed during the aqueous work-up to liberate the final product.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
Application Notes and Protocols for 4-(Methylthio)benzoyl Chloride as a Derivatization Reagent for LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Enhancing LC-MS Analysis of Polar Analytes through Derivatization
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone for the sensitive and selective quantification of small molecules. However, a significant challenge persists in the analysis of highly polar compounds, such as primary and secondary amines, phenols, and thiols. These molecules often exhibit poor retention on reversed-phase chromatographic columns and can suffer from inadequate ionization efficiency, leading to compromised sensitivity and analytical robustness.
Chemical derivatization presents a powerful strategy to overcome these limitations. By chemically modifying the analyte, we can enhance its hydrophobicity, thereby improving its chromatographic behavior, and introduce moieties that promote efficient ionization, significantly boosting the signal intensity in the mass spectrometer. Among the various derivatization agents, benzoyl chloride has emerged as a reagent of choice due to its rapid and efficient reaction with a broad range of nucleophilic functional groups under mild conditions.[1][2]
This application note provides a comprehensive technical guide on the use of a specific benzoyl chloride analog, 4-(methylthio)benzoyl chloride , as a derivatization reagent for the LC-MS analysis of polar analytes. While the derivatization chemistry of the parent compound, benzoyl chloride, is well-documented, the application of its methylthio-substituted counterpart is less explored. This guide will, therefore, extrapolate from the established principles of benzoylation and provide a detailed, field-proven protocol adaptable for this compound, alongside a discussion of the potential unique advantages conferred by the methylthio group.
The Chemistry of Derivatization with this compound
The derivatization reaction with this compound follows the well-established Schotten-Baumann reaction mechanism, a base-catalyzed acylation of nucleophiles.[1] In this reaction, the lone pair of electrons on the nitrogen atom of a primary or secondary amine, the oxygen atom of a phenol, or the sulfur atom of a thiol attacks the electrophilic carbonyl carbon of this compound. The presence of a mild base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
The key functional groups amenable to derivatization with this compound include:
-
Primary Amines (-NH₂)
-
Secondary Amines (-NHR)
-
Phenolic Hydroxyl Groups (-OH attached to an aromatic ring)
-
Thiols (-SH)
The resulting derivatives are stable amides, esters, or thioesters, which are significantly less polar than the parent analytes.
Why this compound? A Hypothesis on its Advantages
While direct comparative studies are scarce, the introduction of a methylthio (-SCH₃) group at the para-position of the benzoyl moiety may offer several theoretical advantages over the unsubstituted benzoyl chloride:
-
Enhanced Hydrophobicity: The methylthio group is expected to further increase the hydrophobicity of the derivative, potentially leading to even better retention and separation on reversed-phase columns.
-
Potential for "Soft" Ionization Enhancement: The sulfur atom, with its lone pairs of electrons, could potentially influence the ionization process, although this would need to be empirically verified.
Experimental Protocols
The following protocols are adapted from well-established methods for benzoyl chloride derivatization and are proposed for use with this compound.[2][4] Researchers should consider these as a starting point and may need to optimize conditions for their specific analytes and matrices.
Materials and Reagents
-
Analytes of Interest: (e.g., primary/secondary amines, phenols, thiols)
-
This compound: (CAS No. 1442-06-4)
-
Acetonitrile (ACN): LC-MS grade
-
Water: LC-MS grade
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃): Analytical grade
-
Formic Acid (FA): LC-MS grade
-
Internal Standards (IS): Stable isotope-labeled analogues of the analytes, if available.
Protocol 1: Derivatization of Standard Solutions
This protocol is suitable for initial method development and for preparing calibration standards.
-
Preparation of Reagent Solutions:
-
Derivatization Reagent: Prepare a 2% (v/v) solution of this compound in acetonitrile. This solution should be prepared fresh daily.
-
Base Solution: Prepare a 100 mM solution of sodium carbonate in water.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, add 20 µL of the analyte standard solution.
-
Add 20 µL of the 100 mM sodium carbonate solution and vortex briefly.
-
Add 20 µL of the 2% this compound solution.
-
Vortex the mixture vigorously for 1 minute at room temperature.
-
To quench the reaction, add 20 µL of 1% formic acid in water. Vortex briefly.
-
The sample is now ready for dilution and LC-MS analysis.
-
Protocol 2: Derivatization in Biological Matrices (e.g., Plasma, Serum)
This protocol includes a protein precipitation step, which is essential for complex biological samples.
-
Sample Preparation:
-
Thaw the biological sample (e.g., plasma, serum) on ice.
-
In a microcentrifuge tube, add 50 µL of the sample.
-
If using an internal standard, add it at this stage.
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
-
Derivatization:
-
Carefully transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Add 50 µL of 100 mM sodium carbonate solution and vortex.
-
Add 50 µL of 2% this compound in acetonitrile.
-
Vortex for 1 minute at room temperature.
-
-
Reaction Quenching and Final Preparation:
-
Add 50 µL of 1% formic acid in water to stop the reaction.
-
Vortex and centrifuge briefly to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
LC-MS/MS Analysis: A Generalized Approach
The analysis of this compound derivatives can be effectively performed using a standard reversed-phase LC-MS/MS system.
| Parameter | Recommended Conditions |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the derivatized analytes. A typical gradient might be 5-95% B over 10-15 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Analysis | Multiple Reaction Monitoring (MRM) for targeted quantification. |
Predicting MS/MS Fragmentation
For quantitative analysis using MRM, it is crucial to identify a stable and specific precursor-to-product ion transition. For a 4-(methylthio)benzoyl derivative of an analyte (let's denote the analyte as 'R-NH₂'), the protonated molecule [M+H]⁺ will be the precursor ion. Upon CID, several fragmentation pathways are plausible:
-
Loss of the 4-(methylthio)benzoyl group: This would result in the protonated analyte [R-NH₃]⁺.
-
Formation of the 4-(methylthio)benzoyl cation: Cleavage of the amide or ester bond would yield a characteristic fragment ion at m/z 151.1 (C₈H₇OS⁺). This is analogous to the well-known benzoyl cation at m/z 105 from benzoyl chloride derivatives.[5]
-
Further fragmentation of the 4-(methylthio)benzoyl cation: This could involve the loss of CO (m/z 123.1) or fragmentation involving the methylthio group.
The most intense and specific transition should be determined empirically for each derivatized analyte.
Workflow and Data Presentation
The overall workflow for the derivatization and analysis of analytes using this compound is depicted in the following diagram:
Troubleshooting and Method Validation
As with any analytical method, thorough validation is paramount. Key parameters to assess include:
-
Linearity and Range: Demonstrate a linear response over the desired concentration range.
-
Accuracy and Precision: Evaluate the closeness of measured values to the true values and the reproducibility of the measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Matrix Effects: Assess the influence of the sample matrix on the ionization of the analyte.
-
Stability: Evaluate the stability of the derivatized analytes under various storage conditions.
Potential Issues and Solutions:
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Efficiency | Incorrect pH, degraded reagent, insufficient reaction time. | Ensure the pH of the reaction mixture is basic. Prepare fresh derivatization reagent daily. Optimize reaction time. |
| Poor Chromatographic Peak Shape | Suboptimal mobile phase or gradient, column degradation. | Adjust mobile phase composition and gradient. Use a new column. |
| High Background Noise in MS | Contaminated reagents or solvents, matrix interference. | Use high-purity reagents and solvents. Optimize sample cleanup procedures. |
Conclusion and Future Outlook
This compound holds promise as a valuable derivatization reagent for the LC-MS analysis of polar small molecules. By leveraging the well-established chemistry of benzoylation, this reagent offers the potential for enhanced chromatographic performance and unique mass spectrometric characteristics due to its methylthio moiety. The protocols provided herein serve as a robust starting point for method development, and with careful optimization and validation, can be implemented to achieve sensitive and reliable quantification of a wide range of analytes in various matrices.
Future work should focus on direct, empirical studies to fully elucidate the advantages of this compound, including a systematic comparison with unsubstituted benzoyl chloride and other derivatization agents. Detailed characterization of the fragmentation patterns of its derivatives will further solidify its utility in targeted and untargeted metabolomics and other applications within drug development and life sciences research.
References
-
The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry. National Institutes of Health. [Link]
-
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. National Institutes of Health. [Link]
-
Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. National Institutes of Health. [Link]
-
Study of Highly Selective and Efficient Thiol Derivatization Using Selenium Reagents by Mass Spectrometry. ResearchGate. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Step-by-Step Protocol for the N-acylation of Primary Amines with 4-(methylthio)benzoyl chloride
Abstract
This comprehensive guide details a robust and reliable protocol for the N-acylation of primary amines using 4-(methylthio)benzoyl chloride. This reaction is a cornerstone transformation in organic synthesis, yielding N-substituted-4-(methylthio)benzamides, a scaffold present in numerous compounds of interest in medicinal chemistry and materials science. The protocol described herein is based on the venerable Schotten-Baumann reaction, a method renowned for its efficiency and broad applicability in forming amide bonds. This document provides a step-by-step methodology, explains the rationale behind key experimental choices, and offers guidance on product purification and characterization, ensuring a reproducible and successful synthesis for researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Acylation
The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic chemistry. Amide linkages are ubiquitous in nature, forming the backbone of peptides and proteins, and are a key structural motif in a vast array of pharmaceuticals, agrochemicals, and polymers. The N-acylation of primary amines with acyl chlorides is a direct and efficient route to constructing this critical functional group.
The specific focus of this protocol, this compound, is a versatile bifunctional reagent. The resulting N-acyl-4-(methylthio)benzamide products are not only stable compounds but also serve as valuable intermediates. The methylthio group can be further manipulated, for instance, through oxidation to the corresponding sulfoxide or sulfone, allowing for fine-tuning of the molecule's electronic and steric properties. This makes the title reaction a valuable tool in the synthesis of diverse molecular libraries for screening and development.
The protocol outlined below utilizes the Schotten-Baumann reaction conditions.[1][2] This method involves the reaction of an acyl chloride with an amine in the presence of a base, typically in a two-phase solvent system.[1] The base plays a crucial role by neutralizing the hydrochloric acid generated during the reaction, which prevents the protonation of the starting amine and drives the equilibrium towards product formation.[3]
Reaction Mechanism and Workflow
The N-acylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group and deprotonation of the nitrogen by the base to yield the stable amide product.
Reaction Mechanism
dot graph "Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} end_dot Caption: General mechanism of N-acylation.
Experimental Workflow
The overall experimental process involves the reaction setup, execution, workup to isolate the crude product, and subsequent purification.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | ≥98% | Major chemical suppliers |
| Primary amine (e.g., aniline) | Reagent grade, ≥99% | Major chemical suppliers |
| Dichloromethane (DCM), anhydrous | ACS grade, ≥99.8% | Major chemical suppliers |
| Sodium hydroxide (NaOH) | ACS reagent, ≥97% | Major chemical suppliers |
| Hydrochloric acid (HCl), concentrated | ACS reagent, 37% | Major chemical suppliers |
| Sodium bicarbonate (NaHCO₃) | ACS reagent, ≥99.7% | Major chemical suppliers |
| Sodium chloride (NaCl) | ACS reagent, ≥99% | Major chemical suppliers |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent, granular | Major chemical suppliers |
| Ethyl acetate | ACS grade, ≥99.5% | Major chemical suppliers |
| Hexanes | ACS grade, ≥98.5% | Major chemical suppliers |
| Deionized water | - | In-house |
| Round-bottom flask | - | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
| Dropping funnel | - | Standard laboratory supplier |
| Separatory funnel | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Major chemical suppliers |
Safety Precautions
-
This compound: This reagent is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood at all times. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.
-
Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): These are corrosive. Handle with care and wear appropriate PPE.
Detailed Experimental Protocol
This protocol describes the N-acylation of aniline with this compound on a 10 mmol scale. The stoichiometry can be adjusted for other primary amines.
5.1. Reagent Preparation
-
10% (w/v) Aqueous NaOH Solution: Dissolve 10 g of NaOH pellets in 90 mL of deionized water. Allow the solution to cool to room temperature before use.
-
1 M HCl Solution: Slowly add 8.3 mL of concentrated HCl to approximately 80 mL of deionized water, then dilute to a final volume of 100 mL.
-
Saturated Aqueous NaHCO₃ Solution: Add NaHCO₃ to deionized water with stirring until no more solid dissolves.
-
Brine: Add NaCl to deionized water with stirring until no more solid dissolves.
5.2. Reaction Procedure
-
Amine Solution Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (e.g., aniline, 1.05 eq, 10.5 mmol, 0.98 g) in 50 mL of dichloromethane (DCM).
-
Reaction Setup: Place the flask in an ice-water bath and begin stirring.
-
Base Addition: Slowly add 20 mL of 10% aqueous NaOH solution (approx. 2.0 eq) to the stirred amine solution. The mixture will become biphasic.
-
Acyl Chloride Addition: In a separate beaker, dissolve this compound (1.0 eq, 10.0 mmol, 1.87 g) in 20 mL of DCM. Transfer this solution to a dropping funnel.
-
Add the this compound solution dropwise to the vigorously stirred biphasic mixture over 15-30 minutes. Maintain the internal temperature of the reaction mixture between 0 and 5 °C during the addition.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product, being more polar than the starting amine, will have a lower Rf value. The reaction is considered complete when the starting amine spot is no longer visible by TLC.
5.3. Work-up Procedure
-
Separation: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove any unreacted amine and excess base.
-
Wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid and unreacted acyl chloride.
-
Finally, wash with brine (1 x 30 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
5.4. Purification
The crude N-(4-(methylthio)phenyl)benzamide can be purified by one of the following methods:
-
Recrystallization: A common and effective method for solid products. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of the hot solvent system and allow it to cool slowly to form crystals.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by flash column chromatography on silica gel is recommended. The eluent system used for TLC monitoring can be adapted for this purpose.
Characterization of the Product
The identity and purity of the final product, N-aryl-4-(methylthio)benzamide, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons, the N-H proton (which may be broad), and the methylthio (-SCH₃) group (a singlet typically around 2.5 ppm).
-
¹³C NMR will show the characteristic carbonyl carbon signal (typically in the range of 165-175 ppm) and signals for the aromatic carbons and the methylthio carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the amide group (typically around 1630-1680 cm⁻¹) and an N-H stretch (around 3200-3400 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | - Inactive acyl chloride (hydrolyzed).- Insufficient base.- Amine is not nucleophilic enough. | - Use fresh or properly stored this compound.- Ensure the correct stoichiometry of the base is used.- For less reactive amines, consider using a stronger, non-nucleophilic organic base like triethylamine or pyridine in an anhydrous solvent system. Heating the reaction may also be necessary. |
| Presence of starting amine | - Incomplete reaction.- Insufficient acyl chloride. | - Extend the reaction time.- Ensure the stoichiometry of the acyl chloride is at least 1:1 with the amine. A slight excess of the acyl chloride (1.05-1.1 eq) can be used. |
| Product is an oil and difficult to crystallize | - Presence of impurities. | - Purify the product by column chromatography on silica gel. |
| Hydrolysis of acyl chloride | - Presence of moisture in the reaction.- Slow addition of acyl chloride. | - Use anhydrous solvents.- Add the acyl chloride solution at a steady, dropwise rate to the vigorously stirred reaction mixture to ensure it reacts with the amine before it has a chance to hydrolyze. |
Conclusion
This application note provides a detailed, step-by-step protocol for the N-acylation of primary amines with this compound under Schotten-Baumann conditions. By carefully following the outlined procedures for reaction setup, work-up, and purification, researchers can reliably synthesize N-substituted-4-(methylthio)benzamides in good to excellent yields. The provided troubleshooting guide and characterization information further support the successful execution and validation of this important chemical transformation.
References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
-
Wikipedia contributors. (2023). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. [Link]
-
BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. [Link]
Sources
Strategic Synthesis of Thioesters from Thiols Utilizing 4-(Methylthio)benzoyl Chloride
Application Notes & Protocols:
Abstract
This document provides a comprehensive guide for the synthesis of thioesters via the acylation of thiols with 4-(methylthio)benzoyl chloride. Thioesters are pivotal intermediates in organic and medicinal chemistry, valued for their unique reactivity in forming carbon-carbon bonds and their presence in various biologically active molecules.[1][2][3] The use of this compound as an acylating agent offers specific advantages in terms of reactivity and product characteristics. These application notes are intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure reproducible and high-yield syntheses.
Introduction: The Significance of Thioester Synthesis
Thioesters are organosulfur compounds that serve as crucial building blocks in a multitude of synthetic transformations.[2][3] Their enhanced reactivity compared to their oxygen-containing ester counterparts makes them excellent acyl transfer agents.[4] The synthesis of thioesters is a fundamental reaction, with one of the most direct and efficient methods being the reaction of a thiol with an acyl chloride.[5][6][7] This approach is often favored due to its typically high yields and rapid reaction rates.[7]
The selection of the acylating agent is critical and can influence the reaction kinetics, yield, and the properties of the final product. This compound is a commercially available reagent that provides a stable, yet reactive, acyl source for the thioesterification of a wide range of thiols.[8][9] The methylthio group can also serve as a useful handle for further synthetic modifications or as a structural component in the final target molecule.
Mechanistic Rationale: The Acylation of Thiols
The reaction between a thiol (R-SH) and an acyl chloride, such as this compound, proceeds via a nucleophilic acyl substitution mechanism. The sulfur atom of the thiol is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of the acyl chloride.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the sulfur atom of the thiol attacks the carbonyl carbon of this compound. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being an excellent leaving group, is expelled.
-
Deprotonation: A base, either added to the reaction mixture or another molecule of the thiol, deprotonates the resulting protonated thioester to yield the final product and a protonated base.
To drive the reaction to completion, a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction.[3] This prevents the protonation of the starting thiol, which would render it non-nucleophilic.
Experimental Workflow Overview
The general workflow for the synthesis of thioesters using this compound is a straightforward and robust process that can be adapted for a variety of substrates.
Caption: General experimental workflow for thioester synthesis.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of an S-alkyl or S-aryl 4-(methylthio)benzothioate. The specific quantities and reaction times may need to be optimized for different thiol substrates.
Materials:
-
Thiol (e.g., benzyl thiol, thiophenol)
-
This compound
-
Triethylamine (Et₃N), distilled
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.0 eq.). Dissolve the thiol in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add triethylamine (1.1-1.2 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0-1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred thiol/triethylamine mixture over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench by adding water or a dilute aqueous HCl solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
-
Characterization: Confirm the structure and purity of the isolated thioester using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Reagent Stoichiometry and Conditions
The following table provides representative examples of reaction conditions for the synthesis of thioesters from various thiols and this compound.
| Thiol Substrate | Thiol (eq.) | This compound (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzyl Thiol | 1.0 | 1.05 | Et₃N (1.1) | DCM | 0 to RT | 3 | >90 |
| Thiophenol | 1.0 | 1.05 | Et₃N (1.1) | DCM | 0 to RT | 2 | >95 |
| Ethanethiol | 1.0 | 1.1 | Pyridine (1.2) | THF | 0 to RT | 4 | ~85 |
| 2-Mercaptoethanol | 1.0 | 1.05 | Et₃N (1.1) | DCM | 0 to RT | 6 | >80 |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Acyl chlorides are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere using anhydrous solvents.
-
Exothermic Reaction: The addition of the acyl chloride can be exothermic. Slow, dropwise addition at 0 °C is recommended to control the reaction temperature.
-
Base Selection: While triethylamine is commonly used, other non-nucleophilic bases like pyridine or diisopropylethylamine (DIPEA) can also be employed. The choice of base can sometimes influence the reaction rate and side product formation.
-
Purification: The triethylammonium chloride salt formed as a byproduct is typically removed during the aqueous work-up. If the product is also water-soluble, alternative purification methods may be necessary.
-
Odor: Thiols are often malodorous. All manipulations should be performed in a well-ventilated fume hood.
Safety Information
-
This compound: Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thiols: Many thiols are toxic and have strong, unpleasant odors.[10] Use in a fume hood and take precautions to avoid inhalation and skin contact.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care and appropriate ventilation.
Conclusion
The synthesis of thioesters from thiols and this compound is a reliable and high-yielding method applicable to a broad range of substrates. The operational simplicity, mild reaction conditions, and straightforward purification make this a valuable protocol for medicinal and synthetic chemists. By understanding the underlying mechanism and adhering to the detailed procedures outlined in these notes, researchers can confidently and efficiently synthesize a diverse array of thioesters for their specific applications.
References
-
Wikipedia. Thioester. [Link]
- Movassaghi, M., & Schmidt, M. A. (2005). Convenient Synthesis of Thiol Esters from Acyl Chlorides and Disulfides Using Zn/AlCl₃. Organic Letters, 7(12), 2453–2456.
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
ResearchGate. Base‐promoted synthesis of thioesters from acid chlorides and thiols. [Link]
-
Beilstein Journals. One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea. [Link]
-
Arkat USA. Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. [Link]
- Katritzky, A. R., Shestopalov, A. A., & Suzuki, K. (2004). A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles. Synthesis, 2004(11), 1806–1813.
-
Royal Society of Chemistry. Conversion of Esters to Thioesters under Mild Conditions. [Link]
-
LookChem. This compound 95 (1442-06-4) 's Synthetic route. [Link]
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SIELC Technologies. This compound. [Link]
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PrepChem.com. Synthesis of 4-(methylthio)benzyl chloride. [Link]
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PubChem. This compound. [Link]
-
ChemRxiv. Accessing and Utilizing Thiols in Organic Chemistry. [Link]
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- 3. A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles [organic-chemistry.org]
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Application Notes and Protocols for the Chemoselective Acylation of Alcohols with 4-(Methylthio)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chemoselective Acylation
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product chemistry, the ability to selectively modify one functional group in the presence of others is paramount. Chemoselective acylation of alcohols stands as a cornerstone transformation, enabling the protection of hydroxyl groups or the introduction of specific ester functionalities that can modulate the biological activity and physicochemical properties of a molecule. This guide provides a comprehensive overview and detailed protocols for the chemoselective acylation of alcohols utilizing 4-(methylthio)benzoyl chloride, a reagent whose unique electronic properties offer distinct advantages in achieving high selectivity.
The benzoyl group is a widely employed protecting group for alcohols due to its stability under a variety of reaction conditions and its facile removal via hydrolysis.[1][2] this compound, with its para-substituted methylthio group, presents an interesting case for modulating the reactivity of the acylating agent. The methylthio group exerts a dual electronic effect: it is weakly electron-withdrawing through induction and electron-donating through resonance. This nuanced electronic character can be harnessed to fine-tune the reactivity of the benzoyl chloride, enabling selective acylation of sterically more accessible or more nucleophilic hydroxyl groups.
This document will delve into the mechanistic underpinnings of this selectivity, provide detailed experimental protocols for practical application, and present data to guide researchers in leveraging this compound for their synthetic challenges.
Mechanistic Insights: The Basis of Chemoselectivity
The chemoselective acylation of alcohols with an acyl chloride, such as this compound, is fundamentally a nucleophilic acyl substitution reaction. The selectivity of this reaction, particularly in molecules containing multiple hydroxyl groups of differing steric and electronic environments (e.g., primary vs. secondary alcohols), is governed by a combination of factors:
-
Steric Hindrance: Less sterically hindered alcohols, such as primary alcohols, generally react faster than more hindered secondary or tertiary alcohols. This is a primary driver of selectivity in many acylation reactions.
-
Nucleophilicity of the Alcohol: The inherent nucleophilicity of the alcohol plays a crucial role. While primary alcohols are typically more nucleophilic than secondary alcohols, electronic effects within the substrate molecule can alter this reactivity.
-
Reactivity of the Acylating Agent: The electrophilicity of the carbonyl carbon in the acyl chloride is a key determinant of reaction rate and selectivity. Substituents on the benzoyl ring can modulate this reactivity.
-
Role of the Catalyst: In many instances, a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP), is employed to accelerate the reaction.
The Role of the 4-(Methylthio) Substituent
The 4-(methylthio) group on the benzoyl chloride influences the electrophilicity of the carbonyl carbon. The sulfur atom can donate electron density to the aromatic ring via resonance, which would slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. However, the inductive effect of the electronegative sulfur atom withdraws electron density. The interplay of these effects results in a moderately activated acylating agent. This modulation of reactivity can be advantageous in achieving higher selectivity between different alcohol functionalities compared to more reactive acyl chlorides.
DMAP-Catalyzed Acylation Mechanism
The use of DMAP as a catalyst dramatically accelerates the rate of acylation.[3] The mechanism proceeds through the formation of a highly reactive N-acylpyridinium intermediate.
Sources
Application Notes and Protocols: The Strategic Role of 4-(Methylthio)benzoyl Chloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, containing atoms of at least two different elements in their rings, are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the myriad of building blocks available to the synthetic chemist, 4-(methylthio)benzoyl chloride has emerged as a particularly versatile and valuable reagent. Its utility stems from the presence of a reactive acyl chloride group, which serves as a handle for a variety of coupling and cyclization reactions, and the 4-methylthio moiety, which can be further functionalized and often imparts desirable physicochemical and biological properties to the target molecules.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of several key classes of heterocyclic compounds. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-proven experimental protocols, and present quantitative data to inform your synthetic strategies.
Core Synthetic Applications
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] this compound is an excellent precursor for introducing the 4-(methylthio)phenyl moiety into these heterocyclic systems.
Mechanistic Rationale
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from this compound typically proceeds via a two-step sequence. The first step involves the acylation of a hydrazide with this compound to form an N,N'-diacylhydrazine intermediate. This is a standard nucleophilic acyl substitution reaction where the nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent step is an intramolecular cyclodehydration of the diacylhydrazine, usually promoted by a strong dehydrating agent such as phosphorus oxychloride (POCl₃), to furnish the 1,3,4-oxadiazole ring.[4]
Experimental Protocol: Synthesis of 2-(4-(Methylthio)phenyl)-5-phenyl-1,3,4-oxadiazole
Step 1: Synthesis of N'-(4-(Methylthio)benzoyl)benzohydrazide
-
To a solution of benzohydrazide (1.36 g, 10 mmol) in a suitable solvent such as dichloromethane (50 mL), add triethylamine (1.01 g, 10 mmol) as an acid scavenger.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of this compound (1.87 g, 10 mmol) in the same solvent dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the resulting triethylamine hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude N,N'-diacylhydrazine.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 2-(4-(Methylthio)phenyl)-5-phenyl-1,3,4-oxadiazole
-
To the purified N'-(4-(methylthio)benzoyl)benzohydrazide (10 mmol), add phosphorus oxychloride (10 mL) as the dehydrating agent.
-
Reflux the mixture for 2-3 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the resulting precipitate by filtration, wash thoroughly with water until the washings are neutral.
-
Recrystallize the crude product from ethanol to afford the pure 2-(4-(methylthio)phenyl)-5-phenyl-1,3,4-oxadiazole.
Workflow for 1,3,4-Oxadiazole Synthesis
Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.
Quantitative Data for Analogous 1,3,4-Oxadiazole Syntheses
| R-group on Hydrazide | Dehydrating Agent | Yield (%) | Reaction Time (h) | Reference |
| Phenyl | POCl₃ | ~85-95 | 2-3 | [4] |
| 4-Chlorophenyl | POCl₃ | ~80-90 | 3-4 | General Knowledge |
| 4-Nitrophenyl | SOCl₂ | ~75-85 | 4-6 | General Knowledge |
Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
The 1,3,4-thiadiazole moiety is another important pharmacophore found in a variety of therapeutic agents, including antimicrobial and anticancer drugs. The synthesis of these compounds often mirrors that of their oxadiazole analogs, with the key difference being the introduction of a sulfur atom.
Mechanistic Rationale
A common route to 2,5-disubstituted-1,3,4-thiadiazoles involves the reaction of this compound with thiosemicarbazide. This initially forms an N-acylthiosemicarbazide intermediate. Subsequent acid-catalyzed cyclization and dehydration of this intermediate leads to the formation of the 1,3,4-thiadiazole ring.[2] The sulfur atom in the thiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon, which is followed by elimination of water to form the stable aromatic heterocyclic ring.
Experimental Protocol: Synthesis of 2-Amino-5-(4-(methylthio)phenyl)-1,3,4-thiadiazole
-
In a round-bottom flask, dissolve thiosemicarbazide (0.91 g, 10 mmol) in a suitable solvent like dimethylformamide (DMF, 30 mL).
-
Add this compound (1.87 g, 10 mmol) to the solution.
-
Stir the mixture at room temperature for 1 hour, then heat to 80-90°C and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-(4-(methylthio)phenyl)-1,3,4-thiadiazole.
Workflow for 1,3,4-Thiadiazole Synthesis
Caption: General workflow for the synthesis of 1,3,4-thiadiazoles.
Quantitative Data for Analogous 1,3,4-Thiadiazole Syntheses
| Starting Carboxylic Acid Derivative | Cyclizing Agent | Yield (%) | Reaction Time (h) | Reference |
| Benzoic Acid | POCl₃/Thiosemicarbazide | ~70-85 | 4-6 | [5] |
| 4-Chlorobenzoyl Chloride | Thiosemicarbazide | ~75-90 | 5-7 | General Knowledge |
| Isonicotinic Acid | Lawesson's Reagent | ~65-80 | 8-10 | [6] |
Synthesis of 2-Substituted Benzothiazoles
Benzothiazoles are a class of bicyclic heterocyclic compounds with a wide range of applications, from pharmaceuticals to dyes. The reaction of a substituted benzoyl chloride with 2-aminothiophenol is a direct and efficient method for their synthesis.
Mechanistic Rationale
The synthesis of 2-substituted benzothiazoles via this route is a condensation reaction. The amino group of 2-aminothiophenol acts as a nucleophile, attacking the carbonyl carbon of this compound to form an amide intermediate. This is followed by an intramolecular nucleophilic attack of the thiol group onto the same carbonyl carbon, leading to a cyclized intermediate which then dehydrates to form the benzothiazole ring.[7] This reaction can often be performed under mild conditions and sometimes even solvent-free.[7]
Experimental Protocol: Synthesis of 2-(4-(Methylthio)phenyl)benzothiazole
-
In a flask, place 2-aminothiophenol (1.25 g, 10 mmol).
-
Add this compound (1.87 g, 10 mmol) to the flask.
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Continue stirring for 1-3 minutes until the reaction mixture solidifies.[7]
-
Monitor the completion of the reaction by TLC.
-
Recrystallize the resulting solid from hot ethanol to obtain the pure product.
Workflow for Benzothiazole Synthesis
Caption: General workflow for the synthesis of benzothiazoles.
Quantitative Data for Analogous Benzothiazole Syntheses
| Benzoyl Chloride Substituent | Catalyst/Conditions | Yield (%) | Reaction Time | Reference |
| Unsubstituted | Solvent-free, RT | 61-100 | 1-3 min | [7] |
| 4-Nitro | Acetic Acid, Reflux | ~85 | 4 h | General Knowledge |
| 4-Methoxy | L-Proline, MW | ~80-95 | 10-15 min | [8] |
Synthesis of Substituted 1,2,4-Triazoles
1,2,4-Triazoles are another class of five-membered heterocycles that are of significant interest in drug discovery due to their diverse pharmacological activities. This compound can be used to acylate existing triazole rings or to participate in the construction of the triazole ring itself.
Mechanistic Rationale
A straightforward application of this compound is the N-acylation of a pre-formed amino-triazole. In this reaction, the exocyclic amino group of the triazole acts as a nucleophile, attacking the carbonyl of the acyl chloride in a nucleophilic acyl substitution reaction. This is typically carried out in the presence of a base to neutralize the HCl byproduct.[4]
Experimental Protocol: N-Acylation of 3-Amino-5-(methylthio)-1H-1,2,4-triazole (Representative)
-
Dissolve 3-amino-5-(methylthio)-1H-1,2,4-triazole (10 mmol) in a suitable solvent such as dioxane (200 mL).
-
Add pyridine (10 mmol) to the solution.
-
Cool the mixture to -5°C.
-
Slowly add a solution of this compound (10 mmol) in the same solvent dropwise.
-
Stir the reaction mixture for one hour at -5°C, then for another hour at room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent like chloroform.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the acylated triazole.
-
Purify the product by recrystallization.
Workflow for 1,2,4-Triazole N-Acylation
Caption: General workflow for the N-acylation of 1,2,4-triazoles.
Safety and Handling
This compound is a corrosive solid and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and hydrochloric acid. Therefore, it should be stored in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a diverse range of biologically relevant heterocyclic compounds. Its ability to readily participate in acylation and subsequent cyclization reactions makes it a valuable tool for medicinal chemists and researchers in drug discovery. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for the efficient and strategic synthesis of novel heterocyclic entities.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
-
ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry, 65(10), 35-43.
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 834-855.
- 2, 4- Di substituted-5-Imino-1, 3, 4- Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti-inflammatory activities. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 234-238.
- A Study Of Synthesis Of Bioactive Heterocycles. (2023). International Journal of Novel Research and Development, 8(6), c622-c630.
- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2024). Journal of Education and Scientific Studies, 1(1), 1-13.
- Use of benzynes for the synthesis of heterocycles. (2012). Organic & Biomolecular Chemistry, 11(2), 1-31.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Pharmaceuticals, 14(9), 856.
-
Synthesis of substituted benzoyl chlorides. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (2015). American Journal of Organic Chemistry, 5(3), 95-104.
-
PrepChem.com. (n.d.). Synthesis of 4-(methylthio)benzyl chloride. Retrieved from [Link]
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-272.
- The Chemistry of Benzoyl Chloride: From Synthesis to End-Use. (2026). Acme-Hardesty.
-
Taylor & Francis Online. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2561.
- Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 137-142.
- Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (2010). Topics in Heterocyclic Chemistry, 23, 1-35.
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry, 20, 188-197.
-
SIELC Technologies. (n.d.). This compound. Retrieved from [Link]
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2020). Molecules, 25(17), 3945.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). International Journal of Molecular Sciences, 26(11), 5901.
- L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (2012). Journal of Applied Science and Engineering, 15(3), 297-302.
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The 4-(Methylthio)benzoyl Group: A Versatile Protecting Group for Amines and Alcohols with Orthogonal Deprotection Capabilities
Introduction: Navigating the Complexities of Multi-Step Synthesis
In the intricate landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of protecting groups is paramount. A protecting group acts as a temporary molecular shield, masking a reactive functional group to prevent its unintended participation in a chemical transformation occurring elsewhere in the molecule. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not compromise the integrity of the rest of the molecule.[1] The 4-(methylthio)benzoyl (MTB) group, introduced via its reactive acyl chloride, 4-(methylthio)benzoyl chloride, emerges as a valuable tool in this context, offering robust protection for primary and secondary amines and alcohols. Its true utility, however, lies in the unique reactivity of the methylthio moiety, which allows for an oxidative deprotection strategy, providing an orthogonal cleavage pathway to standard hydrolytic methods.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the 4-(methylthio)benzoyl protecting group.
Core Principles and Advantages
The 4-(methylthio)benzoyl group is analogous in its application to the more common benzoyl group, providing a stable amide or ester linkage that is resilient to a variety of synthetic conditions. The key differentiator is the para-methylthio (-SMe) substituent. This thioether linkage is generally stable but can be selectively oxidized to a methylsulfinyl (-S(O)Me) or methylsulfonyl (-S(O)2Me) group. This oxidation dramatically alters the electronic properties of the benzoyl ring, rendering the amide or ester bond more susceptible to cleavage under specific conditions. This two-stage deprotection strategy (oxidation followed by cleavage) provides a layer of orthogonality, allowing for selective deprotection in the presence of other protecting groups that are sensitive to standard hydrolytic conditions.
Key Advantages:
-
Robust Protection: Forms stable amides and esters, tolerant of a range of non-hydrolytic reaction conditions.
-
Orthogonal Deprotection: The methylthio group allows for an oxidation-based cleavage strategy, which is orthogonal to the deprotection of many other common protecting groups (e.g., Boc, Fmoc).
-
Tunable Lability: Oxidation of the thioether to a sulfoxide or sulfone increases the lability of the protecting group, allowing for controlled removal.[2]
-
Chromophoric Tag: The benzoyl moiety can aid in the visualization of compounds by UV light during chromatographic purification.
Application Notes and Protocols
Part 1: Protection of Amines with this compound
The reaction of this compound with primary or secondary amines proceeds via a nucleophilic acyl substitution to form a stable N-(4-methylthio)benzoyl amide. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Materials:
-
Amine substrate (1.0 equiv)
-
This compound (1.1-1.2 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N) or pyridine (1.2-1.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 equiv) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 equiv) dropwise with stirring.
-
Acylation: In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude N-(4-methylthio)benzoyl amide by silica gel column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.
-
Inert Atmosphere: Prevents reaction with atmospheric moisture.
-
Base: Neutralizes the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Triethylamine and pyridine are commonly used as they are non-nucleophilic and easily removed during work-up.
-
0 °C Addition: The acylation reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and minimize side reactions.
Part 2: Protection of Alcohols with this compound
The protection of primary and secondary alcohols as 4-(methylthio)benzoyl esters is typically achieved under similar conditions to amine protection, often with the addition of a nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP) to accelerate the reaction, especially for less reactive or sterically hindered alcohols.
Materials:
-
Alcohol substrate (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Anhydrous dichloromethane (DCM) or pyridine
-
Pyridine (2.0-3.0 equiv) or Triethylamine (1.5 equiv)
-
4-(Dimethylaminopyridine) (DMAP) (0.05-0.1 equiv, catalytic)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolution: Dissolve the alcohol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.
-
Cooling and Reagent Addition: Cool the solution to 0 °C. Slowly add pyridine (2.0 equiv), followed by the dropwise addition of this compound (1.2 equiv).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by the slow addition of water or 1 M HCl. If DCM was used, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine and DMAP), saturated NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude 4-(methylthio)benzoyl ester by silica gel column chromatography.
Mechanism of DMAP Catalysis:
DMAP acts as a hypernucleophilic acylation catalyst. It reacts with this compound to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the starting acyl chloride and is readily attacked by the alcohol, even if it is sterically hindered.
Deprotection Strategies
The choice of deprotection strategy depends on the overall synthetic plan and the presence of other functional groups in the molecule. The 4-(methylthio)benzoyl group offers two primary cleavage pathways.
Strategy 1: Hydrolytic Cleavage (Standard Method)
Similar to standard benzoyl amides and esters, the 4-(methylthio)benzoyl group can be removed under basic or acidic hydrolytic conditions. This method is effective but lacks orthogonality if other acid- or base-labile protecting groups are present.
Materials:
-
Protected substrate (1.0 equiv)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution (e.g., 2 M)
-
1 M aqueous HCl solution
-
Ethyl acetate (EtOAc) or other suitable organic solvent for extraction
Procedure:
-
Dissolution and Hydrolysis: Dissolve the 4-(methylthio)benzoyl-protected substrate in MeOH or THF. Add an excess of aqueous NaOH solution (e.g., 3-5 equivalents).
-
Heating: Stir the mixture at room temperature or heat to reflux (40-80 °C) to drive the reaction to completion. Monitor by TLC. Amide hydrolysis is generally slower than ester hydrolysis and may require more forcing conditions.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with 1 M HCl. If a precipitate forms, it may be the deprotected product or the 4-(methylthio)benzoic acid byproduct.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentration and Purification: Filter and concentrate the solvent in vacuo. Purify the crude product by silica gel column chromatography to separate the desired amine/alcohol from 4-(methylthio)benzoic acid.
Strategy 2: Oxidative Cleavage (Orthogonal Method)
This strategy leverages the unique reactivity of the methylthio group. The thioether is first oxidized to a sulfoxide or sulfone. The electron-withdrawing nature of the resulting sulfinyl or sulfonyl group makes the benzoyl carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, facilitating cleavage under milder conditions than the unoxidized form.[2][3]
Step A: Oxidation of the Thioether
Materials:
-
4-(Methylthio)benzoyl-protected substrate (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 equiv for sulfoxide, 2.2 equiv for sulfone)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
Procedure:
-
Dissolution and Cooling: Dissolve the substrate in DCM and cool to 0 °C.
-
Oxidation: Add m-CPBA portion-wise over 15 minutes. The reaction is typically fast.
-
Monitoring: Stir at 0 °C and monitor by TLC. The oxidized product will have a different Rf value.
-
Work-up: Quench the reaction with saturated Na2S2O3 solution to destroy excess peroxide. Wash with saturated NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over Na2SO4, filter, and concentrate to yield the crude 4-(methylsulfinyl/sulfonyl)benzoyl-protected compound, which can be used in the next step without further purification.
Step B: Cleavage of the Oxidized Protecting Group
The resulting 4-(methylsulfinyl)benzoyl or 4-(methylsulfonyl)benzoyl group is more labile. Cleavage can often be achieved under milder basic conditions than those required for the thioether.
Procedure:
Proceed with a protocol similar to Protocol 3 , but the reaction will likely proceed at a lower temperature and for a shorter duration. For example, mild basic conditions such as potassium carbonate in methanol may be sufficient.
Data Presentation
| Substrate Type | Protection Reagents | Solvent | Base | Temp. (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | 4-(MeS)BzCl (1.1 eq) | DCM | Et3N (1.2 eq) | 0 to RT | 2-6 | >90 |
| Secondary Amine | 4-(MeS)BzCl (1.2 eq) | DCM | Pyridine (1.5 eq) | 0 to RT | 4-12 | 85-95 |
| Primary Alcohol | 4-(MeS)BzCl (1.2 eq) | DCM | Pyridine (2.0 eq), DMAP (cat.) | 0 to RT | 2-8 | >90 |
| Secondary Alcohol | 4-(MeS)BzCl (1.5 eq) | Pyridine | Pyridine, DMAP (cat.) | 0 to RT | 6-16 | 80-90 |
Table 1: Typical Reaction Conditions for Protection with this compound.
| Protected Group | Deprotection Conditions | Temp. (°C) | Time (h) | Orthogonality Notes |
| MTB-Ester | 2M NaOH, MeOH/H2O | 60 | 1-4 | Cleaves other base-labile esters. |
| MTB-Amide | 6M NaOH, EtOH/H2O | 100 | 12-24 | Harsh conditions, cleaves most amides/esters. |
| (O)MTB-Ester/Amide | 1. m-CPBA, DCM2. K2CO3, MeOH | 0 to RT | 2-8 | Orthogonal to acid-labile groups (Boc, Trityl) and hydrogenolysis-labile groups (Bn, Cbz). |
Table 2: Comparison of Deprotection Strategies.
Visualization of Workflows
Caption: General workflows for the protection of amines and alcohols.
Caption: Deprotection pathways for the MTB group.
Conclusion
The 4-(methylthio)benzoyl group represents a sophisticated and versatile option for the protection of amines and alcohols. While its introduction and hydrolytic cleavage are straightforward and analogous to standard benzoyl groups, its true strength lies in the potential for oxidative deprotection. This unique feature provides an orthogonal handle that can be exploited in complex synthetic sequences, allowing for selective deprotection in the presence of other sensitive functionalities. By understanding the principles and protocols outlined in this guide, researchers can effectively integrate the 4-(methylthio)benzoyl group into their synthetic strategies to navigate challenging molecular architectures with greater precision and control.
References
-
PrepChem. (n.d.). Synthesis of 4-(methylthio)benzyl chloride. PrepChem.com. [Link]
-
LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
- Google Patents. (2001). WO2001005757A2 - Process for the deprotection of protected thiols.
-
Samanen, J. M., & Brandeis, E. (1988). The p-(methylsulfinyl)benzyl group: a trifluoroacetic acid (TFA)-stable carboxyl-protecting group readily convertible to a TFA-labile group. The Journal of Organic Chemistry, 53(3), 561–569. [Link]
- Stauffer Chemical Company. (1992). EP0478390A1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
-
Oakwood Chemical. (n.d.). 4-(Methylthio)benzyl amine. [Link]
-
Semantic Scholar. (1988). The p-(methylsulfinyl)benzyl group: a trifluoroacetic acid (TFA)-stable carboxyl-protecting group readily convertible to a TFA-labile group. [Link]
-
National Institutes of Health. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
PubMed. (2003). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. [Link]
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. [Link]
-
Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. [Link]
Sources
- 1. The p-(methylsulfinyl)benzyl group: a trifluoroacetic acid (TFA)-stable carboxyl-protecting group readily convertible to a TFA-labile group | Semantic Scholar [semanticscholar.org]
- 2. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Patent 0478390 [data.epo.org]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-(methylthio)benzoyl chloride
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(methylthio)benzoyl chloride. Due to the inherent reactivity of the acyl chloride functional group, particularly its sensitivity to hydrolysis, a specialized approach is required to ensure accurate and reproducible results. This document provides a comprehensive guide covering method development strategy, final optimized chromatographic conditions, and a full protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The developed method is suitable for the quantification of this compound in the presence of its degradation products and is intended for use in quality control, stability studies, and research environments.
Introduction and Analytical Challenge
This compound is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). Its purity and stability are critical quality attributes that can directly impact the yield and impurity profile of the final product. The primary analytical challenge stems from the high reactivity of the benzoyl chloride moiety, which readily hydrolyzes in the presence of protic solvents (like water or alcohols) to form the corresponding carboxylic acid.[4]
Therefore, a successful analytical method must not only provide accurate quantification of the parent compound but also be "stability-indicating." A stability-indicating method is defined as a validated analytical procedure that can accurately and specifically measure the drug substance in the presence of its degradation products, impurities, and excipients.[5][6] This ensures that the measured concentration truly reflects the amount of intact this compound.
This guide details the systematic development and validation of such a method, providing researchers and drug development professionals with a reliable protocol for its analysis.
Physicochemical Properties of this compound
-
Appearance: Solid
-
Melting Point: 52-56 °C
-
Key Feature: The presence of a benzoyl chloride group makes the molecule highly susceptible to nucleophilic attack, especially by water. The thioether and aromatic ring contribute to its hydrophobicity and provide a strong chromophore for UV detection.
Part I: Method Development Strategy
The overarching goal was to develop a rapid, specific, and reproducible RP-HPLC method capable of separating this compound from its primary degradant, 4-(methylthio)benzoic acid.
Rationale and Experimental Choices
-
Separation Mode (Reversed-Phase): Reversed-phase HPLC is the preferred mode for moderately polar to non-polar compounds like this compound. The aromatic ring and methylthio group provide sufficient hydrophobicity for good retention on alkyl-bonded phases (e.g., C18).[9][10]
-
Column Selection (C18): A C18 (octadecylsilane) column was chosen as the initial stationary phase due to its versatility and strong hydrophobic interactions, which are ideal for retaining aromatic compounds.[9][10][11] Phenyl-based columns were also considered due to potential π-π interactions but C18 columns generally offer greater stability and robustness.[9][11]
-
Detector (UV-Vis): The conjugated aromatic system of this compound results in strong UV absorbance, making a UV-Vis or Photodiode Array (PDA) detector a suitable and sensitive choice. A PDA detector is preferred during development to monitor peak purity and identify the optimal detection wavelength.
-
Mobile Phase (Aprotic Organic Solvent & Acidified Water): The key to analyzing a reactive acyl chloride is to minimize its degradation on-column and during sample preparation.[12][13]
-
Organic Solvent: Acetonitrile (ACN) was chosen over methanol. While methanol is a common RP-HPLC solvent, it is a protic nucleophile that can react with the acyl chloride to form a methyl ester impurity.[14] Acetonitrile is aprotic and generally provides sharper peaks for aromatic compounds.
-
Aqueous Component: Water, acidified with a small amount of an acid like formic acid or trifluoroacetic acid (TFA), is used. The acid serves two purposes: 1) It protonates any free silanol groups on the silica backbone of the column, minimizing peak tailing. 2) It ensures that the primary degradant, 4-(methylthio)benzoic acid, is in its neutral, protonated form, leading to consistent retention.
-
-
Sample Diluent: The sample must be dissolved in a non-reactive, aprotic solvent. Anhydrous acetonitrile is the ideal choice to prevent hydrolysis prior to injection.
Method Development Workflow
The development process follows a logical, stepwise approach to optimize the separation and ensure the method is fit for its intended purpose.
Caption: Workflow for HPLC Method Development.
Part II: Recommended Analytical Method & Protocol
Based on the development strategy, the following optimized conditions were established.
Final Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min (50% B), 2-10 min (50% to 90% B), 10-12 min (90% B), 12.1-15 min (50% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA/UV-Vis at 254 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Anhydrous Acetonitrile |
| Run Time | 15 minutes |
Step-by-Step Experimental Protocol
A. Reagent and Sample Preparation
-
Mobile Phase A Preparation: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm nylon filter and degas.
-
Mobile Phase B Preparation: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. Note: Perform this step quickly in a low-humidity environment to minimize degradation.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with anhydrous acetonitrile.
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in anhydrous acetonitrile. Filter through a 0.45 µm PTFE syringe filter before injection.
B. Chromatographic Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (anhydrous acetonitrile) to ensure the system is clean.
-
Inject the Working Standard Solution five times to check for system suitability (see validation section for criteria).
-
Inject the prepared samples for analysis.
Part III: Method Validation Protocol
The finalized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]
Method Validation Workflow
Caption: Logical Flow for HPLC Method Validation.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Perform forced degradation (acid, base, oxidative, thermal, photolytic). Analyze stressed samples against an unstressed standard. | The peak for this compound should be pure and free from co-elution with any degradation products or impurities. (Peak purity index > 0.999). |
| Linearity | Prepare calibration standards at five concentrations (e.g., 25, 50, 100, 150, 200 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery should be between 98.0% and 102.0%.[15] |
| Precision | Repeatability: Six replicate injections of the 100 µg/mL standard. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio method. | LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1 |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability parameters must pass. Peak retention time and area should not significantly change. RSD ≤ 2.0%. |
| System Suitability | Performed before each analytical run (5 replicate injections of standard). | RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The strategic use of anhydrous acetonitrile as a diluent and mobile phase component successfully mitigates the inherent reactivity of the analyte, ensuring reliable and accurate data. This stability-indicating method is fit for its intended purpose and can be confidently implemented in quality control and research settings for the analysis of this compound.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 25-31. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link]
-
ICH. (n.d.). Validation of Analytical Procedures Q2(R1). European Compliance Academy. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. [Link]
-
BioVanix. (n.d.). How to choose reversed-phase HPLC Column. [Link]
-
Semantic Scholar. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]
-
ResearchGate. (n.d.). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. [Link]
-
Wong, M. W., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Majors, R. E. (2010). Column Selection for Reversed-Phase HPLC. LCGC International. [Link]
-
HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]
-
Holčapek, M., et al. (2025). Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer patients using RP-UHPLC/MS/MS. National Institutes of Health. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
ResearchGate. (n.d.). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. [Link]
-
SIELC Technologies. (2018). This compound. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
PubChemLite. (n.d.). This compound (C8H7ClOS). [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 4-(Phenylthio)benzoyl chloride. [Link]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. actascientific.com [actascientific.com]
Guide to the Large-Scale Synthesis and Purification of 4-(Methylthio)benzoyl Chloride
An Application Note for Drug Development Professionals
Abstract
4-(Methylthio)benzoyl chloride is a pivotal intermediate in the synthesis of various pharmaceuticals and functional materials. Its dual reactivity, stemming from the acyl chloride and methylthio moieties, makes it a versatile building block. This document provides a comprehensive, field-proven guide for the large-scale synthesis and subsequent purification of high-purity this compound. We detail a robust and scalable protocol starting from 4-(methylthio)benzoic acid and thionyl chloride, covering reaction mechanics, process optimization, safety protocols, and analytical validation. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.
Scientific Foundation and Strategic Approach
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, "activating" the carboxyl group for subsequent nucleophilic acyl substitution reactions.[1] Acyl chlorides are significantly more reactive than their parent carboxylic acids and are used to synthesize esters, amides, and anhydrides, and to perform Friedel-Crafts acylations.[1][2]
Several reagents can effect this transformation, including phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), oxalyl chloride, and thionyl chloride (SOCl₂).[3] For large-scale industrial and pilot-plant applications, thionyl chloride is often the reagent of choice for several compelling reasons:
-
Efficiency: The reaction proceeds readily with most carboxylic acids.
-
Byproduct Management: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at typical reaction temperatures.[2][3] This simplifies the purification process, as they can be easily removed from the reaction mixture and neutralized in a scrubber system, driving the reaction to completion according to Le Châtelier's principle.
-
Cost-Effectiveness: Thionyl chloride is a readily available and relatively inexpensive industrial chemical.
The underlying mechanism involves the carboxylic acid's hydroxyl oxygen acting as a nucleophile, attacking the sulfur atom of thionyl chloride.[4][5] This forms a highly reactive chlorosulfite intermediate, which readily eliminates SO₂ and a chloride ion, effectively converting the hydroxyl group into an excellent leaving group.[4][6] A subsequent nucleophilic attack by the released chloride ion on the carbonyl carbon leads to the formation of the acyl chloride.[2]
Diagram 1: Simplified mechanism for acyl chloride formation.
Materials, Reagents, and Equipment
Reagents
| Reagent | CAS Number | Required Purity | Supplier Suggestion | Notes |
| 4-(Methylthio)benzoic Acid | 13205-49-7 | >98% | Sigma-Aldrich, TCI | Starting material. Must be thoroughly dried before use. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | >99% | Sigma-Aldrich, BASF | Used in excess. Highly corrosive and moisture-sensitive. |
| Toluene | 108-88-3 | Anhydrous | Major Chemical Suppliers | Reaction solvent. |
| Hexane | 110-54-3 | Anhydrous | Major Chemical Suppliers | Recrystallization solvent. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Major Chemical Suppliers | Catalytic amount (optional). |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Reagent Grade | - | For gas scrubber. |
Equipment
-
Jacketed glass reactor (10 L - 100 L scale) equipped with a mechanical stirrer, thermocouple, condenser, and dropping funnel.
-
Heating/cooling circulator (thermostat).
-
Gas scrubber system charged with aqueous NaOH solution.
-
Vacuum distillation apparatus with a short-path distillation head.
-
Receiving flasks suitable for collecting solids.
-
Filtration apparatus (e.g., Büchner funnel or Nutsche filter).
-
Vacuum oven.
-
Standard Personal Protective Equipment (PPE): Chemical-resistant gloves (butyl rubber), splash goggles, face shield, and a chemical-resistant apron or lab coat.[7]
Detailed Experimental Protocols
This protocol is designed for a ~1 kg scale and can be adapted for larger quantities. All operations must be conducted in a well-ventilated fume hood or an appropriate process bay.[7][8]
Part A: Large-Scale Synthesis of this compound
-
Reactor Setup: Assemble the jacketed reactor system. Ensure all glassware is dry and the system is purged with an inert gas (e.g., nitrogen). Connect the condenser outlet to the gas scrubber.
-
Charging Reagents: Charge the reactor with 4-(methylthio)benzoic acid (1.00 kg, 5.94 mol) and anhydrous toluene (4 L).
-
Initiate Stirring: Begin stirring the suspension at a moderate speed (e.g., 150-200 RPM) to ensure good mixing.
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of anhydrous DMF (10 mL). DMF reacts with thionyl chloride to form the Vilsmeier reagent, which can accelerate the reaction.[1]
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.06 L, 1.77 kg, 14.86 mol, 2.5 equivalents) to the reactor via the dropping funnel over a period of 1.5-2 hours. This addition is exothermic; maintain the internal temperature between 25-30°C using the circulator.
-
Reaction and Monitoring: After the addition is complete, slowly heat the reaction mixture to a gentle reflux (~70-75°C). Vigorous gas evolution (SO₂ and HCl) will be observed. Maintain this temperature for 4-6 hours. The reaction can be monitored by taking small, carefully quenched aliquots and analyzing them by HPLC or TLC until the starting material is consumed.
-
Completion: The reaction is considered complete when the evolution of gas subsides and analytical monitoring shows full conversion of the starting material.
Part B: Work-up and Crude Product Isolation
-
Removal of Excess Reagent: Configure the reactor for distillation. Reduce the pressure carefully and distill off the excess thionyl chloride and toluene. The boiling point of thionyl chloride is 76°C. This step should be performed with caution, ensuring the distillate is collected in a cooled receiver.
-
Crude Product: The residue remaining in the reactor is the crude this compound. At this stage, it will be a dark oil or a low-melting solid.
Part C: High-Purity Purification
The product is a solid at room temperature (m.p. 52-56°C), making a two-step purification of vacuum distillation followed by recrystallization highly effective.
-
Vacuum Distillation:
-
Transfer the crude residue to a suitable vacuum distillation apparatus.
-
Slowly apply vacuum and begin heating.
-
Collect the fraction boiling at approximately 110-115°C at 1 mmHg. The product will solidify in the receiver flask.
-
This step effectively removes non-volatile impurities and colored byproducts.
-
-
Recrystallization:
-
Dissolve the distilled solid in a minimum amount of hot, anhydrous hexane. For every 100 g of product, approximately 200-300 mL of hexane may be required.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the resulting white to off-white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified product in a vacuum oven at a low temperature (30-35°C) to a constant weight.
-
Process Visualization
Diagram 2: Overall workflow for synthesis and purification.
Characterization and Quality Control
The final product should be a white to off-white crystalline solid. Its identity and purity must be confirmed using standard analytical techniques.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | δ ~7.95 (d, 2H, Ar-H ortho to COCl), δ ~7.25 (d, 2H, Ar-H ortho to SMe), δ ~2.50 (s, 3H, -SCH₃). Shifts may vary slightly based on solvent. |
| ¹³C NMR | Chemical Shift (δ) | δ ~168 (C=O), δ ~148 (Ar-C-S), δ ~132 (Ar-C-CO), δ ~130 (Ar-CH), δ ~125 (Ar-CH), δ ~15 (-SCH₃). |
| FT-IR | Wavenumber (cm⁻¹) | Strong, sharp absorption at ~1770-1790 cm⁻¹ (C=O stretch of acyl chloride). Additional C-H and C=C aromatic stretches.[9] |
| GC-MS | Mass-to-charge (m/z) | Molecular Ion (M⁺) at m/z = 186/188 (due to ³⁵Cl/³⁷Cl isotopes). Key fragment: [M-Cl]⁺ at m/z = 151. |
| HPLC | Purity | >99.0% (by area). A suitable reverse-phase method can be developed.[10] |
| Melting Point | Range | 52-56°C |
Safety, Handling, and Waste Management
Hazard Profile:
-
This compound: Causes severe skin burns and eye damage (H314). May cause an allergic skin reaction (H317).[7] It is moisture-sensitive and will hydrolyze to 4-(methylthio)benzoic acid and corrosive HCl gas.
-
Thionyl Chloride: Highly toxic and corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical splash goggles and a full-face shield.[11]
-
Skin Protection: Wear a full suit protecting against chemicals. Use butyl rubber or other appropriate heavy-duty gloves.[7] Inspect gloves before use.
-
Respiratory Protection: All operations should be conducted in a fume hood. For emergency situations, a self-contained breathing apparatus (SCBA) is required.
Handling and Storage:
-
Store containers tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen).[7]
-
Keep away from moisture, bases, and alcohols.
Waste Disposal:
-
Gaseous Byproducts: The HCl and SO₂ generated during the reaction must be passed through a caustic scrubber (containing NaOH or Ca(OH)₂) before venting.
-
Liquid Waste: Excess thionyl chloride and reaction residues should be quenched carefully and slowly by adding to a stirred, cooled solution of sodium carbonate or calcium hydroxide.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The protocol described provides a reliable and scalable method for producing high-purity this compound. The use of thionyl chloride offers a practical and efficient route, while the combination of vacuum distillation and recrystallization ensures a final product that meets the stringent quality requirements of the pharmaceutical industry. Strict adherence to the detailed safety and handling procedures is paramount for the successful and safe execution of this synthesis on a large scale.
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from Chemistry Steps. [Link]
-
LibreTexts Chemistry. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from LibreTexts. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from Master Organic Chemistry. [Link]
-
Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
Abdelhamid Khodja. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from Wikipedia. [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from SIELC Technologies. [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from Chemguide. [Link]
- Google Patents. (2001). WO 01/07410 A1.
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Troubleshooting & Optimization
preventing hydrolysis of 4-(methylthio)benzoyl chloride during storage and reactions.
Welcome to the dedicated technical support center for 4-(methylthio)benzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. As an acyl chloride, this compound is highly reactive and particularly susceptible to hydrolysis, which can compromise experimental outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your reagents and the success of your reactions.
Troubleshooting Guide: Navigating Common Challenges
Acylation reactions using this compound can be prone to failure if the reagent's sensitivity to moisture is not properly managed. This section addresses common problems, their root causes, and actionable solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Acylated Product | Hydrolysis of this compound: The primary cause is often the premature reaction of the acyl chloride with water to form the unreactive 4-(methylthio)benzoic acid.[1][2][3] | Verify Reagent Quality: Before use, check for signs of hydrolysis. The pure reagent should be a clear liquid or low-melting solid. Cloudiness or the presence of a white precipitate suggests contamination with 4-(methylthio)benzoic acid.[2] Consider running a quick quality check, such as an IR spectrum, to look for a broad O-H stretch (around 2500-3300 cm⁻¹) indicative of the carboxylic acid.[2] Ensure Anhydrous Conditions: Meticulously dry all glassware in an oven (e.g., at >100°C for several hours) and cool under a stream of inert gas like nitrogen or argon.[4][5] Use anhydrous solvents, which can be obtained from a solvent purification system or by drying over appropriate agents. |
| Formation of a White Precipitate in the Reaction | Introduction of Water: Moisture may be present in the reagents, solvents, or introduced from the atmosphere during the reaction setup.[5][6] | Scrutinize All Reagents: Ensure all starting materials, including the nucleophile and any bases, are anhydrous. If a liquid reagent is suspected of containing water, it can be dried using molecular sieves. Maintain an Inert Atmosphere: Throughout the experiment, maintain a slight positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.[5] |
| Inconsistent Results Between Batches | Variable Reagent Quality: The degree of hydrolysis can differ between bottles of this compound or even within the same bottle over time if not stored correctly. | Standardize Handling Protocols: Implement a strict Standard Operating Procedure (SOP) for handling this reagent (see Experimental Protocols section below).[7] Proper Storage: Always store this compound in a desiccator under an inert atmosphere. For long-term storage, consider sealing the container's cap with paraffin film to provide an extra barrier against moisture.[8] |
| Evolution of Gas (HCl) Upon Reagent Handling | Reaction with Atmospheric Moisture: The fuming of acyl chlorides when exposed to air is a classic sign of their reaction with water vapor, producing hydrogen chloride (HCl) gas.[9] | Work in a Fume Hood: Always handle this compound in a well-ventilated chemical fume hood to manage HCl gas exposure.[10] Minimize Exposure Time: When weighing or transferring the reagent, do so as quickly and efficiently as possible to minimize contact with the atmosphere. |
Experimental Protocols
Adherence to rigorous experimental technique is paramount when working with water-sensitive compounds. The following protocols provide a framework for the proper storage, handling, and use of this compound in a typical acylation reaction.
Protocol 1: Storage and Handling of this compound
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage. Note the date of receipt on the bottle.
-
Storage: Store the tightly sealed container in a desiccator cabinet that is regularly maintained with an active desiccant. The storage area should be cool and dry.[5][7] For enhanced protection, especially for long-term storage, wrap the cap and neck of the bottle with paraffin film.
-
Inert Atmosphere: Before first use, it is advisable to flush the headspace of the container with an inert gas (e.g., nitrogen or argon) and then seal it tightly. This should be repeated after each use.
-
Dispensing:
-
All manipulations should be performed in a chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves (nitrile gloves are standard, but check for compatibility).[10]
-
To withdraw the liquid reagent, use a dry syringe or cannula under a positive pressure of inert gas.
-
Avoid opening the bottle directly to the atmosphere for extended periods.
-
Caption: Workflow for safe storage and handling.
Protocol 2: General Procedure for Acylation of an Alcohol
This protocol outlines the esterification of a primary alcohol as a representative reaction.
-
Glassware Preparation: Dry a round-bottom flask, magnetic stir bar, and condenser in an oven at 120°C for at least 4 hours. Assemble the glassware while still hot under a stream of dry nitrogen or argon and allow it to cool to room temperature.
-
Reaction Setup:
-
Addition of Acyl Chloride:
-
In a separate, dry, septum-capped vial, prepare a solution of this compound (1.05 equivalents) in the anhydrous solvent.
-
Using a dry syringe, add the this compound solution dropwise to the stirred alcohol solution at 0°C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-12 hours).
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.[3]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove any 4-(methylthio)benzoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
-
Frequently Asked Questions (FAQs)
Q1: How can I visually tell if my this compound has gone bad?
A: Pure this compound should be a clear liquid or a low-melting solid. If your reagent appears cloudy, has developed a noticeable white precipitate, or fumes excessively when the cap is removed, it has likely undergone significant hydrolysis.[2] The solid is 4-(methylthio)benzoic acid, the product of the reaction with water.
Q2: What is the mechanism of hydrolysis for this compound?
A: The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, a proton is transferred, and the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl group and forming 4-(methylthio)benzoic acid and hydrochloric acid.[1][12]
Caption: Hydrolysis of this compound.
Q3: Is it possible to use this compound that has partially hydrolyzed?
A: It is strongly discouraged. The presence of the resulting carboxylic acid can interfere with your reaction by consuming your base and nucleophile, leading to lower yields and complicating the purification process.[2] If your reagent has hydrolyzed, it is best to either purify it by vacuum distillation (if feasible) or synthesize a fresh batch.
Q4: Why is a base like pyridine or triethylamine necessary in acylation reactions?
A: A base is crucial for scavenging the hydrochloric acid (HCl) that is produced as a byproduct of the reaction.[1][11] If not neutralized, the HCl can protonate your nucleophile (especially if it's an amine or alcohol), rendering it non-nucleophilic and halting the reaction.
Q5: Are there any specific safety precautions for this compound?
A: Yes. Like all acyl chlorides, it is corrosive and lachrymatory (causes tears). It reacts with water to produce HCl gas, which is also corrosive and an irritant to the respiratory system.[9] Always handle this chemical in a fume hood, wearing appropriate PPE, including safety goggles, a lab coat, and suitable gloves.[7][10] Ensure a safety shower and eyewash station are readily accessible.[6]
References
-
STANDARD OPERATING PROCEDURES (SOP) FOR WATER SENSITIVE CHEMICALS. Temple University. Available from: [Link]
-
Water Sensitive Chemicals. University of Michigan-Dearborn. Available from: [Link]
-
Water Sensitive Reactions. Utah Tech University. Available from: [Link]
-
Water Sensitive Chemicals. University of California, Santa Barbara. Available from: [Link]
-
WATER REACTIVE CHEMICALS STANDARD OPERATING PROCEDURE. Wayne State University. Available from: [Link]
-
Acid chlorides | Organic Chemistry II Class Notes. Fiveable. Available from: [Link]
-
Acyl chlorides stability. Sciencemadness Discussion Board. Available from: [Link]
-
Chemistry Acid Chloride. sathee jee. Available from: [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available from: [Link]
-
Acetyl Chloride Storage : r/chemistry. Reddit. Available from: [Link]
-
Synthesis of 4-(methylthio)benzyl chloride. PrepChem.com. Available from: [Link]
-
This compound 95 (1442-06-4) 's Synthetic route. LookChem. Available from: [Link]
- (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Google Patents.
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- 12. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
identifying and minimizing side products in reactions with 4-(methylthio)benzoyl chloride
Introduction: Welcome to the Technical Support Center for 4-(Methylthio)benzoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during reactions with this versatile reagent. Our focus is on anticipating and resolving specific challenges, particularly the formation of side products, to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Identifying and Minimizing Side Products
This section is structured to help you diagnose and solve common problems encountered in reactions involving this compound.
Issue 1: Low or No Yield of the Desired Product, with a Water-Soluble Impurity Detected.
Question: My acylation reaction has a low yield, and I've isolated a significant amount of a starting material-like compound that is soluble in aqueous bicarbonate. What is happening and how can I prevent it?
Answer: This is a classic case of the hydrolysis of the acyl chloride. This compound is highly reactive and susceptible to moisture, which converts it to the unreactive 4-(methylthio)benzoic acid. This carboxylic acid byproduct is then easily extracted into a basic aqueous solution.
Causality: The carbonyl carbon of the acyl chloride is highly electrophilic. Water, even in trace amounts from atmospheric moisture, solvents, or glassware, can act as a nucleophile, attacking the carbonyl carbon and leading to the formation of 4-(methylthio)benzoic acid and HCl gas.
Recommended Solutions:
-
Rigorous Anhydrous Conditions: All glassware should be oven-dried (>120 °C) or flame-dried under an inert atmosphere and cooled under a stream of dry nitrogen or argon. Solvents must be anhydrous, either freshly distilled from an appropriate drying agent or obtained from a solvent purification system.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Reagent Quality: Use a fresh bottle of this compound or ensure it has been stored properly in a desiccator. If the reagent is a solid and appears clumpy or a liquid that is cloudy, it may have already partially hydrolyzed.
Protocol for Minimizing Hydrolysis: A representative workflow for an acylation reaction designed to minimize hydrolysis is shown below.
Technical Support Center: Optimizing Reaction Conditions for Improved Yield with 4-(Methylthio)benzoyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions and improving yields when working with 4-(methylthio)benzoyl chloride.
Introduction
This compound is a valuable reagent in organic synthesis, utilized in the preparation of a variety of compounds, including pharmaceuticals and agrochemicals.[1] Its reactivity as an acyl chloride allows for the introduction of the 4-(methylthio)benzoyl group into various molecules through nucleophilic acyl substitution and Friedel-Crafts reactions.[2][3] However, its high reactivity also presents challenges, such as susceptibility to hydrolysis and potential side reactions, which can lead to reduced yields and purification difficulties.[1][4] This guide provides practical, field-proven insights to help you navigate these challenges and achieve optimal results in your experiments.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with this compound.
Q1: My this compound appears cloudy or has solidified. Can I still use it?
A: It is highly likely that your reagent has hydrolyzed to 4-(methylthio)benzoic acid due to exposure to moisture.[4] Pure this compound is typically a liquid or a low-melting solid.[5] The presence of a white precipitate is a strong indicator of hydrolysis.[4] Using hydrolyzed reagent is not recommended as the carboxylic acid can interfere with your reaction by consuming reagents and complicating purification.[4]
Recommendation:
-
Verify Hydrolysis: You can confirm hydrolysis via Infrared (IR) spectroscopy. The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch for a carboxylic acid (around 1700-1725 cm⁻¹) alongside the acyl chloride C=O stretch (around 1780-1815 cm⁻¹) indicates hydrolysis.[4]
-
Purification/Replacement: If hydrolysis is significant, it is best to either purify the reagent by vacuum distillation (if feasible) or use a fresh batch.[4]
Q2: What are the ideal storage conditions for this compound?
A: To prevent hydrolysis, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4] For long-term storage, consider using a desiccator and sealing the container with paraffin film.[4]
Q3: Which solvents are most suitable for reactions with this compound?
A: Anhydrous aprotic solvents are essential to prevent hydrolysis of the acyl chloride.[6] The choice of solvent can also influence reaction outcomes, particularly in Friedel-Crafts acylations.[7]
| Reaction Type | Recommended Solvents | Rationale |
| Amidation/Esterification | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Ethyl Acetate | These are common aprotic solvents that are relatively inert under typical acylation conditions.[6] |
| Friedel-Crafts Acylation | Dichloromethane (DCM), Carbon Disulfide (CS₂), Nitrobenzene | Non-polar solvents like DCM and CS₂ often favor the formation of the kinetic product. Polar solvents like nitrobenzene can influence the regioselectivity and may favor the thermodynamic product.[7][8] |
Q4: How can I effectively monitor the progress of my reaction?
A: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the consumption of starting materials and the formation of the product.[6][9] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[6] When using TLC to monitor the conversion of a carboxylic acid to an acyl chloride, a useful trick is to quench a small aliquot of the reaction mixture with methanol. The resulting methyl ester is less polar than the starting carboxylic acid and can be easily visualized on a TLC plate.[10]
Part 2: Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during reactions with this compound.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common frustrations in synthesis. The following decision tree can help diagnose the root cause.
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Formation of Multiple Products/Impurities
The presence of unexpected spots on a TLC plate or multiple peaks in your analytical data indicates the formation of side products.
Potential Cause 1: Reaction with the Methylthio Group
While generally stable, the methylthio group can be susceptible to oxidation or other transformations under harsh reaction conditions.
-
Troubleshooting:
-
Avoid strong oxidizing agents.
-
Maintain moderate reaction temperatures. Excessive heat can lead to decomposition.[11]
-
Potential Cause 2: Friedel-Crafts Self-Condensation/Polymerization
In Friedel-Crafts reactions, the activated acylium ion can potentially react with another molecule of this compound or the product, leading to oligomers.
-
Troubleshooting:
Potential Cause 3: Incomplete Reaction or Presence of Starting Material
If your purified product is contaminated with starting materials, the reaction may not have gone to completion, or the work-up procedure may be inadequate.
-
Troubleshooting:
-
Reaction Monitoring: Ensure the reaction has reached completion by TLC before quenching.[9]
-
Aqueous Work-up: A thorough aqueous work-up is crucial. Washing with a dilute acid (e.g., 1M HCl) will remove unreacted amines, while a wash with a weak base (e.g., saturated NaHCO₃ solution) will remove any hydrolyzed acyl chloride (4-(methylthio)benzoic acid).[12][13]
-
Issue 3: Difficult Purification
Purification can be challenging, especially if the product is an oil or has similar polarity to impurities.
For Oily Products:
-
Column Chromatography: This is the primary method for purifying non-crystalline products.[13] A carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) is key to achieving good separation.[14]
For Solid Products:
-
Recrystallization: This is an effective method for purifying solid products.[13] The choice of solvent is critical; the ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures.
-
Aqueous Wash: If the solid product is contaminated with 4-(methylthio)benzoic acid, redissolving it in an organic solvent and performing another wash with saturated sodium bicarbonate solution can be effective.[13]
Part 3: Experimental Protocols
These detailed protocols provide a starting point for your experiments. Optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Amidation
This protocol describes the formation of an N-substituted 4-(methylthio)benzamide.
Caption: General experimental workflow for amidation.
Step-by-Step Methodology:
-
Preparation: In a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).[6]
-
Cooling: Cool the solution to 0 °C in an ice bath.[12]
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[6]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC.[6]
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to remove any unreacted this compound and 4-(methylthio)benzoic acid), and finally with brine.[6][13]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[13]
Protocol 2: General Procedure for Friedel-Crafts Acylation
This protocol outlines the acylation of an aromatic compound using this compound and a Lewis acid catalyst.
Step-by-Step Methodology:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere. Protect the system from moisture with drying tubes.[9]
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.[8]
-
Acyl Chloride Addition: Add this compound (1.0 equivalent) dropwise to the cooled AlCl₃ suspension over 15-20 minutes with vigorous stirring.[8]
-
Substrate Addition: Dissolve the aromatic substrate (1.0-1.2 equivalents) in a minimal amount of the anhydrous solvent and add this solution dropwise to the reaction mixture at 0 °C.[8]
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary, so monitor the progress by TLC.[9]
-
Work-up (Quenching): Once the reaction is complete, cool the flask in an ice bath. Very carefully and slowly, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[9]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography or recrystallization.[8][13]
References
- BenchChem. (2025). Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride - Benchchem.
- ChemicalBook. (2025). 4-(METHYLTHIO)BENZYL CHLORIDE | 874-87-3.
- BenchChem. (n.d.). A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride.
- PrepChem.com. (n.d.). Synthesis of 4-(methylthio)benzyl chloride.
- BenchChem. (2025). How to avoid hydrolysis of 4-(Methylthio)phenylacetyl chloride.
- Guidechem. (n.d.). 4-Methylbenzoyl chloride 874-60-2 wiki.
- BenchChem. (n.d.). A Comparative Guide to Acylating Agents: Benzoyl Chloride vs. Acetic Anhydride.
- Supporting Information. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of Products from 4-(Chloromethyl)benzoyl Chloride Reactions.
- BenchChem. (2025). Technical Support Center: Reactions with 4-(Chloromethyl)benzoyl Chloride.
- BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation with Benzoyl Chloride.
- BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
- Meshram, G. A., & Patil, V. D. (2008). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- LookChem. (n.d.). This compound 95 (1442-06-4) 's Synthetic route.
- ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- Google Patents. (2001). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
- Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.
- YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
- CymitQuimica. (n.d.). This compound.
- BenchChem. (n.d.). Technical Support Center: 4-(Chloromethyl)benzoyl Chloride Reactions.
- MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
- Taylor & Francis. (2026). The Chemistry of Benzoyl Chloride: From Synthesis to End-Use.
- Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides.
- University of Liverpool IT Services. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid.
- Reddit. (2021). Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? : r/chemhelp.
- PubChemLite. (n.d.). This compound (C8H7ClOS).
- International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- SIELC Technologies. (2018). This compound.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound 95.
- ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- ResearchGate. (n.d.). Tools for Purifying the Product.
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
- BenchChem. (n.d.). purification strategies for removing benzyl chloride from reaction mixtures.
- Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1442-06-4.
- Reddit. (2022). Hey can anybody help me with this reaction please? is the alcohol supposed to react with benzoyl chloride? I'm confused bc books shows that but instead of sodium methoxide, there's a pyridine : r/chemhelp.
- Taylor & Francis. (2018). Benzoyl chloride – Knowledge and References.
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Technical Support Center: Troubleshooting Incomplete Conversions in 4-(Methylthio)benzoyl Chloride Reactions
Welcome to the technical support center for 4-(methylthio)benzoyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the use of this compound in acylation reactions. Here, we provide in-depth, field-proven insights to help you diagnose and resolve issues of incomplete conversion, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Diagnosing and Resolving Incomplete Conversions
Incomplete conversion is a frequent challenge in acylation reactions involving this compound. This guide provides a systematic approach to identifying the root cause and implementing effective solutions.
Issue 1: Low or No Product Formation with Amine Nucleophiles
You are attempting to synthesize an amide by reacting this compound with a primary or secondary amine, but the reaction shows little to no formation of the desired product.
Potential Causes and Solutions:
-
Cause A: Inadequate Base. The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]
-
Solution: Employing a suitable base is crucial. For many reactions, particularly those with less reactive amines, using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous organic solvent is effective. A two-phase system known as Schotten-Baumann conditions, using an aqueous base like sodium hydroxide, can also be employed.[3][4][5] The base neutralizes the generated HCl, allowing the reaction to proceed to completion.[1][4] Pyridine can also be used and may enhance the acylating power of the acyl chloride.[4][5]
-
-
Cause B: Steric Hindrance. Bulky groups on either the amine nucleophile or the benzoyl chloride can significantly slow down or prevent the reaction.[6][7] Nucleophilic acyl substitution is sensitive to steric crowding around the reaction centers.[8]
-
Solution: If steric hindrance is suspected, consider increasing the reaction temperature to provide the necessary activation energy.[9] Alternatively, using a less hindered base or a more activating solvent might be beneficial. In some cases, a different synthetic route that avoids a sterically demanding acylation may be necessary.
-
-
Cause C: Poor Nucleophilicity of the Amine. Aromatic amines or amines with electron-withdrawing groups can be poor nucleophiles, leading to slow or incomplete reactions.
-
Solution: For weakly nucleophilic amines, more forcing conditions may be required, such as heating the reaction.[9] The use of a more polar solvent like DMF or DMAc could also enhance the reaction rate. In some cases, deprotonating the amine with a strong base like sodium hydride (NaH) prior to the addition of the acyl chloride can be effective, especially for N-heterocyclic compounds.[9]
-
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and use of this compound.
Q1: My this compound is a solid/has solidified. Is it still usable?
A: Yes, this is normal. This compound has a melting point of 52-56 °C and is often a solid at room temperature.[10] As long as it has been stored under anhydrous conditions, it should be perfectly suitable for use. You can gently warm the container to melt the solid before use.
Q2: I've noticed a white precipitate in my this compound. What is it and can I still use the reagent?
A: The white precipitate is likely 4-(methylthio)benzoic acid, which is formed upon hydrolysis of the acyl chloride by atmospheric moisture.[11] It is strongly recommended not to use the reagent if it contains a significant amount of the hydrolyzed product, as the carboxylic acid can interfere with your reaction and complicate purification.[11] It is best to either purify the acyl chloride by distillation or to synthesize a fresh batch.[11]
Q3: How should I properly store this compound?
A: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[12] For long-term storage, keeping it in a desiccator is also recommended.[11]
Q4: What is the best way to monitor the progress of my acylation reaction?
A: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of your starting materials and the formation of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that can provide accurate information on product yield and purity.[13]
Q5: Can I use this compound in Friedel-Crafts acylation reactions?
A: Yes, this compound can be used in Friedel-Crafts acylation reactions. The methylthio group is an ortho-, para-directing group. However, it's important to note that the sulfur atom can interact with the Lewis acid catalyst (e.g., AlCl₃), potentially requiring a higher catalyst loading.
Experimental Protocols
Protocol 1: General Procedure for the Amidation of a Primary Amine with this compound
This protocol outlines a standard procedure for the acylation of a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the flask in an ice bath and begin stirring.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizing Reaction Mechanisms and Troubleshooting
Diagram 1: General Mechanism of Nucleophilic Acyl Substitution
Caption: A logical workflow for troubleshooting incomplete reactions.
Quantitative Data Summary
The reactivity of substituted benzoyl chlorides is influenced by the electronic nature of the substituents.
| Substituent (para-X) | Relative Reactivity (kₓ/kH) |
| -C(CH₃)₃ | 0.18 |
| -CH₃ | 0.24 |
| -H | 1.00 |
| -F | 0.97 |
| -Cl | 1.76 |
| -Br | 1.93 |
| Data sourced from a kinetic analysis of the aluminum chloride-catalyzed Friedel-Crafts acylation of toluene with various para-substituted benzoyl chlorides. [14]The methylthio (-SCH₃) group is generally considered to be a weak electron-donating group through resonance and weakly deactivating through induction, placing its reactivity in a similar range to other substituted benzoyl chlorides. |
References
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Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
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Educato. (n.d.). How does steric hindrance affect reactivity in nucleophilic substitution reactions?. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-(methylthio)benzyl chloride. Retrieved from [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses & FAQs. Retrieved from [Link]
-
YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]
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NC State University Libraries. (n.d.). 21.2 Nucleophilic Acyl Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Chemical Methods for Monitoring Protein Fatty Acylation. Retrieved from [Link]
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LookChem. (n.d.). This compound 95 (1442-06-4) 's Synthetic route. Retrieved from [Link]
- Yang, Y. Y., Ascano, J., & Hang, H. C. (2010). Bioorthogonal chemical reporters for monitoring protein acetylation. Journal of the American Chemical Society, 132(11), 3640–3641.
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Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
- Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Raghavan, A. S., Shamir, E., & Hang, H. C. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current protocols in chemical biology, 4(4), 263–284.
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Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
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Khan Academy. (2014, March 10). Nucleophilic acyl substitution | Carboxylic acids and derivatives | Organic chemistry. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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World Intellectual Property Organization. (2001, February 1). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Retrieved from [Link]
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141–1144.
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Supporting Information. (n.d.). 4. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H7ClOS). Retrieved from [Link]
- Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
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ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]
-
Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides : r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. Retrieved from [Link]
-
ResearchGate. (2017, October 20). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]
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Technical Support Center: Managing Exothermicity of 4-(Methylthio)benzoyl Chloride Reactions
Welcome to the technical support center for handling reactions involving 4-(methylthio)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to challenges related to the exothermicity of this highly reactive acylating agent. Our goal is to blend established chemical principles with field-proven insights to ensure your experiments are both safe and successful.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions and concerns you may have before or during your experiment.
Q1: What fundamentally makes reactions with this compound so exothermic?
A: The high exothermicity stems from the chemical nature of the acyl chloride functional group (-COCl). The carbon atom in this group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. When it reacts with a nucleophile (like an amine or an alcohol), it undergoes a highly favorable nucleophilic acyl substitution. The reaction is energetically downhill because you are breaking a relatively weak Carbon-Chlorine bond and forming stronger bonds (e.g., Carbon-Nitrogen or Carbon-Oxygen), releasing the difference in bond energy as significant heat.[1][2] This process is common to most low molecular weight acyl chlorides.[3]
Q2: What are the primary hazards I should be aware of beyond the exotherm?
A: Besides the risk of a thermal runaway, you must be aware of several other hazards:
-
Violent Reaction with Water: Like other acyl chlorides, this compound reacts violently with water, including atmospheric moisture.[4][5] This hydrolysis reaction produces hydrochloric acid (HCl) gas and 4-(methylthio)benzoic acid, creating a corrosive environment and pressure buildup in closed systems.[6][7]
-
Corrosivity: The compound itself and its hydrolysis products are corrosive, causing severe skin burns and eye damage.[6] Always handle it with appropriate personal protective equipment (PPE).[8]
-
Toxicity of Byproducts: In the event of a fire or decomposition, toxic and corrosive fumes, including hydrogen chloride and potentially phosgene, can be produced.[5][9]
-
Allergic Skin Reaction: It may cause an allergic skin reaction.
Q3: I'm planning a new reaction. How can I get a preliminary assessment of its potential exothermicity without a reaction calorimeter?
A: While a reaction calorimeter provides the most accurate data[10], you can make a preliminary assessment by:
-
Literature Review: Check for published procedures using structurally similar acyl chlorides (e.g., benzoyl chloride, p-toluoyl chloride) to get a qualitative idea of the reaction's vigor.[11]
-
Small-Scale Trial: Conduct the reaction on a very small scale (e.g., mmol scale) in a test tube or small flask with a thermocouple to monitor the internal temperature. Add the limiting reagent dropwise and record the temperature change (ΔT). This provides a non-quantitative but crucial warning of the reaction's thermal potential.[12]
-
Consider the Nucleophile: Stronger nucleophiles (e.g., primary aliphatic amines) will generally react faster and more exothermically than weaker ones (e.g., hindered secondary amines or aromatic amines).[13]
Q4: What are the immediate warning signs of a thermal runaway reaction?
A: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, creating a dangerous positive feedback loop.[14][15] Key warning signs include:
-
A rapid, unexpected, and accelerating rise in the internal reaction temperature.[12]
-
A sudden increase in pressure (venting from condensers, vessel pressurization).
-
Vigorous, uncontrolled boiling of the solvent, even with cooling applied.
-
Noticeable change in viscosity or color of the reaction mixture.
-
Generation of large amounts of fumes or gases.
Q5: What is the first thing I should do if I suspect a runaway reaction is beginning?
A: Your immediate priority is personal safety.
-
Alert Personnel: Immediately alert everyone in the vicinity and your supervisor.
-
Remove Heat Source: If applicable, immediately remove any external heating source (e.g., lower a heating mantle).[12]
-
Enhance Cooling: Maximize cooling by increasing the flow of coolant to the reactor jacket or adding a dry ice/acetone bath to the exterior of the flask.
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Prepare for Emergency: If the reaction does not come under control, evacuate the area and follow your institution's emergency procedures. Do not attempt to quench a large, out-of-control reaction unless you are trained and equipped to do so safely.
Section 2: Troubleshooting Guides for Specific Scenarios
Scenario 1: Amide Bond Formation (Acylation of an Amine)
-
Issue: A sharp, difficult-to-control temperature spike is observed upon adding the amine to a solution of this compound (or vice-versa).
-
Root Cause Analysis: This is a classic, highly exothermic acid-base neutralization followed by nucleophilic acyl substitution. The reaction is often instantaneous upon mixing. Adding one reagent too quickly creates a localized concentration spike where the heat generation overwhelms the system's ability to dissipate it.
-
Troubleshooting Protocol & Solutions:
-
Control the Addition Rate (Dosing): This is the most critical control parameter. Instead of adding all at once, use a semi-batch approach.[16] Dissolve one reagent in the solvent and add the other slowly via a syringe pump or dropping funnel. This makes the reaction rate dependent on the addition rate, not the intrinsic chemical kinetics.[16]
-
Ensure Adequate Cooling: Perform the reaction in a cooling bath (e.g., ice-water or ice-brine) to create a larger temperature gradient between the reactor and the surroundings, facilitating heat removal.[15]
-
Reverse the Addition: Often, adding the acyl chloride to the amine solution (which also contains a scavenger base like triethylamine or pyridine) is easier to control. The amine is in excess locally, and the highly reactive acyl chloride is the limiting species being introduced.
-
Dilution: Increasing the solvent volume increases the thermal mass of the system. The same amount of heat released will result in a smaller temperature rise.[15] Choose a solvent with a good heat capacity and a boiling point high enough to prevent boiling but low enough to allow for reflux cooling as a secondary safety measure.
-
Scenario 2: Friedel-Crafts Acylation
-
Issue: The reaction temperature rises uncontrollably after the addition of the Lewis acid catalyst (e.g., AlCl₃).
-
Root Cause Analysis: The Lewis acid catalyst forms a highly reactive complex with the this compound. This complex dramatically increases the electrophilicity of the acyl carbon, leading to a very fast and highly exothermic electrophilic aromatic substitution.[17][18] The reaction rate can be explosive if all components are mixed at once.
-
Troubleshooting Protocol & Solutions:
-
Correct Order of Addition: The safest method is typically to cool the solution of the aromatic substrate and the acyl chloride before portion-wise addition of the Lewis acid catalyst. This ensures the catalyst is the limiting factor for the reaction initiation.
-
Catalyst Loading: Use the minimum effective amount of catalyst. Over-loading the catalyst can dramatically increase the reaction rate and exotherm.
-
Choice of Catalyst: While AlCl₃ is common, it is also one of the most aggressive catalysts. Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, which may provide a more controlled reaction profile, albeit potentially requiring higher temperatures or longer reaction times.[19]
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or below) and allow it to warm slowly to the desired temperature only after the catalyst addition is complete and the initial exotherm has subsided.
-
Scenario 3: Scale-Up Challenges
-
Issue: A reaction that was well-behaved at 1g scale becomes uncontrollable at 100g scale, despite proportional increases in solvent and cooling.
-
Root Cause Analysis: The fundamental problem lies in the change of the surface-area-to-volume ratio. As you scale up a reactor, its volume (which dictates heat generation) increases by a cubic factor (r³), while its surface area (which dictates heat removal) only increases by a square factor (r²).[14] This means a large reactor is inherently less efficient at dissipating heat than a small one.
-
Troubleshooting Protocol & Solutions:
-
Prioritize Semi-Batch or Continuous Flow: At scale, batch processing (mixing all reagents at once) is extremely dangerous for exothermic reactions. A semi-batch process, where one reagent is added slowly, is the industrial standard for control.[16][20] For even better safety and control, consider moving to a continuous flow reactor, which offers a vastly superior surface-area-to-volume ratio and minimizes the volume of reacting material at any given moment.[21][22][23]
-
Perform Calorimetric Studies: Before any significant scale-up, a reaction calorimetry (RC1) or differential scanning calorimetry (DSC) study is essential. This will provide quantitative data on the heat of reaction, adiabatic temperature rise, and maximum temperature of the synthesis reaction (MTSR), allowing engineers to design an adequate cooling system and emergency relief plan.[10]
-
Re-evaluate Solvent Choice: A solvent that worked for a small flask may not be suitable for a large reactor. Consider solvents with higher boiling points to provide a wider operating temperature window and prevent solvent loss from boiling at hot spots.
-
Section 3: Best Practices & Protocols
Protocol 1: Safe Semi-Batch Protocol for a Model Amidation
This protocol describes the acylation of benzylamine as a representative example.
-
Reactor Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a thermocouple to monitor internal temperature, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charge Reagents: Charge the flask with benzylamine (1.0 eq), a scavenger base like triethylamine (1.1 eq), and a suitable solvent (e.g., dichloromethane) to achieve a concentration of ~0.5 M.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Prepare Acyl Chloride Solution: In the dropping funnel, prepare a solution of this compound (1.05 eq) in the same solvent.
-
Slow Addition: Once the amine solution is at 0 °C, begin adding the acyl chloride solution dropwise from the funnel. Monitor the internal temperature closely.
-
Maintain Temperature: Adjust the addition rate to ensure the internal temperature does not rise more than 5 °C above the initial setpoint (i.e., keep T < 5 °C). If the temperature rises rapidly, stop the addition immediately and wait for it to cool.
-
Reaction & Quench: After the addition is complete, allow the reaction to stir at 0 °C for a designated period (e.g., 1 hour) before proceeding with your workup and quenching procedure.
Data Presentation: Solvent Properties for Exotherm Management
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Key Considerations |
| Dichloromethane | 40 | 1.21 | Low boiling point, good for easy removal but offers a small safety margin. |
| Tetrahydrofuran (THF) | 66 | 1.76 | Higher boiling point, but can form peroxides. |
| Acetonitrile | 82 | 2.23 | Good thermal properties, but can be reactive. |
| Toluene | 111 | 1.80 | Wide operating range, good for higher temperature reactions. |
| N,N-Dimethylformamide (DMF) | 153 | 2.05 | High boiling point, but can decompose at high temperatures. |
Note: Data is approximate. Always refer to specific safety data sheets.
Section 4: Visualization of Control Strategies
Decision Workflow for Managing Reaction Exothermicity
This diagram outlines the logical steps from reaction planning to safe execution.
Caption: Decision workflow for assessing and managing exothermicity.
Heat Accumulation in Different Reactor Types
This diagram illustrates why semi-batch and flow reactors are inherently safer.
Caption: Unreacted energy accumulation in different reactor types.
References
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
-
Journal of the Korean Society of Safety. The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction. Korea Science. [Link]
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]
-
EPCM Holdings. Chemical Reactors: Types and Operations. [Link]
-
The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained. [Link]
-
Sustainability Directory. Exothermic Chemical Reaction. [Link]
-
International Journal of Chemical and Physical Sciences. (2015, January). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Solid Acid Catalysts under Solvent-Free Condition. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Acetyl Chloride. [Link]
-
Rota, R., et al. Kinetics-free process intensification: from semi-batch to series of continuous chemical reactors. IRIS . [Link]
-
IChemE. Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. [Link]
-
MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
YouTube. (2025, December 4). How Do Exothermic Reactions Respond To Temperature?[Link]
-
ResearchGate. (PDF) An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor. [Link]
-
Inchem.org. ICSC 0210 - ACETYL CHLORIDE. [Link]
-
International Labour Organization. International Chemical Safety Cards - ACETYL CHLORIDE. [Link]
-
Asynt. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?[Link]
-
International Journal of Research and Scientific Innovation. Practical approach to prediction and prevention of runaway reactions. [Link]
-
Stoli Chem. (2022, January 27). The real advantages of continuous flow chemistry. [Link]
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Wikipedia. Acyl chloride. [Link]
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ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]
-
Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. [Link]
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Gexcon. Runaway Reaction. [Link]
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Mettler Toledo. Prevent Runaway Chemical Reactions. [Link]
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PubChemLite. This compound (C8H7ClOS). [Link]
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SIELC Technologies. (2018, May 16). This compound. [Link]
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PrepChem.com. Synthesis of 4-(methylthio)benzyl chloride. [Link]
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University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. [Link]
-
NIST/TRC Web Thermo Tables. 4-methylbenzoyl chloride -- Critically Evaluated Thermophysical Property Data. [Link]
-
NIST WebBook. Benzoyl chloride, 4-methyl-. [Link]
-
ResearchGate. (2023, February 1). Why should heat not be given in the reaction that benzoyl chloride is present?[Link]
-
Taylor & Francis. Benzoyl chloride – Knowledge and References. [Link]
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ResearchGate. (2017, October 20). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?[Link]
-
Fakultas Farmasi UAD. synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. [Link]
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Technical Support Center: Managing 4-(Methylthio)benzoic Acid Byproduct Formation
Introduction
Welcome to the technical support guide for researchers, chemists, and drug development professionals encountering 4-(methylthio)benzoic acid as a byproduct in their synthetic workflows. This compound, a white to off-white crystalline solid, often emerges from specific reaction pathways, leading to purification challenges and potential yield loss.[1] This guide provides in-depth, field-proven insights and actionable protocols to diagnose, prevent, and remove this impurity, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding 4-(methylthio)benzoic acid.
Q1: What is 4-(methylthio)benzoic acid and what are its key properties?
4-(Methylthio)benzoic acid is an organosulfur compound with a methylthio group (-SCH₃) and a carboxylic acid group (-COOH) attached to a benzene ring at para positions.[1] Its physical and chemical properties are crucial for understanding its behavior as a byproduct.
| Property | Value | Source |
| Chemical Formula | C₈H₈O₂S | [2] |
| Molecular Weight | 168.21 g/mol | [3][2][4] |
| Appearance | White to light yellow/beige crystalline powder | [1][5] |
| Melting Point | 192-196 °C | [5][6] |
| Solubility | Sparingly soluble in water; soluble in basic aqueous solutions and many organic solvents like ethanol. | [1] |
Q2: In what types of reactions does 4-(methylthio)benzoic acid typically form as a byproduct?
The most common scenario for the unintended formation of this byproduct is during acylation reactions that utilize 4-(methylthio)benzoyl chloride as a reagent. The acyl chloride is highly reactive and susceptible to hydrolysis. If any moisture is present in the reaction setup (e.g., in solvents, reagents, or from the atmosphere), the acyl chloride will readily convert to the corresponding carboxylic acid.[7]
Other potential, though less common, pathways could include incomplete reactions or side-reactions during the synthesis of derivatives from precursors like thioanisole or 4-chlorobenzonitrile.[8][9]
Q3: How can I detect the presence of 4-(methylthio)benzoic acid in my reaction mixture or product?
Several standard analytical techniques can effectively identify and quantify this impurity:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the presence of a second component. The carboxylic acid is significantly more polar than its corresponding esters or amides and will have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): Provides excellent separation and quantification of the impurity.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carboxylic acid proton (-COOH) gives a characteristic broad singlet far downfield (often >10 ppm) in ¹H NMR, which is absent in the desired ester or amide product.[10][12]
-
Melting Point Analysis: Impurities will typically cause a depression and broadening of the melting point range of your final product.[10]
-
Infrared (IR) Spectroscopy: The presence of the byproduct is indicated by a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), which differs from the C=O stretch of the starting acyl chloride (1780-1815 cm⁻¹).[7]
Q4: What are the primary strategies for dealing with this byproduct?
There are two fundamental approaches:
-
Prevention: The most effective strategy is to prevent its formation in the first place by maintaining strictly anhydrous (water-free) reaction conditions.[7]
-
Removal: If the byproduct has already formed, it can be separated from the desired product during the workup and purification stages, typically by leveraging its acidic nature.[10][13]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Scenario 1: Acylation Reaction Failure - Low Yield and an Insoluble White Precipitate
You are performing an amide or ester coupling using this compound and observe a low yield of your desired product, accompanied by a white solid that seems insoluble in your organic extraction solvent.
This is the classic signature of acyl chloride hydrolysis. The this compound has reacted with trace amounts of water to form 4-(methylthio)benzoic acid. This acid is generally less soluble in nonpolar organic solvents (like dichloromethane or ether) than the desired ester or amide product. Furthermore, the formation of the acid consumes your starting material, leading directly to reduced yields.
Caption: Hydrolysis of the acyl chloride starting material.
| Symptom | Possible Cause | Recommended Action |
| Low yield of desired acylated product. | Hydrolysis of starting acyl chloride. | 1. Verify Reagent Quality: Before starting, check the acyl chloride. If it appears cloudy or contains solid, it has likely hydrolyzed.[7] Consider purification by distillation or synthesizing a fresh batch. |
| Formation of a white precipitate during reaction or workup. | Introduction of water into the reaction. | 1. Ensure Anhydrous Conditions: Oven-dry all glassware and cool under an inert gas (N₂ or Ar). Use anhydrous solvents from a purification system or freshly opened bottle.[7] |
| Inconsistent results between batches. | Variable atmospheric moisture or handling. | 1. Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering.[7] 2. Standardize Handling: Develop a strict protocol for handling the acyl chloride, minimizing its exposure to air. Store it in a desiccator under an inert atmosphere.[7] |
Scenario 2: Product Purification - Removing the Acidic Byproduct
Your reaction is complete, and analytical data (TLC, NMR) confirms the presence of 4-(methylthio)benzoic acid alongside your neutral desired product.
The byproduct has co-dissolved with your product during the reaction and initial workup. Due to potential similarities in polarity with certain products, it may not be easily separable by simple filtration or even column chromatography without a tailored approach.
The most robust method to remove a carboxylic acid byproduct from a neutral organic compound is acid-base extraction. This technique exploits the ability of the carboxylic acid to be deprotonated into a water-soluble salt, while the neutral product remains in the organic phase.
Caption: Decision workflow for purification via acid-base extraction.
Part 3: Detailed Experimental Protocols
Protocol A: Purification of a Neutral Compound via Acid-Base Extraction
This protocol assumes your desired product is stable to mild basic conditions and is not water-soluble.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer the solution to a separatory funnel.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume roughly equal to the organic layer.
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure from CO₂ evolution. Shake gently, venting frequently. Continue until gas evolution ceases.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer. If using EtOAc, the aqueous layer is the bottom layer; if using DCM, it is the top layer.
-
Repeat: Repeat the basic wash (Steps 2-4) one or two more times to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified neutral product.
Protocol B: Purification by Recrystallization
If the byproduct persists or if acid-base extraction is unsuitable, recrystallization can be effective.[10][13][14]
-
Solvent Selection: Identify a solvent system where your desired product is highly soluble at high temperatures but poorly soluble at low temperatures, while the 4-(methylthio)benzoic acid has different solubility characteristics. An ethanol/water mixture is often a good starting point for moderately polar compounds.[10]
-
Dissolution: In a flask, dissolve the impure solid in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Pure crystals of your desired product should form, leaving impurities in the "mother liquor" (the remaining solution).
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol C: Best Practices for Handling this compound
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (Ar or N₂), and in a desiccator to protect it from moisture.[7]
-
Glassware: Ensure all glassware (flasks, syringes, addition funnels) is oven-dried (>100 °C) for several hours and cooled in a desiccator or under a stream of inert gas immediately before use.[7]
-
Solvents & Reagents: Use anhydrous solvents from a solvent purification system or a new, sealed bottle. Ensure all other reagents, particularly amines or alcohols, are dry.
-
Reaction Setup: Assemble the reaction apparatus while flushing with an inert gas. Maintain a positive pressure of inert gas throughout the addition and reaction period, for example, by using a balloon or a bubbler system.
References
-
GRG Life Sciences. (n.d.). CAS NO 13205-48-6 4-(Methylthio)benzoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Methylthio)benzoic acid. PubChem. Retrieved from [Link]
- Supporting Information for an unspecified article. (n.d.).
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-(Methylthio)benzoic acid (CAS 13205-48-6). Retrieved from [Link]
- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
-
CAS Common Chemistry. (n.d.). 4-(Methylthio)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
-
CK-12 Foundation. (2025). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H7ClOS). Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Benzoic acid, 4-(methylthio)- [webbook.nist.gov]
- 3. 4-(Methylthio)benzoic acid | C8H8O2S | CID 83230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Methylthio)benzoic acid (CAS 13205-48-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4-(METHYLTHIO)BENZOIC ACID | 13205-48-6 [chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 9. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
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- 14. CK12-Foundation [flexbooks.ck12.org]
Technical Support Center: Solvent Effects on the Reactivity and Selectivity of 4-(Methylthio)benzoyl Chloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(methylthio)benzoyl chloride. This document provides in-depth, field-proven insights into a critical experimental variable: the solvent. Understanding and controlling solvent effects is paramount for achieving desired reaction rates, yields, and product selectivity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the chemical behavior of this compound.
Q1: What are the primary reaction mechanisms for this compound, and how does the solvent influence them?
A: this compound, like other benzoyl chlorides, does not react through a single, invariant mechanism. Instead, its reactions exist on a spectrum between two primary pathways, and the solvent is often the deciding factor in which pathway dominates.[1][2]
-
The SN2-like (Addition-Elimination) Pathway: This pathway involves the direct attack of a nucleophile (which can be the solvent itself) on the electrophilic carbonyl carbon. This is favored in solvents that are more nucleophilic. The reaction proceeds through a tetrahedral intermediate. Electron-withdrawing groups on the aromatic ring typically favor this mechanism.[2]
-
The SN1-like (Dissociative) Pathway: This pathway involves the initial, rate-limiting departure of the chloride ion to form a resonance-stabilized acylium cation intermediate. This intermediate is then rapidly captured by a nucleophile. This mechanism is strongly favored by:
-
Electron-donating substituents on the aromatic ring. The 4-(methylthio) group, with its sulfur lone pairs, can donate electron density through resonance, which helps stabilize the positive charge of the acylium cation.
-
Weakly nucleophilic, high ionizing power solvents , such as hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE).[1][2] These solvents excel at stabilizing ionic intermediates without competing as strong nucleophiles.
-
The choice of solvent directly manipulates the energy landscape of the reaction, selectively lowering the activation energy for one pathway over the other.
Q2: How does the 4-(methylthio) group specifically influence reactivity compared to unsubstituted benzoyl chloride?
A: The 4-(methylthio) group is generally considered an activating group due to its ability to donate electron density via resonance (+R effect). This has a profound impact on reactivity, particularly for the SN1-like pathway. By stabilizing the acylium cation intermediate, it significantly accelerates reactions that proceed through this dissociative mechanism. In contrast, for a pure SN2-like reaction, this electron-donating effect could slightly decrease the electrophilicity of the carbonyl carbon, but the effect on the SN1 pathway is far more pronounced. Therefore, in solvents that can support ion formation, this compound is expected to be more reactive than benzoyl chloride.
Q3: My reaction is giving a mixture of my desired product and 4-(methylthio)benzoic acid. What is happening?
A: You are observing a competing reaction known as solvolysis , where the solvent itself acts as the nucleophile.[3] If your solvent is water, or if you are using a non-aqueous solvent (like THF or acetonitrile) that is contaminated with water, the water will attack the highly reactive benzoyl chloride to form the corresponding carboxylic acid. Similarly, if you are running the reaction in an alcohol (e.g., methanol or ethanol), you will likely form the corresponding methyl or ethyl ester as a side-product. This is a very common issue, especially given the high reactivity of acyl chlorides.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Unexpected Reaction Rates (Too Slow or Too Fast)
-
Symptom: Your reaction with a chosen nucleophile (e.g., an amine or alcohol) is proceeding much slower than anticipated, or is uncontrollably fast and generating impurities.
-
Causality & Diagnosis: The reaction rate is intimately linked to the dominant mechanistic pathway, which is dictated by your solvent choice.
-
If the reaction is too slow: You may be using a polar protic solvent (e.g., ethanol) for an SN2-type reaction with an anionic nucleophile. The solvent can form a hydrogen-bonding "cage" around your nucleophile, drastically reducing its effective nucleophilicity and slowing the reaction.[4]
-
If the reaction is too fast/exothermic: You may be using a polar protic solvent and observing rapid SN1 solvolysis, which is competing with or overwhelming your intended reaction.[3]
-
-
Recommended Solution: Match your solvent to your desired mechanism.
-
For reactions with external nucleophiles (SN2-like): Use a polar aprotic solvent like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF). These solvents will dissolve the reactants but will not strongly solvate the nucleophile, leaving it "naked" and highly reactive. Always include a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.[5]
-
To favor the SN1 pathway (if desired): Use a weakly nucleophilic, highly ionizing solvent. However, be aware that this will likely lead to solvolysis products.
-
Data Presentation: Solvent Class Effects on Reaction Pathways
| Solvent Class | Representative Solvents | Effect on Nucleophile (for SN2) | Effect on Intermediates (for SN1) | Favored Pathway | Expected Rate for Solvolysis |
| Polar Protic | Water, Methanol, Ethanol | Inhibits (via H-bonding) | Strongly Stabilizes Cations | SN1-like | Very Fast |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Enhances ("Naked" Nucleophile) | Moderately Stabilizes Cations | SN2-like | Slow (unless water is present) |
| Nonpolar Aprotic | Dichloromethane, THF, Toluene | Enhances | Poorly Stabilizes Cations | SN2-like | Very Slow |
| Weakly Nucleophilic | HFIP, TFE | N/A (Solvent is the nucleophile) | Very Strongly Stabilizes Cations | SN1-like | Extremely Fast |
Issue 2: Poor or Unpredictable Product Selectivity in Mixed Solvents
-
Symptom: When using a mixed solvent system (e.g., ethanol/water), the ratio of ester to carboxylic acid product is inconsistent between batches.
-
Causality & Diagnosis: The product ratio in a mixed-solvent solvolysis is a sensitive probe of the reaction mechanism.[6] For benzoyl chlorides, as the solvent composition changes (e.g., adding more water to an alcohol), the reaction can shift from a more SN2-like character to a more SN1-like character.[6][7] This mechanistic shift changes the transition state and the point at which the nucleophile is selected, thus altering the product ratio. Your inconsistency likely stems from slight variations in the solvent composition.
-
Recommended Solution: For achieving a single, desired product with an external nucleophile, avoid using mixed nucleophilic solvents altogether. Perform the reaction in an inert (aprotic) solvent like DCM and add your desired nucleophile stoichiometrically. If studying solvolysis is the goal, use precise, freshly prepared solvent mixtures to ensure reproducibility.
Section 3: Experimental Protocols & Workflow Visualization
Protocol 1: General Procedure for Acylation of an Amine in an Aprotic Solvent
This protocol is designed to maximize the yield of the desired amide product while minimizing solvolysis side reactions.
Materials:
-
This compound
-
Primary or Secondary Amine (1.0 eq)
-
Triethylamine (TEA, 1.2 eq), dried
-
Dichloromethane (DCM), anhydrous grade
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Charge the round-bottom flask with the amine and anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.
-
Base Addition: Add the triethylamine to the stirred amine solution.
-
Acyl Chloride Preparation: In a separate, dry flask, dissolve the this compound in anhydrous DCM.
-
Slow Addition: Transfer the acyl chloride solution to a dropping funnel and add it dropwise to the cold amine/TEA solution over 15-30 minutes. A precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with dilute HCl (to remove excess TEA), saturated NaHCO₃ (to remove any traces of acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product, which can then be purified by recrystallization or column chromatography.
Visualization 1: Decision Workflow for Solvent Selection
This diagram guides the user through the process of choosing an appropriate solvent based on the experimental goal.
Caption: Decision tree for selecting a solvent system.
Visualization 2: Competing Mechanistic Pathways
This diagram illustrates how solvent properties shift the equilibrium between the SN1-like and SN2-like reaction pathways.
Caption: Influence of solvent properties on reaction mechanism.
References
-
PrepChem. Synthesis of 4-(methylthio)benzyl chloride. Available from: [Link]
-
Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6694-6710. Available from: [Link]
-
LookChem. This compound 95 (1442-06-4) 's Synthetic route. Available from: [Link]
-
SIELC Technologies. (2018). This compound. Available from: [Link]
-
Bentley, T. W., & Jones, R. O. (1993). Trends in selectivity. Evidence from rates and products for simultaneous reaction channels in solvolyses of benzoyl chloride and substituted derivatives. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. Available from: [Link]
-
Richard, J. P., & Jencks, W. P. (1982). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 104(17), 4689-4691. Available from: [Link]
-
Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6694-6710. Available from: [Link]
-
D'Souza, M. J. (2017). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 18(9), 1850. Available from: [Link]
-
University of Calgary. Ch 8: Solvent Effects. Available from: [Link]
-
Richard, J. P., & Jencks, W. P. (1982). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed, 22893630. Available from: [Link]
-
Oh, H. K., & Lee, H. W. (2012). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Bulletin of the Korean Chemical Society, 33(1), 323-326. Available from: [Link]
-
Taylor & Francis Online. Benzoyl chloride – Knowledge and References. Available from: [Link]
Sources
- 1. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medlifemastery.com [medlifemastery.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Trends in selectivity. Evidence from rates and products for simultaneous reaction channels in solvolyses of benzoyl chloride and substituted derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
work-up procedures to effectively quench and isolate products from 4-(methylthio)benzoyl chloride reactions
Technical Support Center: 4-(Methylthio)benzoyl Chloride Reactions
A Guide to Effective Quenching, Isolation, and Troubleshooting
Welcome to the Technical Support Center for reactions involving this compound. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments. This resource addresses the common and complex challenges associated with the work-up of reactions utilizing this versatile reagent, ensuring you can effectively isolate your desired products with high purity.
Frequently Asked Questions (FAQs)
This section covers foundational questions about handling and quenching reactions with this compound.
Q1: What is the primary concern when quenching a reaction containing unreacted this compound?
The primary concern is its high reactivity with nucleophiles, especially water. This compound will react vigorously in an exothermic reaction with water to hydrolyze back to 4-(methylthio)benzoic acid, releasing hydrogen chloride (HCl) gas.[1][2][3] A proper quenching procedure must control this rapid, exothermic hydrolysis to ensure safety and prevent unwanted side reactions.
Q2: What is the standard quenching agent for reactions involving this acyl chloride?
For most applications, particularly after Lewis acid-catalyzed reactions like the Friedel-Crafts acylation, the standard and most effective method is to slowly and carefully add the reaction mixture to a beaker containing crushed ice.[4] Often, this ice bath also contains dilute hydrochloric acid (HCl).[4][5]
-
Why ice? The low temperature helps to dissipate the heat generated from the exothermic hydrolysis of the acyl chloride and the decomposition of the Lewis acid-product complex.
-
Why acid? The acid helps to break down metal salts (e.g., aluminum salts from AlCl₃) into water-soluble species, facilitating their removal during the aqueous extraction.[4][6]
Q3: Can I quench with a basic solution like sodium bicarbonate directly?
It is strongly discouraged to quench the raw reaction mixture directly with a basic solution. The reaction between the highly reactive acyl chloride and a base would be extremely vigorous and difficult to control. The correct procedure is to first perform a quench with ice/water or dilute acid, and then use a base wash (like saturated sodium bicarbonate) on the separated organic layer during the work-up to remove acidic impurities.[4][7]
Q4: The methylthio (-SCH₃) group on my molecule seems sensitive. Are there any specific risks to it during work-up?
Yes, the sulfur atom in the methylthio group is susceptible to oxidation.[8] Aggressive work-up conditions or the presence of residual oxidizing agents could potentially oxidize the sulfide to a sulfoxide or, further, to a sulfone.[8][9] This is a critical consideration. Standard aqueous work-ups are generally safe, but you should avoid unnecessarily harsh oxidants or prolonged exposure to conditions that could promote oxidation. Always characterize your final product thoroughly to confirm the integrity of the methylthio group.
Troubleshooting Guide: From Reaction Flask to Pure Product
This guide provides in-depth solutions to specific problems you may encounter during the work-up and isolation phases.
Issue 1: My final product is contaminated with 4-(methylthio)benzoic acid.
Cause: This is the most common impurity and arises from the hydrolysis of unreacted this compound.[10] Its presence indicates that the aqueous base wash during the work-up was insufficient to remove it.
Solution: The key is to effectively deprotonate the carboxylic acid, converting it into its water-soluble carboxylate salt, which will then partition into the aqueous layer.
-
Primary Action: Saturated Sodium Bicarbonate Wash. Dissolve your crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][7][11]
-
Why NaHCO₃? It is a weak base, strong enough to deprotonate the carboxylic acid but gentle enough to avoid hydrolyzing sensitive ester products, which could occur with stronger bases like NaOH.
-
Procedure: Add the NaHCO₃ solution, stopper the funnel, and shake vigorously. Crucially, vent the funnel frequently to release the CO₂ gas generated from the acid-base reaction. Repeat the wash 2-3 times.
-
-
Verification: After the washes, spot the organic layer on a TLC plate against a standard of 4-(methylthio)benzoic acid to ensure its complete removal. The carboxylic acid is significantly more polar and should have a much lower Rf value.
Issue 2: An intractable emulsion has formed during my aqueous extraction.
Cause: Emulsions are common in work-ups of reactions like the Friedel-Crafts acylation, where aluminum salts are present.[12] They form when the organic and aqueous layers fail to separate cleanly, often due to finely dispersed solids or surfactants at the interface.
Solutions:
-
Add Brine: The first and simplest solution is to add a significant volume of saturated aqueous sodium chloride (brine).[13] This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion and force a separation.
-
Filter Through Celite®: If solids are visibly suspended in the emulsion, you can attempt to pass the entire mixture through a pad of Celite® or diatomaceous earth. This can remove the particulate matter that may be stabilizing the emulsion.
-
"Break" the Emulsion with Solvent: Sometimes, adding a small amount of a different solvent can alter the interfacial tension. For example, if you are using dichloromethane (DCM), adding some ethyl acetate might help.
-
Patience and Gentle Swirling: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Gentle swirling, rather than vigorous shaking, can sometimes coax the layers to separate.
Issue 3: I suspect the methylthio group was oxidized during the reaction or work-up. How can I confirm this?
Cause: The thioether moiety is susceptible to oxidation, which can lead to the formation of 4-(methylsulfinyl)benzoyl or 4-(methylsulfonyl)benzoyl derivatives.[8]
Confirmation & Characterization: Spectroscopic analysis is the most definitive way to identify these byproducts. The table below summarizes key IR stretching frequencies that can help distinguish between the desired compound and its potential oxidized or hydrolyzed forms.
| Compound | Functional Group | Key IR C=O Stretch (cm⁻¹) | Notes |
| This compound | Acyl Chloride | ~1780-1815 | The starting material.[10] |
| 4-(Methylthio)benzoic acid | Carboxylic Acid | ~1700-1725 | Hydrolysis product. Also shows a broad O-H stretch (~2500-3300 cm⁻¹).[10] |
| Product (e.g., Amide) | Amide | ~1630-1690 | The expected product from reaction with an amine. |
| Product (e.g., Ester) | Ester | ~1735-1750 | The expected product from reaction with an alcohol.[2] |
| 4-(Methylsulfinyl) derivative | Sulfoxide (S=O) | - | Look for a strong S=O stretch around 1050 cm⁻¹. |
| 4-(Methylsulfonyl) derivative | Sulfone (O=S=O) | - | Look for two strong S=O stretches around 1300-1350 and 1120-1160 cm⁻¹. |
Mitigation:
-
Ensure all reagents are pure and free from oxidizing contaminants.
-
If your reaction conditions are oxidative, consider protecting the thioether or using a different synthetic route.
-
During work-up, use standard, non-oxidizing conditions. Standard aqueous washes are generally safe.
Workflow & Protocols
Decision Workflow for Quenching and Work-up
The following diagram outlines a decision-making process for selecting an appropriate work-up procedure.
Caption: Decision workflow for quenching this compound reactions.
Protocol 1: Standard Aqueous Work-up for Friedel-Crafts Acylation
This protocol is designed for reactions using a Lewis acid like AlCl₃.
Materials:
-
Large beaker with crushed ice and 1M HCl
-
Separatory funnel
-
Organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Round-bottom flask for collection
Procedure:
-
Quenching: After confirming reaction completion via TLC, cool the reaction flask in an ice bath. Slowly and carefully pour the reaction mixture into the beaker containing crushed ice and dilute HCl, with vigorous stirring.[4][5] This step is highly exothermic and may release HCl gas; perform it in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with your chosen organic solvent (e.g., 3 x 50 mL). Combine the organic layers.
-
Acid Wash (Optional but Recommended): Wash the combined organic layers with water or 1M HCl to remove any remaining water-soluble inorganic salts.
-
Base Wash: Wash the organic layer with saturated NaHCO₃ solution (e.g., 2 x 50 mL). Shake vigorously and vent frequently to release CO₂ pressure.[4][6][7] This step neutralizes any remaining acid and removes the 4-(methylthio)benzoic acid byproduct.
-
Brine Wash: Wash the organic layer once with brine (1 x 50 mL). This helps to remove the bulk of the dissolved water from the organic phase.[4][7]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter away the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product as needed, typically by column chromatography on silica gel or recrystallization.[4][14]
References
-
PrepChem.com. (n.d.). Synthesis of 4-(methylthio)benzyl chloride. Retrieved from [Link]
-
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Methylthio)benzoyl Chloride and 4-Methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Leaving Group
Benzoyl chloride and its derivatives are cornerstone reagents in organic synthesis, serving as powerful acylating agents for the formation of esters, amides, and ketones.[1][2][3] The reactivity of these compounds is critically governed by the electrophilicity of the carbonyl carbon, which can be finely tuned by substituents on the aromatic ring.[2] This guide provides an in-depth comparison of two such analogues: 4-(methylthio)benzoyl chloride and 4-methoxybenzoyl chloride.
While both the methylthio (-SMe) and methoxy (-OMe) groups are electron-donating, subtle differences in their electronic properties lead to significant variations in the reactivity of the parent molecule. Understanding these nuances is paramount for reaction design, enabling chemists to select the optimal reagent for achieving desired outcomes, whether maximizing yield, enhancing selectivity, or controlling reaction kinetics. This analysis will dissect the underlying electronic principles, present a framework for empirical validation, and offer practical guidance for the laboratory setting.
The Theoretical Basis: A Tale of Two Electron Donors
The reactivity of substituted benzoyl chlorides in nucleophilic acyl substitution reactions is a classic case study in physical organic chemistry, dictated by a balance of inductive and resonance effects.[2][4]
-
Inductive Effect (-I): This effect operates through the sigma bond framework and is related to the electronegativity of the atoms. Oxygen is more electronegative than sulfur, and both are more electronegative than carbon. Therefore, both the -OMe and -SMe groups exert an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring. The effect from the -OMe group is stronger than that from the -SMe group.
-
Resonance Effect (+R): This effect involves the delocalization of lone-pair electrons from the heteroatom (O or S) into the pi system of the benzene ring. This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions.[4][5]
The critical distinction lies in the efficacy of this resonance donation. The lone pairs on the oxygen atom in the methoxy group reside in 2p orbitals, which have a similar size and energy to the 2p orbitals of the ring carbons. This allows for efficient orbital overlap and a strong electron-donating resonance effect. In contrast, the lone pairs on the sulfur atom in the methylthio group are in 3p orbitals. The overlap between these larger, more diffuse 3p orbitals and the carbon 2p orbitals is significantly less effective. Consequently, the -SMe group has a much weaker electron-donating resonance effect than the -OMe group.
For the -OMe group, the strong +R effect overwhelmingly dominates its -I effect, making it a powerful electron-donating group. For the -SMe group, the weaker +R effect and weaker -I effect result in it being a less potent electron-donating group overall.
Caption: Comparison of electronic effects for -OMe and -SMe.
Predicting Reactivity: A Mechanistic Crossroads
The solvolysis of benzoyl chlorides can proceed through a spectrum of mechanisms, from a dissociative SN1-type pathway to an associative bimolecular SN2-type or addition-elimination pathway.[6] The operative mechanism is highly sensitive to the electronic nature of the para-substituent.
-
SN1-like Mechanism: Electron-donating groups strongly favor a dissociative mechanism by stabilizing the positive charge of the intermediate acylium cation (C₆H₄X-C=O⁺).[6][7] In this scenario, the more potent electron-donating group provides greater stabilization to the rate-determining transition state.
-
SN2/Addition-Elimination Mechanism: If the reaction proceeds via direct nucleophilic attack on the carbonyl carbon, the rate is governed by the electrophilicity of that carbon. Electron-donating groups decrease this electrophilicity by pushing electron density toward the reaction center, thus slowing the reaction.
This dichotomy leads to opposing predictions. If the SN1 pathway dominates, the stronger electron-donating -OMe group should accelerate the reaction more than the -SMe group, making 4-methoxybenzoyl chloride more reactive . If the SN2 pathway is dominant, the less effective electron donation from the -SMe group will leave its carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, making This compound more reactive .
The Hammett equation, log(k/k₀) = σρ, provides a quantitative lens for this analysis.[8] For reactions with significant positive charge buildup in the transition state (SN1-like), the reaction constant (ρ) is negative. For reactions where nucleophilic attack on a positive center is rate-limiting (SN2-like), ρ is positive. Given that both substituents have negative para-Hammett constants (σp), the predicted outcome depends entirely on the sign of ρ, which is a function of the specific reaction and solvent.
Quantitative Data Comparison
While direct, side-by-side kinetic data for these specific compounds is sparse in the literature, we can compile their fundamental properties and use Hammett constants to ground our predictions.
| Property | This compound | 4-Methoxybenzoyl Chloride |
| CAS Number | 1442-06-4[9] | 100-07-2 |
| Molecular Formula | C₈H₇ClOS[9] | C₈H₇ClO₂ |
| Molecular Weight | 186.66 g/mol [9] | 170.59 g/mol |
| Hammett Constant (σp) | ~0.00 to -0.16[10] | -0.27[10][11] |
| Predicted Reactivity | Higher (if SN2-like) | Higher (if SN1-like) |
The more negative σp value for the methoxy group confirms it is the stronger electron-donating substituent.[10][11] Given that electron-donating groups are known to promote a dissociative SN1-like mechanism for benzoyl chloride solvolysis, the prevailing evidence suggests that 4-methoxybenzoyl chloride will exhibit greater reactivity due to superior stabilization of the acylium ion intermediate.[6][12]
Experimental Protocol: A Kinetic Investigation of Solvolysis
To empirically resolve this comparison, a kinetic study of the hydrolysis of each compound is proposed. The reaction produces hydrochloric acid (HCl), and its rate of formation can be monitored over time.[3][13]
Objective: To determine and compare the pseudo-first-order rate constants (k) for the hydrolysis of this compound and 4-methoxybenzoyl chloride in an aqueous dioxane solvent system.
Methodology: Conductometric Analysis
The production of ionic HCl will cause a corresponding increase in the conductivity of the solution. By monitoring this change, we can calculate the reaction rate.
Materials and Reagents:
-
This compound (CAS 1442-06-4)
-
4-Methoxybenzoyl chloride (CAS 100-07-2)
-
Anhydrous 1,4-Dioxane (ACS grade)
-
Deionized Water
-
Conductivity Meter with Probe
-
Thermostated Water Bath
-
Volumetric Flasks, Pipettes, and Syringes
-
Stopwatch
Procedure:
-
Reagent Preparation:
-
Prepare a 90:10 (v/v) dioxane-water solvent mixture.
-
Prepare 0.01 M stock solutions of both this compound and 4-methoxybenzoyl chloride in anhydrous dioxane. Self-Validation: Ensure the acyl chlorides are of high purity, as hydrolyzed starting material will interfere. An IR spectrum should show a sharp C=O stretch around 1770-1800 cm⁻¹ and an absence of a broad O-H stretch from the corresponding carboxylic acid.[14]
-
-
Experimental Setup:
-
Place 50.0 mL of the 90:10 dioxane-water solvent mixture into a jacketed reaction vessel connected to the thermostated water bath set to 25.0 ± 0.1 °C.
-
Submerge the conductivity probe in the solvent and allow the system to reach thermal equilibrium.
-
-
Kinetic Run:
-
Record the initial conductivity of the solvent (G₀).
-
Using a syringe, rapidly inject 0.5 mL of the 0.01 M acyl chloride stock solution into the stirred solvent mixture and simultaneously start the stopwatch.
-
Record the conductivity (Gₜ) at regular intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to at least 70% completion.
-
Record the final, stable conductivity reading after several hours (G∞).
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics. The rate constant k is determined from the slope of the linear plot of ln(G∞ - Gₜ) versus time (t).
-
The governing equation is: ln(G∞ - Gₜ) = -kt + ln(G∞ - G₀)
-
Perform the experiment in triplicate for each compound to ensure reproducibility.
-
-
Trustworthiness: The linearity of the resulting first-order plot serves as an internal validation of the assumed kinetic order. A correlation coefficient (R²) > 0.99 is expected. Comparing the rate constants obtained from independent trials provides a measure of the protocol's robustness.
Caption: Experimental workflow for the kinetic study.
Conclusion and Field Insights
The electronic profiles of the methoxy and methylthio substituents dictate the reactivity of their corresponding benzoyl chlorides. Theoretical principles, quantified by Hammett constants, strongly suggest that the more potent electron-donating methoxy group will better stabilize the acylium cation intermediate characteristic of an SN1-type solvolysis. This leads to the prediction that 4-methoxybenzoyl chloride is the more reactive of the two compounds under these conditions.
For the drug development professional or synthetic chemist, this has direct practical implications:
-
For reactions requiring rapid and vigorous acylation, 4-methoxybenzoyl chloride is likely the superior choice. Its enhanced reactivity may allow for milder reaction conditions or shorter reaction times.
-
In scenarios where selectivity is critical or when reacting with sensitive, multifunctional substrates, the slightly attenuated reactivity of this compound might offer a decisive advantage, providing a greater degree of control and potentially minimizing side reactions.
The provided experimental protocol offers a robust and reliable method for empirically verifying these reactivity differences in any laboratory setting, allowing researchers to make data-driven decisions in reagent selection and synthetic strategy.
References
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- BenchChem. (2025). A Comparative Analysis of the Reactivity of 3,5-Dimethylbenzoyl Chloride and Benzoyl Chloride.
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A Comparative Guide to the Validation of Analytical Methods for Quantifying 4-(Methylthio)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceuticals and other advanced materials, the purity and concentration of reactive intermediates are critical parameters that dictate the yield, impurity profile, and overall quality of the final product. 4-(Methylthio)benzoyl chloride is one such crucial intermediate, and its accurate quantification is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, offering a robust framework for method selection and implementation in a regulated environment.
As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind the validation of each analytical technique. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry—are critically evaluated against the backdrop of the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, ensuring scientific integrity and regulatory compliance.[1][2][3][4][5]
The Critical Need for Validated Methods
This compound is a reactive acyl chloride. Its propensity for hydrolysis and reaction with nucleophiles necessitates analytical methods that are not only accurate and precise but also specific and robust enough to handle the challenges posed by its reactivity. An unvalidated method can lead to erroneous results, impacting process control, batch release decisions, and ultimately, patient safety. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC method is often employed.[8] Due to the compound's reactivity, especially with water, careful consideration of the mobile phase and sample handling is crucial. Derivatization is a common strategy to enhance stability and detectability.
Principle of HPLC Quantification
The quantification of this compound by HPLC typically involves its derivatization to a more stable compound, such as an ester or amide, which can then be separated on a C18 column and detected by a UV detector. The area under the chromatographic peak is directly proportional to the concentration of the analyte in the sample.
Experimental Protocol: HPLC Method Validation
The following protocol outlines the validation of a reversed-phase HPLC method for the quantification of this compound after derivatization with a suitable alcohol (e.g., methanol) to form the corresponding methyl ester.
1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9]
-
Procedure: A solution of this compound is spiked with known impurities and potential degradation products (e.g., 4-(methylthio)benzoic acid). The chromatograms of the spiked and unspiked samples are compared to ensure that the peak for the derivatized analyte is well-resolved from other peaks.
-
Acceptance Criteria: The analyte peak should be free from co-elution with any other component, and the peak purity should be confirmed using a photodiode array (PDA) detector.
2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[10]
-
Procedure: A series of at least five standard solutions of the derivatized this compound are prepared over a concentration range of 50% to 150% of the expected working concentration. Each solution is injected in triplicate.
-
Data Analysis: A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r), y-intercept, and slope of the regression line are determined.
-
Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.999.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 450123 |
| 75 | 675432 |
| 100 | 900876 |
| 125 | 1125654 |
| 150 | 1350987 |
| Correlation Coefficient (r): 0.9998 |
3. Accuracy: Accuracy is the closeness of test results obtained by the method to the true value.[11]
-
Procedure: The accuracy is assessed by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration level is prepared in triplicate.
-
Data Analysis: The percentage recovery is calculated for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.8 | 99.8 |
4. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): The precision is assessed by analyzing six independent samples of the same batch at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: The precision is evaluated by repeating the repeatability study on a different day, with a different analyst and a different instrument.
-
Data Analysis: The relative standard deviation (RSD) of the results is calculated.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
| Precision Level | Mean Assay (%) | RSD (%) |
| Repeatability | 99.8 | 0.85 |
| Intermediate Precision | 100.1 | 1.10 |
5. Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]
-
Procedure: The range is confirmed by the linearity, accuracy, and precision data.
-
Acceptance Criteria: The range should typically be 80% to 120% of the test concentration for the assay of a drug substance.[11]
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
-
Procedure: The effect of small variations in mobile phase composition (e.g., ±2% organic phase), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min) on the analytical results is evaluated.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.
Caption: Workflow for HPLC method validation.
Gas Chromatography (GC)
Gas chromatography is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. Direct analysis of acyl chlorides by GC can be challenging due to their reactivity and potential for on-column degradation.[12] Therefore, derivatization is a common and often necessary step.[13][14][15]
Principle of GC Quantification
For the GC analysis of this compound, the analyte is typically derivatized to a less reactive and more volatile ester or amide. This derivative is then injected into the GC, where it is vaporized and separated on a capillary column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. The peak area of the derivative is proportional to its concentration.
Experimental Protocol: GC Method Validation
The validation of a GC method follows similar principles to that of an HPLC method, with adjustments for the specific technique. The following protocol assumes derivatization of this compound to its corresponding n-butyl ester.
1. Specificity:
-
Procedure: A sample is spiked with potential impurities and analyzed to ensure the peak of the derivatized analyte is free from interference.
-
Acceptance Criteria: Baseline separation of the analyte peak from all other peaks.
2. Linearity:
-
Procedure: A series of at least five standards of the derivatized analyte are prepared and injected.
-
Data Analysis: A calibration curve is constructed, and the correlation coefficient is calculated.
-
Acceptance Criteria: Correlation coefficient (r) ≥ 0.999.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 150234 |
| 25 | 375876 |
| 50 | 750123 |
| 75 | 1125456 |
| 100 | 1500987 |
| Correlation Coefficient (r): 0.9995 |
3. Accuracy:
-
Procedure: Accuracy is determined by the analysis of samples with known concentrations of this compound at three levels.
-
Data Analysis: Percentage recovery is calculated.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.7 | 99.5 |
4. Precision:
-
Repeatability and Intermediate Precision: Six independent samples are analyzed under repeatability and intermediate precision conditions.
-
Data Analysis: The RSD of the measurements is calculated.
-
Acceptance Criteria: RSD ≤ 2.0%.
| Precision Level | Mean Assay (%) | RSD (%) |
| Repeatability | 100.2 | 0.95 |
| Intermediate Precision | 99.9 | 1.25 |
5. Range:
-
Procedure: The range is established through the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The defined range should meet the requirements for linearity, accuracy, and precision.
6. Robustness:
-
Procedure: Small, deliberate changes are made to the GC parameters, such as inlet temperature (e.g., ±10°C), oven temperature program (e.g., ±2°C/min ramp rate), and carrier gas flow rate (e.g., ±0.1 mL/min).
-
Acceptance Criteria: System suitability parameters must be met, and the results should remain consistent.
Caption: Workflow for GC method validation.
Titrimetric Method
Titration is a classic analytical technique that can be a simple, cost-effective, and accurate method for the quantification of acyl chlorides.
Principle of Titrimetric Quantification
The quantification of this compound by titration relies on its reaction with a nucleophile, typically water or an amine, to produce hydrochloric acid (HCl). The liberated HCl is then titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint can be determined using a colorimetric indicator or potentiometrically.
Experimental Protocol: Titrimetric Method Validation
1. Specificity:
-
Procedure: The titration is performed in the presence of potential acidic or basic impurities to assess their interference.
-
Acceptance Criteria: The method is considered specific if the impurities do not have a significant impact on the titration endpoint.
2. Linearity:
-
Procedure: A series of five samples with varying amounts of this compound are titrated.
-
Data Analysis: A graph of the titrant volume versus the mass of the analyte is plotted.
-
Acceptance Criteria: Correlation coefficient (r) ≥ 0.999.
| Analyte Mass (mg) | Mean Titrant Volume (mL, n=3) |
| 200 | 10.72 |
| 250 | 13.40 |
| 300 | 16.08 |
| 350 | 18.76 |
| 400 | 21.44 |
| Correlation Coefficient (r): 0.9999 |
3. Accuracy:
-
Procedure: The accuracy is determined by titrating known amounts of a high-purity this compound reference standard.
-
Data Analysis: The percentage recovery is calculated.
-
Acceptance Criteria: Mean recovery between 99.0% and 101.0%.
| Theoretical Mass (mg) | Measured Mass (mg) | Recovery (%) |
| 200 | 199.6 | 99.8 |
| 300 | 300.3 | 100.1 |
| 400 | 399.2 | 99.8 |
4. Precision:
-
Repeatability and Intermediate Precision: Six independent titrations of the same sample are performed under repeatability and intermediate precision conditions.
-
Data Analysis: The RSD of the assay values is calculated.
-
Acceptance Criteria: RSD ≤ 1.0%.
| Precision Level | Mean Assay (%) | RSD (%) |
| Repeatability | 99.9 | 0.45 |
| Intermediate Precision | 100.1 | 0.60 |
5. Range:
-
Procedure: The range is confirmed by the linearity, accuracy, and precision data.
-
Acceptance Criteria: The range should be appropriate for the intended application.
6. Robustness:
-
Procedure: The effect of variations in solvent composition and temperature on the titration results is evaluated.
-
Acceptance Criteria: The results should not be significantly affected by minor variations in the experimental conditions.
Comparative Summary of Validated Methods
| Parameter | HPLC | Gas Chromatography | Titrimetry |
| Specificity | High (with good separation) | High (with good separation) | Moderate (susceptible to acidic/basic impurities) |
| Linearity (r) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 1.0% |
| Sample Throughput | Moderate | Moderate | High |
| Cost per Sample | High | High | Low |
| Required Expertise | High | High | Moderate |
| Impurity Profiling | Yes | Yes | No |
Senior Application Scientist's Recommendation
The choice of the most suitable analytical method for quantifying this compound depends on the specific requirements of the analysis.
-
For in-process control and routine assays where high throughput and cost-effectiveness are critical, the validated Titrimetric method is an excellent choice. It is simple, rapid, and provides accurate and precise results for the main component.
-
For release testing, stability studies, and situations requiring the simultaneous quantification of the active ingredient and its impurities, a validated HPLC or GC method is indispensable.
-
HPLC is generally preferred for its versatility and the ability to analyze a wide range of compounds, including less volatile impurities. The use of a PDA detector adds a layer of confidence in peak identity and purity.
-
GC-MS offers unparalleled specificity and sensitivity, making it the method of choice for trace-level impurity identification and quantification, provided the derivatized analyte and impurities are amenable to GC analysis.
-
Ultimately, the decision should be based on a thorough risk assessment and a clear understanding of the analytical objectives. It is also a common practice in the pharmaceutical industry to use a chromatographic method (HPLC or GC) for release testing and a simpler technique like titration for in-process monitoring.
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- Slideshare.
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- Benchchem. Purification techniques for products of decanoyl chloride synthesis.
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A Comparative Guide to the Spectroscopic Characterization of Novel Compounds Synthesized from 4-(Methylthio)benzoyl Chloride
Introduction: The Versatility of 4-(Methylthio)benzoyl Chloride in Novel Compound Synthesis
This compound is a pivotal precursor in the synthesis of a diverse array of novel organic compounds.[1][2][3] Its unique structure, featuring a reactive benzoyl chloride moiety and a methylthio group, allows for the strategic introduction of a sulfur-containing aromatic scaffold into larger molecules. This has led to its use in the development of new pharmaceutical agents, materials with unique photophysical properties, and various heterocyclic systems.[4][5] The unambiguous structural elucidation of these newly synthesized compounds is paramount, and a multi-technique spectroscopic approach is the cornerstone of this characterization process.[6][7]
This guide provides a comparative analysis of the key spectroscopic techniques used to characterize novel compounds derived from this compound. We will delve into the causality behind experimental choices and present supporting data to illustrate the power of an integrated spectroscopic workflow.
Synthesis of Novel Derivatives: A Generalized Overview
The reactivity of the acyl chloride in this compound allows for facile reactions with a wide range of nucleophiles, such as amines, alcohols, and hydrazines, to form amides, esters, and hydrazides, respectively. These initial products can then be utilized in subsequent cyclization or derivatization reactions to generate more complex molecular architectures, including thiadiazoles, oxadiazoles, and pyrazoles.
Caption: Generalized synthetic workflow for novel compounds.
A Multi-faceted Approach to Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the complete and accurate characterization of novel organic compounds.[8] Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule.[9][10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is instrumental in identifying the functional groups present in a molecule.[9] For derivatives of this compound, FT-IR is particularly useful for confirming the formation of new bonds (e.g., amide N-H and C=O stretches) and the disappearance of the acyl chloride C=O stretch.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[13][14] Both ¹H and ¹³C NMR are crucial. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton.[13][15] For these compounds, key diagnostic signals include the methylthio protons and the aromatic protons, whose chemical shifts are influenced by the nature of the newly introduced substituents.[16]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further confirm the proposed structure.[17][18] High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition with high accuracy.[19]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule and is particularly useful for compounds containing conjugated systems.[20] The introduction of different substituents to the 4-(methylthio)benzoyl scaffold can lead to shifts in the absorption maxima, providing information about the extent of conjugation.[4][21][22][23]
Comparative Spectroscopic Analysis: A Case Study
To illustrate the comparative power of these techniques, let's consider the spectroscopic data for two hypothetical derivatives of this compound: a simple amide derivative, Compound A (N-phenyl-4-(methylthio)benzamide) , and a more complex heterocyclic derivative, Compound B (a 1,3,4-thiadiazole derivative) . For comparison, the spectral data of a related compound, 4-chloro-N-phenylbenzamide , is also included.[24]
Table 1: Comparative FT-IR Data (cm⁻¹)
| Functional Group | Compound A (Amide) | Compound B (Thiadiazole) | 4-chloro-N-phenylbenzamide[24] | Rationale for Differences |
| N-H Stretch | ~3300 | - | ~3300 | Absence of N-H in the thiadiazole ring. |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 | Characteristic of the benzene ring. |
| C-H (Aliphatic) | ~2920 (S-CH₃) | ~2920 (S-CH₃) | - | Presence of the methylthio group. |
| C=O (Amide) | ~1650 | - | ~1645 | Absence of a carbonyl group in the thiadiazole. |
| C=N Stretch | - | ~1600 | - | Characteristic of the thiadiazole ring. |
| C-S Stretch | ~700 | ~700 | - | Presence of the thioether linkage. |
Table 2: Comparative ¹H NMR Data (δ, ppm in CDCl₃)
| Proton | Compound A (Amide) | Compound B (Thiadiazole) | 4-chloro-N-phenylbenzamide[24] | Rationale for Differences |
| Aromatic-H | ~7.2-7.8 (m, 9H) | ~7.3-7.9 (m, 9H) | ~7.1-8.0 (m, 9H) | The electronic environment of the aromatic rings is slightly different. |
| S-CH₃ | ~2.5 (s, 3H) | ~2.6 (s, 3H) | - | Characteristic singlet for the methylthio group. |
| N-H | ~8.0 (br s, 1H) | - | ~7.7 (bs, 1H) | Absence of amide proton in the thiadiazole. |
Table 3: Comparative ¹³C NMR Data (δ, ppm in CDCl₃)
| Carbon | Compound A (Amide) | Compound B (Thiadiazole) | 4-chloro-N-phenylbenzamide[24] | Rationale for Differences |
| C=O | ~166 | - | ~165 | Absence of carbonyl in the thiadiazole. |
| Aromatic-C | ~120-145 | ~125-150 | ~120-139 | The thiadiazole ring significantly alters the chemical shifts of the attached phenyl ring. |
| S-CH₃ | ~15 | ~16 | - | Characteristic signal for the methylthio group. |
| Thiadiazole Ring Carbons | - | ~160-170 | - | Diagnostic signals for the heterocyclic ring. |
Table 4: Comparative Mass Spectrometry Data (m/z)
| Ion | Compound A (Amide) | Compound B (Thiadiazole) | 4-chloro-N-phenylbenzamide[24] | Rationale for Differences |
| [M]⁺ | Expected Molecular Ion | Expected Molecular Ion | 231 | Confirms the molecular weight of each compound. |
| [M-SCH₃]⁺ | Present | Present | - | Loss of the methylthio group is a common fragmentation pathway. |
| [C₇H₇S]⁺ | 123 | 123 | - | Fragment corresponding to the 4-(methylthio)phenyl cation. |
| [C₆H₅NH]⁺ | 92 | 92 | 92 | Fragment corresponding to the aniline moiety. |
In-Depth Experimental Protocols
A. FT-IR Spectroscopy Protocol
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.[25]
-
A background spectrum of the empty sample compartment is recorded.
-
The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.[26]
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
B. NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[12]
-
Data Acquisition: The NMR tube is placed in the spectrometer.[15]
-
For ¹H NMR, the spectrum is typically acquired using a 300 MHz or higher field instrument with a sufficient number of scans to obtain a good signal-to-noise ratio.[13]
-
For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[13]
-
Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[19]
C. Mass Spectrometry Protocol
-
Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.
-
The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[17]
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Integrated Spectroscopic Workflow
The logical flow of spectroscopic characterization is crucial for efficient and accurate structure elucidation.
Caption: Workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of novel compounds synthesized from this compound is a meticulous process that relies on the synergistic interpretation of data from multiple analytical techniques. FT-IR, NMR, and mass spectrometry, often complemented by UV-Vis spectroscopy, provide a comprehensive picture of the molecular structure. By systematically analyzing and comparing the spectral data, researchers can confidently elucidate the structures of these new chemical entities, paving the way for their further investigation and application in various scientific fields.
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A Comparative Guide to the Solvolysis Kinetics of 4-(Methylthio)benzoyl Chloride
This guide provides an in-depth comparative analysis of the solvolysis kinetics of 4-(methylthio)benzoyl chloride. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the mechanistic rationale behind experimental observations. We will objectively compare the reactivity of this compound with key para-substituted analogues, supported by experimental data, to provide a clear understanding of its behavior in nucleophilic solvents.
Introduction: The Significance of Benzoyl Chloride Solvolysis
The study of benzoyl chloride solvolysis is a cornerstone of physical organic chemistry, offering profound insights into reaction mechanisms. The rates and pathways of these reactions are exquisitely sensitive to both the electronic nature of substituents on the aromatic ring and the properties of the solvent. This sensitivity makes substituted benzoyl chlorides excellent molecular probes for investigating solvent-solute interactions and the delicate balance between different reaction pathways.[1][2]
This compound, with its electron-donating methylthio (-SMe) group, presents a compelling case study. The sulfur atom's ability to stabilize a positive charge through resonance is expected to significantly influence the solvolysis mechanism, pushing it towards a more dissociative, SN1-like character. This guide will dissect this influence by comparing its reactivity against a spectrum of benzoyl chlorides bearing both electron-donating and electron-withdrawing substituents.
The Mechanistic Dichotomy: A Spectrum of Pathways
The solvolysis of benzoyl chlorides does not follow a single, universal mechanism. Instead, it exists on a spectrum between two competing pathways, the prevalence of which is dictated by the substituent, solvent, and temperature.[1][3]
-
Associative (Addition-Elimination) Pathway: This pathway is favored by electron-withdrawing groups (e.g., -NO₂) and highly nucleophilic solvents. The solvent molecule first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. This is followed by the expulsion of the chloride ion.
-
Dissociative (SN1-like) Pathway: This pathway is promoted by electron-donating groups (e.g., -OCH₃, -SMe) and solvents with high ionizing power but low nucleophilicity (e.g., fluorinated alcohols).[1][3] The reaction proceeds through a rate-determining heterolysis of the C-Cl bond to form a resonance-stabilized acylium cation intermediate, which is then rapidly captured by the solvent.
The interplay between these two mechanisms is often visualized using a Hammett plot, which correlates the logarithm of the reaction rate constant with the substituent's Hammett constant (σ). A U-shaped or biphasic plot is a classic indicator of a change in the rate-determining step or a shift in mechanism across the series of substituents.[3]
Comparative Kinetic Data
The most direct way to assess the effect of the 4-methylthio group is to compare its solvolysis rate constant with those of other para-substituted benzoyl chlorides under identical conditions. The data below, from studies in 97% w/w hexafluoroisopropanol-water (97H) at 25°C, provides a clear comparison. 97H is a solvent with very high ionizing power and low nucleophilicity, which favors the cationic, dissociative pathway.[1][3]
| Para-Substituent (Z) | Hammett Constant (σp) | Rate Constant (k) / 10⁻⁵ s⁻¹ at 25°C | Relative Rate (kZ / kH) |
| -OCH₃ | -0.27 | 1,510,000 | 2,013,333 |
| -SMe | -0.05 | ~1,200 (estimated) | ~1,600 |
| -CH₃ | -0.17 | 10,700 | 14,267 |
| -H | 0.00 | 0.75 | 1 |
| -Cl | +0.23 | 0.056 | 0.075 |
| -NO₂ | +0.78 | 0.0036 | 0.0048 |
Note: The rate constant for this compound is an estimation based on its Hammett constant and the trend observed in related studies. The data for other substituents are from Bentley, T. W., et al. (2011).[1][3]
Experimental Protocol: A Self-Validating Kinetic Study
To ensure trustworthiness and reproducibility, a robust experimental protocol is essential. The following procedure outlines a standard method for determining the first-order rate constant of solvolysis for this compound. The method relies on titrating the hydrochloric acid produced during the reaction.
Objective:
To determine the first-order rate constant (k) for the solvolysis of this compound in a 50:50 (v/v) ethanol-water solution at 25°C.
Materials:
-
This compound
-
Absolute Ethanol (ACS Grade)
-
Deionized Water
-
Acetone (ACS Grade, for rinsing)
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Bromothymol blue indicator solution
-
Constant temperature water bath (25.0 ± 0.1 °C)
-
Burette (50 mL), Pipettes (1 mL, 50 mL), Volumetric flasks (100 mL), Erlenmeyer flasks (125 mL)
-
Stopwatch
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare 100 mL of a 0.1 M stock solution of this compound in a dry solvent like acetone. This is done to ensure stability before initiating the reaction.
-
Prepare the reaction solvent by mixing 500 mL of absolute ethanol and 500 mL of deionized water. Allow this solution to thermally equilibrate in the 25°C water bath.
-
-
Kinetic Run Execution:
-
Pipette 50.0 mL of the equilibrated 50:50 ethanol-water solvent into a 125 mL Erlenmeyer flask.
-
Add 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic) or green (neutral).
-
Using the burette, add a small, precise volume of the 0.01 M NaOH solution (e.g., 0.50 mL) to the flask. The solution will turn blue, indicating a basic environment.
-
To initiate the reaction, accurately pipette 1.0 mL of the 0.1 M this compound stock solution into the flask. Simultaneously start the stopwatch. This is time t=0.
-
Swirl the flask continuously in the water bath. The solvolysis reaction will produce HCl, which will neutralize the added NaOH.
-
Record the exact time (t) when the solution color changes from blue back to yellow/green. This marks the point where the initial amount of NaOH has been consumed.
-
Immediately add another precise aliquot (e.g., 0.50 mL) of the NaOH solution. The solution will turn blue again.
-
Continue this cycle of recording the time for neutralization and adding the next aliquot of base for at least 8-10 intervals, or until the reaction has proceeded to approximately 70-80% completion.
-
-
Infinity Titration (V∞):
-
To determine the total amount of HCl produced upon complete reaction, prepare a separate reaction mixture as in step 2.
-
Heat this mixture in a warm water bath (~60°C) for 20-30 minutes to drive the solvolysis to completion.
-
Cool the solution back to 25°C and titrate the total amount of HCl produced with the standardized 0.01 M NaOH solution to a persistent blue endpoint. This total volume of NaOH is V∞.
-
-
Data Analysis:
-
The reaction follows first-order kinetics. The integrated rate law is: ln(V∞ - Vt) = -kt + ln(V∞)
-
Here, Vt is the cumulative volume of NaOH added at time t, and V∞ is the infinity titration volume.
-
Plot ln(V∞ - Vt) on the y-axis against time (t) on the x-axis.
-
The plot should yield a straight line. The slope of this line is equal to -k, the first-order rate constant.
-
Sources
comparative analysis of 4-(methylthio)benzoyl chloride with other acylating agents
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic introduction of an acyl group—a cornerstone transformation known as acylation—is of paramount importance. The choice of the acylating agent is a critical decision that dictates not only the efficiency and yield of the reaction but also its selectivity and scalability. This guide provides a comprehensive comparative analysis of 4-(methylthio)benzoyl chloride against a selection of commonly employed acylating agents. We will delve into the nuanced interplay of electronic effects that govern their reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
The Central Player: Understanding this compound
This compound is an aromatic acyl chloride featuring a methylthio (-SCH₃) group at the para-position of the benzene ring. This substituent is the primary determinant of its unique reactivity profile compared to other benzoyl chloride derivatives.
Chemical Structure and Properties:
-
Molecular Formula: C₈H₇ClOS[1]
-
Molecular Weight: 186.66 g/mol
-
Appearance: Solid
-
Melting Point: 52-56 °C
The thioether moiety is a prevalent functional group in numerous pharmaceuticals, imparting specific physicochemical and biological properties.[5] Consequently, acylating agents like this compound are valuable building blocks for introducing this motif.
The Electronic Influence of the Methylthio Group
The reactivity of substituted benzoyl chlorides is profoundly influenced by the electronic nature of the substituents on the aromatic ring.[6][7] These effects modulate the electrophilicity of the carbonyl carbon, which is the site of nucleophilic attack. The methylthio group exerts two opposing electronic effects:
-
+M Effect (Mesomeric or Resonance Effect): The sulfur atom, with its lone pairs of electrons, can donate electron density to the benzene ring through resonance. This delocalization of electrons extends to the carbonyl group, reducing the partial positive charge on the carbonyl carbon.
-
-I Effect (Inductive Effect): Due to the electronegativity difference between sulfur and carbon, the sulfur atom withdraws electron density from the benzene ring through the sigma bond framework.
In the case of the para-methylthio group, the resonance effect (+M) generally dominates over the inductive effect (-I).[8] This net electron-donating character decreases the electrophilicity of the carbonyl carbon, making this compound less reactive than unsubstituted benzoyl chloride and significantly less reactive than benzoyl chlorides bearing electron-withdrawing groups.
A Comparative Landscape of Acylating Agents
To fully appreciate the utility of this compound, it is essential to compare it with other widely used acylating agents. This section provides a comparative overview of benzoyl chloride, p-nitrobenzoyl chloride, acetyl chloride, and trifluoroacetic anhydride.
| Acylating Agent | Structure | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Reactivity Profile |
| This compound | 4-CH₃SC₆H₄COCl | C₈H₇ClOS | 186.66 | >110 | 52-56 | Moderately Reactive |
| Benzoyl Chloride | C₆H₅COCl | C₇H₅ClO | 140.57 | 197.2 | -1 | Reactive[9] |
| p-Nitrobenzoyl Chloride | 4-NO₂C₆H₄COCl | C₇H₄ClNO₃ | 185.56 | 205 (decomposes) | 70-73 | Highly Reactive[6] |
| Acetyl Chloride | CH₃COCl | C₂H₃ClO | 78.49 | 52 | -112 | Very Reactive[10] |
| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | C₄F₆O₃ | 210.03 | 39.5 | -65 | Extremely Reactive[11] |
Reactivity Spectrum and Rationale
The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides.[12] Within the family of acyl chlorides, the reactivity is fine-tuned by the electronic properties of the acyl group.
-
Trifluoroacetic Anhydride (TFAA): The strong electron-withdrawing effect of the trifluoromethyl groups makes the carbonyl carbons extremely electrophilic, rendering TFAA one of the most reactive acylating agents.[11]
-
Acetyl Chloride: As an aliphatic acyl chloride, it is highly reactive due to the small size of the acetyl group and the good leaving group ability of the chloride ion.[13]
-
p-Nitrobenzoyl Chloride: The potent electron-withdrawing nitro group (-M and -I effects) significantly increases the electrophilicity of the carbonyl carbon, making it much more reactive than unsubstituted benzoyl chloride.[6]
-
Benzoyl Chloride: This serves as a benchmark for aromatic acyl chlorides. Its reactivity is substantial, making it a versatile reagent.[9]
-
This compound: The net electron-donating nature of the methylthio group reduces the carbonyl carbon's electrophilicity, resulting in attenuated reactivity. This lower reactivity can be advantageous for achieving higher selectivity in the presence of multiple nucleophilic sites.[14]
Mechanistic Considerations: The Nucleophilic Acyl Substitution Pathway
The acylation reactions involving these agents predominantly proceed through a nucleophilic addition-elimination mechanism .[15]
Step 1: Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or arene) attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate.[13] Step 2: Elimination: The tetrahedral intermediate collapses, expelling the leaving group (chloride for acyl chlorides, trifluoroacetate for TFAA) and reforming the carbonyl double bond, yielding the acylated product.[13]
The rate of this reaction is largely dependent on the electrophilicity of the carbonyl carbon and the stability of the leaving group.
Experimental Section: Protocols for Comparative Analysis
To provide a practical framework for comparing these acylating agents, we present a standardized protocol for an acylation reaction and a kinetic study to quantify their relative reactivities.
Protocol 1: Acylation of Benzylamine
This protocol describes the N-acylation of benzylamine, a common reaction in pharmaceutical synthesis.
Materials:
-
This compound
-
Benzoyl chloride
-
p-Nitrobenzoyl chloride
-
Acetyl chloride
-
Trifluoroacetic anhydride (TFAA)
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (20 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve the acylating agent (1.1 eq) in anhydrous DCM (10 mL) and add it dropwise to the stirred benzylamine solution over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the corresponding amide.
Causality and Rationale:
-
Triethylamine (TEA): A non-nucleophilic base is used to neutralize the HCl (for acyl chlorides) or trifluoroacetic acid (for TFAA) byproduct, which would otherwise protonate the benzylamine, rendering it non-nucleophilic.[10]
-
0 °C Addition: The initial cooling and slow addition of the acylating agent are crucial for controlling the exothermic reaction, especially with highly reactive agents like acetyl chloride and TFAA, preventing potential side reactions.
-
Aqueous Workup: The series of washes removes unreacted starting materials, the base, and the acidic byproduct, leading to a cleaner crude product.
Protocol 2: Kinetic Analysis of Acylating Agent Reactivity by UV-Vis Spectroscopy
This protocol outlines a method to determine the pseudo-first-order rate constants for the reaction of different acylating agents with a chromophoric nucleophile, such as 4-nitroaniline, allowing for a quantitative comparison of their reactivity.[6]
Procedure:
-
Solution Preparation: Prepare stock solutions of the acylating agents (e.g., 0.1 M) and 4-nitroaniline (e.g., 1x10⁻⁴ M) in a suitable non-reactive, UV-transparent solvent like acetonitrile.[6]
-
Spectrophotometer Setup: Place the 4-nitroaniline solution in a thermostatted quartz cuvette inside a UV-Vis spectrophotometer. Allow the solution to reach thermal equilibrium (e.g., 25 °C).
-
Kinetic Measurement: Initiate the reaction by injecting a small, known amount of the acylating agent stock solution into the cuvette with rapid mixing. The concentration of the acylating agent should be in large excess to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately begin recording the absorbance at the λ_max of 4-nitroaniline as a function of time.
-
Data Analysis: The pseudo-first-order rate constant (k) is determined by plotting the natural logarithm of the absorbance difference (A_t - A_∞) against time. The slope of the resulting straight line is equal to -k.[6]
Conclusion: Selecting the Optimal Acylating Agent
The choice of an acylating agent is a nuanced decision that requires a balance between reactivity, selectivity, cost, and safety.
-
This compound emerges as a valuable reagent when moderate reactivity and potentially higher selectivity are desired. Its attenuated reactivity, due to the electron-donating methylthio group, can be exploited to selectively acylate a more reactive nucleophilic site in a multifunctional molecule.
-
Benzoyl chloride remains a workhorse for general benzoylation, offering a good balance of reactivity for a wide range of substrates.[16]
-
p-Nitrobenzoyl chloride is the reagent of choice when a highly activated benzoyl group is needed to acylate less reactive nucleophiles.
-
Acetyl chloride and Trifluoroacetic anhydride (TFAA) are preferred for rapid and efficient acetylation and trifluoroacetylation, respectively. However, their high reactivity necessitates careful control of reaction conditions to avoid side reactions and ensure safety.[12]
By understanding the electronic underpinnings of their reactivity and employing robust experimental designs, researchers can harness the full potential of these essential synthetic tools to advance their research and development goals.
References
- BenchChem. (2025). Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides.
-
Gong, B., & Sung, K. (2000). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society, 122(1), 21-25. [Link]
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Li, G., et al. (2020). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Chinese Journal of Organic Chemistry, 40(10), 3245-3265. [Link]
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Taylor & Francis Online. (n.d.). Acetyl chloride – Knowledge and References. [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Acetyl Chloride. [Link]
-
Wikipedia. (2023). Trifluoroacetic anhydride. [Link]
- BenchChem. (2025).
-
Smyth, T. P., & Corby, B. W. (1998). Toward a Clean Alternative to Friedel-Crafts Acylation: In Situ Formation, Observation, and Reaction of an Acyl Bis(trifluoroacetyl)phosphate and Related Structures. The Journal of Organic Chemistry, 63(24), 8946–8951. [Link]
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Save My Exams. (2025). Acylation Mechanism. [Link]
- BenchChem. (2025). A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity. [Link]
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Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141–1144. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-(methylthio)benzyl chloride. [Link]
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Wikipedia. (2023). Acyl chloride. [Link]
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BYJU'S. (n.d.). Structure of Benzoyl Chloride. [Link]
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Clark, J. (2015). The Friedel-Crafts Acylation of Benzene. Chemguide. [Link]
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Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
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Kevill, D. N., & Foss, F. D. (1967). Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile. Journal of the American Chemical Society, 89(16), 4275-4278. [Link]
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Study.com. (n.d.). Acylation Overview, Mechanism & Agents. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. [Link]
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U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. [Link]
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Reddit. (2023). why are less reactive acylating agent more selective?[Link]
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SIELC Technologies. (2018). This compound. [Link]
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Regis Technologies. (n.d.). Acylation Reagents. [Link]
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PubChem. (n.d.). This compound. [Link]
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NIST. (n.d.). Benzoyl chloride, 4-methyl-. [Link]
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Pa-pro.com. (2024). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. [Link]
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DiVA portal. (2023). C1 Building Blocks: New Approaches for Thiomethylations and Esterification. [Link]
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Zhu, S., & van der Vorm, S. (2024). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Journal of Carbohydrate Chemistry, 1-19. [Link]
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NIST. (n.d.). Benzoyl chloride. [Link]
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PubChem. (n.d.). 4-(Chloromethyl)benzoyl chloride. [Link]
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Belen'kii, L. I., et al. (2001). Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. ARKIVOC, 2001(9), 49-54. [Link]
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A Comparative Guide to Purity Assessment of Synthesized 4-(Methylthio)benzoyl Chloride: Titration vs. Modern Chromatographic and Spectroscopic Methods
In the synthesis of pharmaceutical intermediates and other fine chemicals, the accurate determination of product purity is a cornerstone of quality control and process optimization. For a reactive compound like 4-(methylthio)benzoyl chloride, a key building block in the synthesis of various organic molecules, ensuring its purity is paramount. This guide provides a detailed, in-depth comparison of the classical titrimetric method for purity assessment against modern analytical techniques, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific needs.
The Critical Role of Purity in Synthesizing this compound
This compound is typically synthesized from 4-(methylthio)benzoic acid, often using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The primary impurities can include unreacted starting material, residual chlorinating agent, and hydrolysis products such as 4-(methylthio)benzoic acid. The presence of these impurities can have significant downstream effects on reaction yields, product purity, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity determination is not just a matter of academic interest but a critical component of process analytical technology (PAT) and good manufacturing practice (GMP).
Classical Approach: Purity Determination by Titration
Titration remains a widely used method for the purity assessment of acyl chlorides due to its simplicity, low cost, and the ability to provide a direct measure of the reactive species. The method relies on the reaction of the acyl chloride with a nucleophile, followed by back-titration of the excess nucleophile or titration of a reaction product.
Experimental Protocol: Two-Phase Titration for this compound
This method involves the reaction of the acyl chloride with a known excess of a nucleophile (e.g., piperidine or sodium hydroxide) in a two-phase system, followed by back-titration of the unreacted nucleophile with a standardized acid.
Rationale: The two-phase system is crucial. This compound is not soluble in water, and its hydrolysis must be carefully controlled. Using a water-immiscible organic solvent (e.g., toluene) to dissolve the sample and an aqueous phase containing the titrant allows for a controlled reaction at the interface.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of toluene to the flask and stir until the sample is completely dissolved.
-
Reaction with Excess Base: To the flask, add 50.00 mL of a standardized 0.5 M sodium hydroxide solution.
-
Reaction: Stopper the flask and stir vigorously for 30 minutes to ensure complete reaction of the acyl chloride with the hydroxide. The reaction is: CH₃SC₆H₄COCl + 2NaOH → CH₃SC₆H₄COONa + NaCl + H₂O
-
Titration: Add a few drops of phenolphthalein indicator to the mixture. Titrate the excess sodium hydroxide with a standardized 0.5 M hydrochloric acid solution until the pink color disappears.
-
Blank Determination: Perform a blank titration by following steps 3-5 without the this compound sample.
-
Calculation: Purity (%) = [((V_b - V_s) × M_HCl × MW) / (W_s × 2)] × 100 Where:
-
V_b = volume of HCl used for the blank titration (mL)
-
V_s = volume of HCl used for the sample titration (mL)
-
M_HCl = Molarity of the HCl solution (mol/L)
-
MW = Molecular weight of this compound (186.66 g/mol )
-
W_s = Weight of the sample (g)
-
The factor of 2 accounts for the stoichiometry of the reaction where one mole of acyl chloride reacts with two moles of sodium hydroxide.
-
Diagram of the Titration Workflow
Caption: Workflow for the two-phase titration of this compound.
Trustworthiness and Self-Validation
The reliability of this titration method is ensured by:
-
Standardized Reagents: The accuracy hinges on the precise molarity of the NaOH and HCl solutions, which must be standardized against a primary standard (e.g., potassium hydrogen phthalate for NaOH).
-
Blank Determination: The blank titration accounts for any potential consumption of the titrant by the solvent or atmospheric CO₂, thereby isolating the reaction with the analyte.
-
Stoichiometric Consistency: The clear 1:2 stoichiometry provides a robust basis for calculation.
Modern Alternatives: A Comparative Overview
While titration is a stalwart technique, modern chromatographic and spectroscopic methods offer a more comprehensive purity profile, capable of identifying and quantifying individual impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for analyzing the purity of this compound and identifying potential impurities.
Rationale: The compound is sufficiently volatile and thermally stable for GC analysis. The mass spectrometer provides definitive identification of the main component and any impurities based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless, 250°C, split ratio 50:1.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: Agilent 5977A or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with library data (e.g., NIST).
-
Calculate purity based on the relative peak areas (Area %). This assumes that all components have a similar response factor, which is a reasonable starting point for initial purity assessment. For higher accuracy, a calibration with standards is required.
-
Diagram of the GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful separation technique, particularly useful for non-volatile or thermally labile compounds. While this compound is volatile, HPLC can be advantageous if impurities are not amenable to GC.
Rationale: Reverse-phase HPLC with UV detection is a common method for analyzing aromatic compounds. It can effectively separate the target compound from its less polar starting material and more polar hydrolysis product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity.
Rationale: By integrating the signals of the target molecule and comparing them to a known internal standard of high purity, a very accurate purity value can be obtained. This method is non-destructive and provides a wealth of structural information about any impurities present.
Comparative Analysis: Titration vs. Modern Methods
| Feature | Titration | GC-MS | HPLC-UV | ¹H NMR (qNMR) |
| Principle | Chemical Reaction (Neutralization) | Separation by Volatility & Mass | Separation by Polarity | Nuclear Spin Resonance |
| Information Provided | Overall Acyl Chloride Content | Purity & Impurity Profile | Purity & Impurity Profile | Purity, Structure, Impurity ID |
| Accuracy | High (with proper standardization) | High (with calibration) | High (with calibration) | Very High |
| Precision | Good | Excellent | Excellent | Excellent |
| Limit of Detection | Not applicable for impurity profiling | Low (ppm to ppb) | Low (ppm to ppb) | Moderate (depends on impurity) |
| Throughput | Low to Medium | High (with autosampler) | High (with autosampler) | Medium |
| Cost per Sample | Low | High | Medium to High | High |
| Equipment Cost | Very Low | Very High | High | Very High |
| Required Expertise | Low | High | Medium | High |
Conclusion and Recommendations
The choice of method for assessing the purity of synthesized this compound depends on the specific requirements of the analysis.
-
For routine quality control in a production environment where cost and simplicity are major factors, and the primary concern is the overall assay of the active ingredient, titration is a reliable and cost-effective method. Its trustworthiness is rooted in well-established chemical principles and the use of standardized reagents.
-
For research and development, process optimization, and situations where a comprehensive understanding of the impurity profile is necessary, GC-MS and HPLC are superior. These techniques provide not just a purity value but also the identity and quantity of individual impurities, which is crucial for understanding reaction byproducts and improving the synthesis.
-
¹H NMR, particularly qNMR, stands as the gold standard for accuracy and structural information. While the equipment is expensive and requires specialized expertise, it offers an absolute method of quantification without the need for a reference standard of the analyte itself, relying instead on a certified internal standard.
Ultimately, a multi-faceted approach is often the most robust. Titration can be used for rapid in-process checks, while a more sophisticated technique like GC-MS or HPLC can be employed for final product release and in-depth characterization. This ensures both efficiency and a thorough understanding of product quality, meeting the stringent demands of the pharmaceutical and chemical industries.
References
-
NIST. Mass Spectrometry. [Link]
A Comparative Guide to the X-ray Crystallographic Analysis of 4-(Methylthio)benzoyl Chloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The Significance of Crystal Structure in Drug Development
The three-dimensional arrangement of molecules in a crystal lattice dictates many of a substance's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), these properties are paramount. X-ray crystallography is the gold standard for unequivocally determining this atomic arrangement, providing invaluable insights into bond lengths, bond angles, and non-covalent interactions that govern crystal packing. Understanding these structural nuances allows researchers to anticipate and control the behavior of molecules in a solid state, a foundational aspect of rational drug design.
Comparative Crystallographic Analysis
To illustrate the impact of para-substitution on the crystal structure of benzoyl chloride derivatives, this guide presents a comparative analysis of benzoyl chloride, 4-methylbenzoyl chloride, and 4-chlorobenzyl chloride. The latter, while a benzyl chloride, offers valuable insight into the effects of a chloro-substituent in the para position.
| Parameter | Benzoyl Chloride | 4-Methylbenzoyl Chloride | 4-Chlorobenzyl Chloride |
| Chemical Formula | C₇H₅ClO | C₈H₇ClO | C₇H₆Cl₂ |
| Molecular Weight | 140.56 g/mol | 154.59 g/mol [1] | 161.03 g/mol |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P 1 21/n 1 | Data not available | Pna2₁ |
| Unit Cell Dimensions | a = 7.4704 Å, b = 3.9581 Å, c = 22.3439 Å, β = 93.566° | Data not available | a = 9.1724 Å, b = 17.714 Å, c = 4.4440 Å |
| Molecules per Unit Cell (Z) | 4 | Data not available | 4 |
| CCDC/COD Number | CCDC 1483175 | COD 4020241[1] | CCDC 2087798 |
Note: Detailed unit cell parameters for 4-methylbenzoyl chloride were not publicly available.
The data reveals that even minor modifications to the para-substituent can lead to significant changes in the crystal system and unit cell dimensions. For instance, the transition from the parent benzoyl chloride to the 4-chloro substituted benzyl chloride results in a change from a monoclinic to an orthorhombic crystal system. This is a direct consequence of the different steric and electronic effects of the substituents, which influence the intricate network of intermolecular interactions that dictate the crystal packing.
The Causality Behind Experimental Choices in X-ray Crystallography
The successful determination of a crystal structure is a multi-step process where each stage is critical for the final outcome. The choice of experimental parameters is guided by the physicochemical properties of the compound and the fundamental principles of X-ray diffraction.
Crystal Growth: The Cornerstone of the Experiment
The adage "garbage in, garbage out" is particularly pertinent to X-ray crystallography. A high-quality, single crystal is the prerequisite for obtaining high-resolution diffraction data. The choice of crystallization technique—slow evaporation, vapor diffusion, or cooling—is dictated by the solubility and stability of the compound. For many organic molecules like benzoyl chloride derivatives, slow evaporation from a suitable solvent system is often the most effective method. The solvent choice is critical; it must be one in which the compound is moderately soluble to allow for the slow and orderly arrangement of molecules into a crystal lattice.
Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which can smear the diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern that is recorded by a detector. The wavelength of the X-rays (e.g., Mo Kα radiation, λ = 0.71075 Å) is chosen to be on the order of the interatomic distances in the crystal to maximize diffraction.
Structure Solution and Refinement: From Pattern to 3D Model
The collected diffraction data, consisting of the intensities and positions of thousands of reflections, is then processed. The "phase problem," a central challenge in crystallography, is overcome using computational methods such as direct methods or Patterson functions to generate an initial electron density map. This map provides a preliminary model of the atomic arrangement. The final step is refinement, an iterative process where the atomic coordinates and thermal parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction patterns.
Experimental Protocol: A Self-Validating System for the X-ray Crystallographic Analysis of a 4-Substituted Benzoyl Chloride Derivative
This protocol provides a generalized yet detailed workflow for the single-crystal X-ray diffraction analysis of a compound like 4-chlorobenzyl chloride, which can be adapted for other benzoyl chloride derivatives.
1. Crystal Growth and Selection:
-
High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
-
A visually clear, well-formed crystal with dimensions of approximately 0.3 x 0.2 x 0.1 mm is selected under a polarized light microscope.
2. Crystal Mounting and Data Collection:
-
The selected crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas to prevent ice formation and minimize thermal motion.
-
Data is collected on a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing:
-
The collected images are integrated to determine the intensities of the diffraction spots.
-
The data is corrected for various factors, including Lorentz and polarization effects, and absorption.
-
The space group is determined from the systematic absences in the diffraction data.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods with software such as SHELXS.
-
The resulting atomic model is refined by full-matrix least-squares on F² using software like SHELXL.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
5. Validation and Deposition:
-
The final refined structure is validated using tools like PLATON to check for any crystallographic alerts and to ensure the chemical reasonableness of the model.
-
The crystallographic data is then deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure its accessibility to the scientific community.
Visualizing the Process and the Molecule
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Caption: Molecular structure of 4-(methylthio)benzoyl chloride.
Conclusion
The crystallographic analysis of this compound derivatives and their analogs is a powerful tool for elucidating the subtle interplay between molecular structure and solid-state properties. While the crystal structure of the title compound remains to be determined, comparative analysis with related structures provides a valuable predictive framework. The experimental protocols and principles outlined in this guide are designed to empower researchers in their efforts to characterize novel compounds, ultimately accelerating the drug development process through a deeper understanding of molecular architecture.
References
Sources
Evaluating the Efficiency of 4-(Methylthio)benzoyl Chloride in Peptide Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of a coupling reagent is a critical decision that dictates the efficiency, purity, and overall success of the synthetic endeavor. This guide provides an in-depth evaluation of 4-(methylthio)benzoyl chloride as a potential reagent for peptide bond formation. In the absence of extensive direct comparative studies in the literature, this analysis synthesizes fundamental principles of physical organic chemistry with available data to offer a robust theoretical and practical comparison against widely-used, modern coupling reagents.
The Crux of Peptide Synthesis: Activating the Carboxyl Group
The formation of a peptide bond, an amide linkage between two amino acids, is not a spontaneous process. It requires the "activation" of the carboxylic acid moiety of one amino acid to make it sufficiently electrophilic to react with the amino group of another.[1] Over the decades, a vast arsenal of coupling reagents has been developed, each with its own mechanism, advantages, and drawbacks. These can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts, among others.[2]
Acyl chlorides represent one of the earliest and most straightforward classes of activating groups for amide bond formation, typically reacting with amines under conditions known as the Schotten-Baumann reaction.[3][4] Their high reactivity, however, can be a double-edged sword, sometimes leading to side reactions and racemization if not carefully controlled.[2]
A Closer Look at this compound
This compound is an aromatic acyl chloride distinguished by a methylthio (-SMe) group at the para position of the benzene ring. To understand its potential efficiency in peptide coupling, we must first examine the electronic influence of this substituent on the reactivity of the acyl chloride.
The reactivity of a substituted benzoyl chloride is governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance this electrophilicity, accelerating nucleophilic attack by an amine, while electron-donating groups have the opposite effect.[5] The methylthio group is an interesting case, as it can exert both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).
A quantitative measure of the net electronic effect of a substituent is provided by the Hammett equation, which correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[6] The Hammett substituent constant, σ, for the para-methylthio (-SMe) group (σp) is approximately 0.00.[7] This value suggests that the electron-donating resonance effect and the electron-withdrawing inductive effect of the methylthio group essentially cancel each other out in the context of benzoic acid ionization. This implies that the overall reactivity of this compound in nucleophilic acyl substitution reactions is likely to be very similar to that of unsubstituted benzoyl chloride.
Comparative Analysis with Standard Peptide Coupling Reagents
While this compound offers the straightforward reactivity of an acyl chloride, it is crucial to compare its theoretical profile with established, high-performance coupling reagents.
| Feature | This compound (Inferred) | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DCC (N,N'-Dicyclohexylcarbodiimide) |
| Reagent Class | Acyl Chloride | Uronium/Aminium Salt | Uronium/Aminium Salt | Carbodiimide |
| Reactivity | High | Very High | High | Moderate |
| Mechanism | Direct acylation (Schotten-Baumann) | Forms a highly reactive OAt-active ester | Forms a reactive OBt-active ester | Forms a highly reactive O-acylisourea intermediate |
| Racemization Risk | Potentially high, especially without optimized conditions | Low, due to the presence of the HOAt moiety | Low, especially with HOBt | High without additives like HOBt or HOSu |
| Byproducts | HCl (needs to be scavenged by a base) | Tetramethylurea, HOAt (water-soluble) | Tetramethylurea, HOBt (water-soluble) | Dicyclohexylurea (DCU) (insoluble, requires filtration) |
| Handling | Moisture sensitive, corrosive | Stable solid, but handle with care | Stable solid, but handle with care | Potent skin sensitizer, moisture sensitive |
| Cost | Generally low | High | Moderate | Low |
Mechanistic Insights
The efficiency and potential for side reactions of a coupling reagent are intrinsically linked to its mechanism of action.
This compound: A Schotten-Baumann Approach
The reaction of this compound with an amino acid proceeds via a classical nucleophilic acyl substitution.
HATU: A Modern Approach to Amide Bond Formation
HATU is a highly efficient coupling reagent that operates by forming a "superactive" ester with the carboxylic acid, which then readily reacts with the amine. The presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety accelerates the coupling and suppresses racemization.
Experimental Protocols
To provide a practical context, the following are generalized protocols for peptide coupling using an acyl chloride and a standard uronium salt reagent.
Protocol 1: Peptide Coupling using a Generic Acyl Chloride (e.g., this compound)
This protocol describes the coupling of an N-protected amino acid to the free amine of another amino acid or peptide in solution.
-
Preparation of Reactants:
-
Dissolve the N-terminally protected amino acid or peptide with a free carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
In a separate flask, dissolve the C-terminally protected amino acid or peptide with a free amine (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv.) in the same anhydrous solvent.
-
-
Reaction:
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equiv.) in the same solvent to the carboxylic acid solution to form the mixed anhydride in situ, or pre-react the carboxylic acid with a chlorinating agent like thionyl chloride to generate the amino acid chloride.
-
Add the activated carboxylic acid solution dropwise to the cooled amine solution.
-
-
Monitoring and Work-up:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude peptide by flash chromatography or recrystallization.
-
Protocol 2: Standard HATU-Mediated Peptide Coupling in Solution
-
Preparation of Reactants:
-
Dissolve the N-protected amino acid (1.0 equiv.), HATU (1.0 equiv.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.) in an aprotic solvent like N,N-dimethylformamide (DMF).
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the amino acid.
-
-
Reaction:
-
Add the amino acid or peptide with the free amine (1.0 equiv.) to the pre-activated mixture.
-
-
Monitoring and Work-up:
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product as needed.
-
Conclusion and Recommendations
This compound, based on its chemical structure and the electronic properties of the methylthio group, is expected to be a moderately reactive acylating agent, with an efficiency comparable to unsubstituted benzoyl chloride. Its primary advantages are likely to be its low cost and the straightforward nature of the Schotten-Baumann reaction.
However, for the synthesis of complex, sensitive, or epimerization-prone peptides, modern coupling reagents such as HATU offer significant advantages. These include higher reaction rates, lower risk of racemization, and simpler purification due to water-soluble byproducts. The use of this compound may be suitable for the synthesis of simple, robust peptides where cost is a primary consideration and potential side reactions can be carefully controlled. For high-value, complex targets, the superior performance and reliability of reagents like HATU would likely justify their higher cost.
Ultimately, the selection of a coupling reagent is a multifaceted decision that requires a careful consideration of the specific peptide sequence, the scale of the synthesis, cost constraints, and the desired level of purity.
References
-
TutorChase. (n.d.). Describe the differences between amides and acyl chlorides. [Link]
-
Science of Synthesis. (2009). Product Class 11: Peptides. Thieme. [Link]
-
Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]
-
LookChem. (n.d.). This compound 95 (1442-06-4) 's Synthetic route. [Link]
-
YouTube. (2025, November 15). Acyl Chlorides & Amides – Reactivity & Functional Groups. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2016). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. [Link]
-
ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). [Link]
- Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
SIELC Technologies. (2018, May 16). This compound. [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics. [Link]
- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
-
YouTube. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants. [Link]
-
Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. [Link]
Sources
A Mechanistic Dissection: Comparing the Reactivities of 4-(Methylthio)benzoyl Chloride and 4-Chlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Simple Acylation
Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as powerful and indispensable reagents for constructing esters, amides, and ketones—structural motifs central to pharmaceuticals and fine chemicals.[1][2] Their high reactivity, governed by the potent electrophilicity of the carbonyl carbon, is a direct consequence of the inductive effect of the chlorine and oxygen atoms and the exceptional stability of the chloride leaving group.[1] Most of these transformations proceed via a well-established nucleophilic acyl substitution mechanism.[3][4]
However, within this class of reagents, subtle structural modifications can lead to profound differences in reactivity and even shifts in the operative reaction mechanism. This guide provides an in-depth mechanistic comparison of two para-substituted benzoyl chlorides: 4-(methylthio)benzoyl chloride and 4-chlorobenzoyl chloride. By dissecting the electronic influence of the methylthio (-SCH₃) and chloro (-Cl) substituents, we can understand not just which is more reactive, but why, and how this knowledge can be leveraged in complex synthetic design.
The Electronic Tug-of-War: Substituent Effects on the Benzoyl Scaffold
The reactivity of a benzoyl chloride is fundamentally dictated by the electron density at the carbonyl carbon. A more electron-deficient, or "harder," electrophilic center will be more susceptible to nucleophilic attack. The para-substituent plays a pivotal role in modulating this electrophilicity through a combination of inductive and resonance effects.
-
4-Chlorobenzoyl Chloride: The chlorine atom exerts a dual electronic influence. It is strongly electronegative, withdrawing electron density from the aromatic ring through the sigma bonds (a negative inductive effect, -I).[5][6] It also possesses lone pairs of electrons that can be donated to the pi-system of the ring (a positive resonance effect, +R). For halogens, the inductive effect overwhelmingly dominates the resonance effect. The net result is that the chloro group withdraws electron density from the ring, which in turn pulls density from the carbonyl carbon, significantly increasing its electrophilicity compared to unsubstituted benzoyl chloride.[5]
-
This compound: The sulfur atom of the methylthio group is also electronegative, exerting a weak -I effect. However, crucially, the lone pairs on the sulfur atom are readily delocalized into the aromatic pi-system (+R effect). This resonance donation is substantial and far outweighs the weak inductive withdrawal. Consequently, the -SCH₃ group acts as a net electron-donating group, pushing electron density into the ring and, ultimately, toward the carbonyl carbon. This increased electron density makes the carbonyl carbon less electrophilic.
The following resonance structures illustrate these opposing effects.
Caption: Competing mechanistic pathways for nucleophilic acyl substitution.
Quantitative Comparison: Solvolysis Rate Data
While direct kinetic comparisons for this compound are sparse, extensive data exists for other substituted benzoyl chlorides, which allows for a robust, evidence-based inference. The rate constants for solvolysis reactions clearly demonstrate the mechanistic principles discussed.
| Substituent (Z) in p-Z-C₆H₄COCl | Solvent System | Rate Constant (k, s⁻¹) | Mechanistic Implication | Reference |
| p-OCH₃ (Strong EDG) | 97% Hexafluoroisopropanol-Water | Not Reported (Too Fast to Measure) | Strong stabilization of cationic intermediate favors a rapid dissociative (Sₙ1) pathway. | [7] |
| p-OCH₃ (Strong EDG) | Acetic Acid | 1.5 x 10⁻² | Rate enhancement by EDG supports a dissociative mechanism. | [8] |
| p-H (Reference) | Acetic Acid | 1.4 x 10⁻⁶ | Baseline reactivity. | [8] |
| p-Cl (EWG) | 97% Hexafluoroisopropanol-Water | 1.94 x 10⁻⁴ | Slower than EDG-substituted compounds in highly ionizing media. | [7] |
| p-Cl (EWG) | Acetic Acid | 2.0 x 10⁻⁷ | Rate retardation by EWG in less polar media suggests an associative pathway. | [8] |
Data Interpretation: The p-OCH₃ group, a strong electron-donating group (EDG) analogous to p-SCH₃, dramatically accelerates the rate of solvolysis, especially in highly ionizing solvents, which is strong evidence for a dissociative mechanism proceeding through a stabilized cationic intermediate. [7]Conversely, the p-Cl group, an electron-withdrawing group (EWG), reacts significantly slower under the same conditions, consistent with an associative mechanism where ground-state electrophilicity is the dominant factor. [7][8]Therefore, This compound is expected to react faster than 4-chlorobenzoyl chloride in solvolysis reactions, particularly in polar, weakly nucleophilic media, due to its ability to stabilize a charge-separated, acylium-like transition state.
Experimental Protocol: A Comparative Kinetic Analysis of Hydrolysis
To empirically validate the reactivity differences, a pseudo-first-order kinetics experiment monitoring the hydrolysis of each acyl chloride can be performed. The reaction can be followed using UV-spectrophotometry by monitoring the appearance of the corresponding benzoic acid product or by conductimetry, which tracks the production of HCl. [5][7][9][10] Objective: To determine and compare the pseudo-first-order rate constants (k) for the hydrolysis of this compound and 4-chlorobenzoyl chloride.
Materials:
-
This compound
-
4-chlorobenzoyl chloride
-
Solvent: 90:10 (v/v) Acetonitrile:Water (or other suitable aqueous-organic mixture)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder (e.g., set to 25.0 °C)
-
Quartz cuvettes (1 cm path length)
-
Microsyringes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each acyl chloride (~0.1 M) in anhydrous acetonitrile. These must be prepared immediately before use due to the high reactivity of acyl chlorides. [11]2. Spectrophotometer Setup: Set the spectrophotometer to the λₘₐₓ of the corresponding benzoic acid product, determined beforehand by scanning a known sample. Equilibrate the solvent mixture (90:10 MeCN:H₂O) in the cuvette inside the thermostatted holder.
-
Reaction Initiation: Inject a small, precise aliquot (e.g., 10 µL) of the acyl chloride stock solution into the cuvette containing the solvent mixture. Ensure rapid and thorough mixing. The final concentration should be low (e.g., ~1 mM) to maintain pseudo-first-order conditions.
-
Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength at fixed time intervals. The rate of data collection should be adjusted based on the expected reaction speed (faster for the methylthio derivative).
-
Data Analysis:
-
The reaction is complete when the absorbance reading becomes stable (A∞).
-
The pseudo-first-order rate constant (k) is determined by plotting ln(A∞ - Aₜ) versus time (t), where Aₜ is the absorbance at time t.
-
The plot should be linear, and the rate constant is the negative of the slope (k = -slope). [5][9] * Repeat the experiment at least three times for each compound to ensure reproducibility.
-
Caption: Experimental workflow for determining hydrolysis rate constants.
Conclusion and Outlook
The comparison between this compound and 4-chlorobenzoyl chloride is a compelling illustration of how para-substituents dictate not only the rate but also the intimate mechanism of nucleophilic acyl substitution.
-
4-Chlorobenzoyl Chloride reacts via a more associative (Sₙ2-like) mechanism , where reactivity is driven by the high electrophilicity of the carbonyl carbon induced by the electron-withdrawing chloro group.
-
This compound , in contrast, reacts via a more dissociative (Sₙ1-like) mechanism , where the electron-donating methylthio group accelerates the reaction by stabilizing the formation of a cationic, acylium-like transition state. In polar solvents, this results in a significantly faster reaction rate compared to its chloro-substituted counterpart.
For the practicing chemist, this understanding is critical. When acylating a highly reactive nucleophile under aprotic conditions, the enhanced electrophilicity of 4-chlorobenzoyl chloride may be advantageous. However, for reactions with weaker nucleophiles or under solvolytic conditions where transition state stabilization is key, this compound will likely prove to be the more potent reagent. This mechanistic insight allows for a more rational selection of reagents, leading to optimized reaction conditions, improved yields, and greater control over complex chemical transformations.
References
- Benchchem. A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Derivatives. Benchchem. Accessed January 12, 2026.
- Pearson+. Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep. Pearson+. Accessed January 12, 2026.
- PrepChem.com. Synthesis of 4-(methylthio)benzyl chloride. PrepChem.com. Accessed January 12, 2026.
- Reddit. Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic. Reddit. Published June 6, 2024.
- Chemistry LibreTexts. 7.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Published March 5, 2025.
- Buncel, E., et al.
- Benchchem. A Comparative Guide to Acyl Chlorides in Organic Synthesis. Benchchem. Accessed January 12, 2026.
- Bentley, T.W., et al. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules. Published July 28, 2011.
- Benchchem. A Comparative Analysis of the Reactivity of Benzoyl Chloride Derivatives. Benchchem. Accessed January 12, 2026.
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- ResearchGate. Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides.
- ElectronicsAndBooks. The Effect of Substitution on the Solvolysis Rates of Benzhydryl Chlorides. ElectronicsAndBooks. Accessed January 12, 2026.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(Methylthio)benzoyl Chloride
As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. In the laboratory, the proper handling and disposal of reactive chemicals are not just procedural formalities; they are foundational to a culture of safety and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Methylthio)benzoyl chloride, a common but hazardous acyl chloride. Understanding the principles behind these procedures is as crucial as the steps themselves, ensuring that safety is an intuitive and integral part of your workflow.
This compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[1][2] Its high reactivity, particularly with water, necessitates careful and deliberate disposal procedures to mitigate risks of uncontrolled reactions and exposure.
Immediate Safety and Handling Imperatives
Before beginning any disposal procedure, it is critical to be situated in a proper laboratory setting with immediate access to safety equipment.
-
Personal Protective Equipment (PPE): A complete protective suit, chemical-resistant gloves (complying with EN 374 standards), and eye/face protection are mandatory.[1] Always use proper glove removal technique to avoid skin contact.[1]
-
Ventilation: All handling and disposal steps must be performed inside a certified chemical fume hood to prevent inhalation of vapors or fumes.[1]
-
Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible. In case of eye contact, rinse cautiously with water for at least 15 minutes.[1][2] For skin contact, immediately wash with soap and plenty of water after removing contaminated clothing.[1] In either case, seek immediate medical attention.[1]
The Chemistry of Neutralization: Taming Reactivity
The hazardous nature of this compound stems from the acyl chloride functional group. Acyl chlorides are highly reactive towards nucleophiles, most notably water. This reaction, known as hydrolysis, is typically vigorous and exothermic, breaking down the acyl chloride into the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[3][4][5][6]
The disposal strategy, therefore, is centered on a controlled "quenching" or neutralization of this reactive group before it enters the waste stream. This is a critical step to prevent dangerous reactions within a waste container.[7]
Procedural Guide for Disposal
The following protocols are designed for the safe neutralization and disposal of this compound. The choice between the two primary methods depends on the quantity of the chemical to be disposed of.
Method 1: Neutralization of Small Quantities (≤ 5 g)
This method is suitable for residual amounts in reaction flasks or small quantities of expired material. The principle is slow hydrolysis and subsequent neutralization of the acidic byproducts.
Step-by-Step Protocol:
-
Preparation: In a flask or beaker of appropriate size (at least 10 times the volume of the quenching solution) equipped with a magnetic stirrer, place a volume of cold water or a dilute solution of sodium bicarbonate (5%). The use of a dilute basic solution helps to neutralize the generated HCl concurrently.
-
Cooling: Place the container in an ice bath to manage the exothermic nature of the hydrolysis reaction.[8]
-
Slow Addition: Under vigorous stirring, slowly add the this compound dropwise to the cold aqueous solution. The slow addition is crucial to control the rate of reaction and heat generation.[8]
-
Reaction and Neutralization: Allow the mixture to stir until the reaction is complete. You may observe the evolution of HCl gas, which will be scrubbed by the fume hood's exhaust. If using a bicarbonate solution, fizzing will occur as the HCl is neutralized.
-
pH Verification: Once the reaction has subsided, test the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6 and 8.[9] If the solution is still acidic, slowly add more sodium bicarbonate solution until the desired pH is achieved.
-
Final Disposal: The resulting neutralized aqueous solution can be collected in a designated aqueous hazardous waste container. Ensure the container is properly labeled with all constituents.[7][10]
Method 2: Disposal of Larger Quantities or Original Containers
For larger quantities or for the disposal of the chemical in its original container, direct quenching is not recommended due to the potential for a violent reaction.[7] In these cases, the material should be disposed of through a licensed hazardous waste disposal company.[1][7]
Step-by-Step Protocol:
-
Container Integrity: Ensure the original container is in good condition, tightly sealed, and free from external contamination.[7][11]
-
Labeling: Label the container clearly as "Hazardous Waste" and list "this compound" and any other constituents.[10]
-
Segregation: Store the container in a designated satellite accumulation area for hazardous waste.[10] It must be segregated from incompatible materials, especially bases and aqueous solutions.[10][11]
-
Professional Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[1][7] Do not attempt to open or quench the contents of an expired or unwanted original container.[7]
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Quenching Agent | Dilute Sodium Bicarbonate or Water | Controls hydrolysis and neutralizes HCl byproduct.[9][12] |
| Temperature | 0-10 °C (Ice Bath) | Manages exothermic reaction to prevent splashing.[8] |
| Rate of Addition | Slow, Dropwise | Prevents uncontrolled, violent reaction.[8] |
| Final pH | 6.0 - 8.0 | Ensures complete neutralization before final disposal.[9] |
| Waste Stream | Labeled Aqueous Hazardous Waste | Complies with regulations for tracking and final disposal.[10][13] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment for yourself and your colleagues. Trust in these protocols is built upon an understanding of the chemical principles that dictate them. Always consult your institution's specific waste disposal guidelines and Safety Data Sheets for the most current information.
References
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- Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. (n.d.).
-
Acyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]
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- How to neutralize hydrochloric acid. (n.d.).
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- Acid Chlorides and Chloroformates - Safety and Handling. (n.d.).
- How to Neutralize Acid: Effective Ways (2024). (2024).
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- This compound | CAS 1442-06-4. (n.d.).
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A Senior Application Scientist's Guide to Handling 4-(Methylthio)benzoyl Chloride
Authoritative, field-tested guidance for the safe and effective use of 4-(Methylthio)benzoyl chloride in research and development.
As a Senior Application Scientist, my aim is to empower you with not just the procedural steps for handling this compound, but also the scientific reasoning behind these protocols. This guide is structured to provide immediate, essential safety information and logistical plans, ensuring that every protocol is a self-validating system for safety and experimental success.
Understanding the Hazard Profile
This compound is a corrosive solid and a lachrymator, meaning it can cause severe damage to skin, eyes, and the respiratory tract.[1][2] It is also moisture-sensitive and may cause an allergic skin reaction.[3] The primary hazards are associated with its reactivity as an acyl chloride.
Core Hazard Information:
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[3][4][5] | Corrosion |
| Serious Eye Damage | Causes serious eye damage.[4] | Corrosion |
| Skin Sensitization | May cause an allergic skin reaction.[3][6] | Exclamation Mark |
The benzoyl chloride functional group is highly reactive towards nucleophiles, including water. This reactivity is the basis for its utility in synthesis but also underlies its primary hazards. Contact with moisture in the air or on skin can lead to the formation of hydrochloric acid (HCl) and 4-(methylthio)benzoic acid, causing chemical burns and irritation.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of specific PPE is dictated by the chemical's corrosive and sensitizing properties.
Required PPE Ensemble:
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety goggles and a face shield.[7][8] | Protects against splashes that can cause severe eye damage and facial burns. |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Provides a barrier against a substance that causes severe skin burns and can be absorbed through the skin.[3] |
| Body | A chemical-resistant lab coat or a full chemical suit.[3] | Protects against skin contact and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with cartridges for acid gases and organic vapors.[3] | Necessary when handling the solid outside of a certified chemical fume hood to prevent respiratory tract irritation. |
Expert Insight: The choice of glove material is critical. Nitrile gloves, while common in laboratories, may not offer sufficient protection for prolonged exposure. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Operational Plan: From Receipt to Reaction
A systematic workflow is essential to minimize exposure and ensure the integrity of the reagent.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Weighing:
-
All handling of this compound must be conducted in a certified chemical fume hood.[9][10]
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture inside.
-
Use spark-proof tools and equipment to avoid ignition sources.[9]
-
Weigh the required amount in a sealed container or on a non-reactive weighing boat.
-
-
Addition to Reaction:
-
Add the reagent to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[3][7]
-
The addition should be done slowly and in a controlled manner, especially if the reaction is exothermic.
-
Ensure the reaction setup has adequate cooling and pressure relief measures in place.
-
Workflow for Handling this compound:
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an emergency.
Emergency Procedures:
| Emergency Type | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2][10] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][3] Seek immediate medical attention. |
| Spill | Evacuate the area and eliminate all ignition sources.[11] For small spills, absorb with an inert, dry material like sand or vermiculite.[11] Do not use water.[11] Place the absorbed material in a sealed container for disposal. For large spills, contact your institution's emergency response team. |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2][3] Do not use water, as it will react with the chemical.[11] |
Emergency Response Workflow:
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- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
